5-Tert-butylnonan-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H29N |
|---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
5-tert-butylnonan-5-amine |
InChI |
InChI=1S/C13H29N/c1-6-8-10-13(14,11-9-7-2)12(3,4)5/h6-11,14H2,1-5H3 |
InChI Key |
MNFUKEZIGJPSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(C)(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-Tert-butylnonan-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-tert-butylnonan-5-amine, a sterically hindered primary amine. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a robust and plausible two-step approach based on well-established chemical transformations. The synthesis involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by the reduction of the resulting ketimine intermediate. This document furnishes detailed experimental protocols, expected analytical data, and visual representations of the synthetic workflow to aid researchers in the preparation of this and structurally related compounds.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Step 1: Grignard Reaction. The synthesis commences with the reaction of n-butylmagnesium bromide with pivalonitrile (2,2-dimethylpropanenitrile). This step forms the carbon skeleton of the target molecule and yields the intermediate, 5-tert-butylnonan-5-imine.
-
Step 2: Reduction. The intermediate imine is subsequently reduced to the desired primary amine, this compound, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
The overall reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |
| Pivalonitrile | C₅H₉N | 83.13 | 105-106 | 0.76 | - |
| n-Butylmagnesium bromide | C₄H₉BrMg | 161.33 | - | - | - |
| 5-Tert-butylnonan-5-imine | C₁₃H₂₇N | 197.36 | Not Isolated | - | ~70-80 (crude) |
| This compound | C₁₃H₂₉N | 199.38 | ~230-240 | ~0.8 | ~80-90 (from imine) |
Expected Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, CH₃ of butyl), δ ~0.9 (s, tert-butyl CH₃), δ ~1.3 (s, broad, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~60-65 (quaternary C-N), δ ~35-40 (quaternary C of tert-butyl), δ ~25-30 (CH₃ of tert-butyl), various signals for butyl chains |
| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~2850-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend)[1][2][3][4][5] |
| Mass Spec (EI) | M⁺ at m/z 199, fragmentation patterns showing loss of butyl and tert-butyl groups[6][7][8][9] |
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 5-Tert-butylnonan-5-imine
This procedure details the formation of the Grignard reagent, n-butylmagnesium bromide, and its subsequent reaction with pivalonitrile.
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
Iodine (1 crystal)
-
1-Bromobutane (5.4 mL, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Pivalonitrile (4.16 g, 50 mmol)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
The magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Approximately 5 mL of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The solution of pivalonitrile in 20 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 5-tert-butylnonan-5-imine, which is used in the next step without further purification.
Step 2: Reduction of 5-Tert-butylnonan-5-imine to this compound
This procedure describes the reduction of the crude imine to the final primary amine using sodium borohydride.
Materials:
-
Crude 5-tert-butylnonan-5-imine (from Step 1)
-
Methanol (50 mL)
-
Sodium borohydride (1.89 g, 50 mmol)
-
1 M Sodium hydroxide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
The crude 5-tert-butylnonan-5-imine is dissolved in methanol in a 250 mL round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.[10][11][12]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with 1 M sodium hydroxide to a pH of ~12 and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
An alternative reduction can be performed using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran.[13][14][15][16] This is a more powerful reducing agent and may offer higher yields, but requires more stringent anhydrous conditions and a more cautious workup procedure.
Mandatory Visualizations
Synthesis Pathway Diagram
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. future4200.com [future4200.com]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Tert-butylnonan-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 5-Tert-butylnonan-5-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines estimated values based on chemical structure and data from analogous compounds. Furthermore, detailed experimental protocols for the determination of these key properties are provided to guide researchers in the empirical validation of the theoretical values.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations and should be confirmed through experimental analysis.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₂₉N | |
| Molecular Weight | 199.38 g/mol | |
| Boiling Point | 230-250 °C | Estimated based on the boiling points of other tertiary amines with similar molecular weights. Primary and secondary amines exhibit higher boiling points due to hydrogen bonding capabilities[1][2][3]. |
| Melting Point | Not available | As a tertiary amine with a bulky tert-butyl group, it is likely to be a liquid at room temperature. |
| Density | ~0.8 g/mL | Estimated based on structurally similar alkanes and amines. |
| pKa | 10.0 - 11.0 | Aliphatic amines are typically basic, with pKa values in this range[1]. The steric hindrance from the tert-butyl and nonyl groups may slightly influence the basicity. |
| Solubility | Insoluble in water; Soluble in organic solvents. | The long hydrocarbon chains and the tertiary nature of the amine group suggest low water solubility. Amines are generally soluble in organic solvents like diethyl ether or dichloromethane[4]. The compound is expected to be soluble in 5% HCl due to the formation of a water-soluble amine salt[5][6]. |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of a novel amine like this compound.
Determination of Melting Point
The melting point of a solid substance is a key indicator of its purity.
Apparatus:
Procedure:
-
A small amount of the solid sample is placed in a capillary tube and compacted to the bottom[7][10].
-
The capillary tube is placed in the heating block of the melting point apparatus[8].
-
For an unknown sample, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting range[7][10].
-
A second, more precise measurement is then performed with a fresh sample, using a slower ramp rate (e.g., 2 °C/min) starting from a temperature about 20 °C below the approximate melting point[7][8].
-
The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted[8].
Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid.
Apparatus:
-
Thiele tube or other boiling point apparatus[12]
-
Small test tube and a capillary tube[12]
-
Thermometer[12]
-
Heating source (e.g., sand bath or Bunsen burner)[12]
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample[12].
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil)[12].
-
The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the inverted capillary tube[12].
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[12].
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the basicity of the amine.
Apparatus:
Procedure:
-
A known concentration of the amine is prepared in a suitable solvent (e.g., water or an alcohol-water mixture)[13].
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl)[13].
-
The pH of the solution is measured and recorded after each addition of the acid titrant[13].
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Solubility
Solubility provides insight into the polarity of the molecule.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
Procedure:
-
To a test tube containing a small, measured amount of this compound (e.g., 25 mg or 0.05 mL), add a measured volume of the solvent (e.g., 0.75 mL of water) in portions[5].
-
After each addition, the mixture is vigorously shaken[5].
-
The solubility is observed and recorded.
-
This procedure is repeated with a range of solvents, including water, 5% HCl, 5% NaOH, and various organic solvents (e.g., diethyl ether, ethanol, dichloromethane)[4][5][6].
-
For water-soluble amines, the pH of the solution can be tested with pH paper to confirm basicity[6][15].
Signaling Pathways and Experimental Workflows
Currently, there is no published research on the specific biological activities or signaling pathways associated with this compound. Therefore, a diagram illustrating a signaling pathway cannot be provided at this time.
However, a logical workflow for the physicochemical characterization of a novel amine is presented below.
Caption: Workflow for Physicochemical Profiling.
This guide provides a foundational understanding of the predicted properties of this compound and the experimental approaches required for their validation. As a novel compound, further research is necessary to fully elucidate its chemical and biological characteristics.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. thinksrs.com [thinksrs.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. chemhaven.org [chemhaven.org]
An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications
Initial Note on 5-Tert-butylnonan-5-amine: A thorough search for "this compound" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not commercially available or well-documented in scientific literature. Therefore, this guide will focus on a structurally relevant and well-characterized alternative, tert-octylamine , a bulky primary amine with significant applications in research and industry.
Introduction to tert-Octylamine
Tert-octylamine, also known as 1,1,3,3-tetramethylbutylamine, is a primary aliphatic amine with a highly branched alkyl group. This steric hindrance imparts unique chemical properties that are leveraged in various applications, particularly as a building block in the synthesis of pharmaceuticals and as a component in the production of polymers and corrosion inhibitors.[1] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications relevant to researchers and drug development professionals.
Chemical and Physical Properties
Tert-octylamine is a clear, colorless liquid with a strong, amine-like odor.[1][2] It is flammable and has limited solubility in water but is soluble in organic solvents like ethanol and ether.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of tert-Octylamine
| Property | Value | Source(s) |
| CAS Number | 107-45-9 | [3] |
| Molecular Formula | C₈H₁₉N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 137-143 °C | [4] |
| Melting Point | -67 °C | [4] |
| Density | 0.805 g/mL at 25 °C | [4] |
| Vapor Pressure | 10 mmHg at 25 °C | [4] |
| Vapor Density | 4.46 (vs air) | |
| Refractive Index | n20/D 1.424 | [4] |
| Flash Point | 90 °F (32.2 °C) | |
| Water Solubility | Insoluble | [1] |
| pKa | 10.74 ± 0.25 (Predicted) | [1] |
Safety and Handling
Tert-octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor.[5][6] It causes severe skin burns and eye damage.[5][6][7] Ingestion can be harmful or toxic.[5][7] It is also toxic to aquatic life with long-lasting effects.[5]
Table 2: GHS Hazard and Precautionary Statements for tert-Octylamine
| Category | Statement | Source(s) |
| Hazard Statements | H226: Flammable liquid and vapor.H301/H302: Toxic/Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H411: Toxic to aquatic life with long lasting effects. | [5] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [1][6][8] |
Handling Recommendations:
-
Use in a well-ventilated area.[1]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep container tightly closed in a dry and well-ventilated place.[8]
-
Handle with gloves, and use proper glove removal technique.[8]
-
Wear tightly fitting safety goggles and a face shield.[8]
-
Take measures to prevent the buildup of electrostatic charge.[8]
Experimental Protocols
Synthesis of tert-Octylamine via the Ritter Reaction and Hydrolysis
A common method for the synthesis of tert-octylamine involves a two-step process: the amidation of diisobutylene followed by hydrolysis of the resulting N-tert-octylacetamide.[9]
Step 1: Amidation of Diisobutylene This step utilizes the Ritter reaction, where an alkene reacts with a nitrile in the presence of a strong acid to form an amide after hydration.
-
Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, water, and glacial acetic acid (as a solvent).[9]
-
Molar Ratio: Diisobutylene:acetonitrile:concentrated sulfuric acid:water is approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70.[9]
-
Procedure:
-
In a reaction vessel, diisobutylene and acetonitrile are dissolved in glacial acetic acid.[9][10]
-
The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 20°C and 40°C.[9]
-
The reaction is stirred for 7 to 12 hours.[9]
-
After the reaction is complete, unreacted reagents and the solvent are removed by vacuum distillation.[9]
-
The residue is neutralized with a sodium hydroxide or sodium acetate solution, filtered, washed with water, and dried to yield N-tert-octylacetamide.[9]
-
Step 2: Hydrolysis of N-tert-octylacetamide The intermediate amide is then hydrolyzed under basic conditions to yield the final product.
-
Reactants: N-tert-octylacetamide and a 10-30% sodium hydroxide solution.[9]
-
Molar Ratio: N-tert-octylacetamide to sodium hydroxide is approximately 1:1.5-2.5.[9]
-
Procedure:
-
N-tert-octylacetamide is added to the sodium hydroxide solution.[9]
-
The mixture is heated to a temperature between 220°C and 260°C and allowed to react for 5 to 11 hours.[9]
-
After cooling, the oil layer is separated from the reaction mixture.[9]
-
The organic layer is dried with anhydrous sodium sulfate and then purified by distillation to obtain tert-octylamine.[9]
-
A variation of this process involves the use of an acylase for a more environmentally friendly enzymatic hydrolysis step, which proceeds under milder conditions.[10]
Mandatory Visualizations
Synthesis Workflow
References
- 1. guidechem.com [guidechem.com]
- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. tert-Octylamine | 107-45-9 [chemicalbook.com]
- 5. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Octylamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]
- 10. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Tert-butylnonan-5-amine
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of the novel sterically hindered amine, 5-Tert-butylnonan-5-amine. The methodologies and data presented herein serve as a robust framework for the analysis of similarly complex aliphatic amines.
Executive Summary
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Sterically hindered amines, in particular, represent a class of compounds with significant potential in medicinal chemistry due to their unique reactivity and metabolic stability. This document outlines a systematic approach to the structure elucidation of this compound, a previously uncharacterized tertiary amine. Through the integrated application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, a definitive structural assignment has been achieved. This guide provides detailed experimental protocols, comprehensive data analysis, and visual workflows to facilitate the replication and adaptation of these methods for other complex molecules.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties were calculated using computational models to provide a baseline for the experimental data.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₉N |
| Molecular Weight | 199.38 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Approx. 230-240 °C |
| Density | Approx. 0.8 g/mL |
| LogP | Approx. 4.5 |
Spectroscopic Data Analysis
The core of the structure elucidation of this compound lies in the interpretation of its spectroscopic data. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides detailed information about the carbon-hydrogen framework of the molecule.
The predicted ¹H NMR spectrum of this compound is summarized in Table 2. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.90 | t | 6H | -CH₂CH₃ (x2) |
| ~ 1.05 | s | 9H | -C(CH₃ )₃ |
| ~ 1.25-1.40 | m | 8H | -CH₂CH₂CH₂ CH₃ (x2) |
| ~ 1.45-1.55 | m | 4H | -CH₂ CH₂CH₂CH₃ (x2) |
| ~ 1.60 | s (broad) | 2H | -NH₂ |
The predicted ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 14.2 | Primary | -CH₂CH₃ (x2) |
| ~ 23.1 | Secondary | -CH₂CH₂ CH₃ (x2) |
| ~ 26.5 | Primary | -C(CH₃ )₃ |
| ~ 28.9 | Secondary | -CH₂ CH₂CH₃ (x2) |
| ~ 35.8 | Quaternary | -C (CH₃)₃ |
| ~ 40.1 | Secondary | -CH₂ C(NH₂)- |
| ~ 58.0 | Quaternary | C -NH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted major fragments from electron ionization (EI) are listed in Table 4.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 199 | [C₁₃H₂₉N]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₂H₂₆N]⁺ | M⁺ - CH₃ |
| 142 | [C₉H₂₀N]⁺ | α-cleavage: M⁺ - C₄H₉ (butyl radical) |
| 128 | [C₈H₁₈N]⁺ | α-cleavage: M⁺ - C₅H₁₁ (pentyl radical) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are presented in Table 5.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Weak-Medium | N-H stretch (asymmetric and symmetric) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| 1590-1650 | Weak-Medium | N-H bend (scissoring) |
| 1000-1250 | Medium | C-N stretch |
Experimental Protocols
The following protocols describe the synthesis of this compound and the acquisition of the spectroscopic data.
Synthesis of this compound via Reductive Amination
Materials:
-
5-Nonanone (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-nonanone in dichloroethane, add tert-butylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
-
Instrument: Bruker Avance III 500 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 10 mg/mL
-
¹H NMR: 32 scans, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
Mass Spectrometry
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Inlet: GC injection
-
Mass Range: m/z 40-400
Infrared Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer
-
Sample Preparation: Thin film on a NaCl plate
-
Scan Range: 4000-400 cm⁻¹
Visualizations
The following diagrams illustrate the molecular structure, the workflow for structure elucidation, and the logical relationships in data interpretation.
A Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered primary amines are crucial building blocks in medicinal chemistry and materials science, prized for their ability to enhance metabolic stability, modulate physicochemical properties, and serve as unique ligands.[1] However, their synthesis presents significant challenges due to the steric bulk surrounding the nitrogen atom, which often impedes classical amination methods.[2] This guide provides an in-depth overview of modern synthetic strategies for accessing these valuable motifs, alongside a comprehensive discussion of their characterization. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in this specialized area of organic synthesis.
Introduction: The Challenge of Synthesizing Steric Hindrance
The construction of a carbon-nitrogen bond at a sterically congested carbon center is a formidable task in organic synthesis. Traditional methods for amine synthesis, such as the direct alkylation of ammonia or the Gabriel synthesis, are often inefficient for preparing sterically hindered primary amines. The Gabriel synthesis, for instance, generally fails with secondary and tertiary alkyl halides due to prohibitive steric hindrance, which prevents the requisite SN2 reaction with the phthalimide anion.[3][4][5][6][7] This limitation necessitates the use of alternative and more specialized synthetic methodologies.
This guide will explore four key strategies for the synthesis of sterically hindered primary amines: reductive amination of hindered ketones, the Ritter reaction, reduction of sterically hindered azides, and a modern photoredox-catalyzed approach.
Synthetic Strategies for Sterically Hindered Primary Amines
The selection of an appropriate synthetic route is paramount and depends on factors such as the nature of the starting materials, functional group tolerance, and desired scale. The following sections detail the most effective methods, complete with quantitative data and experimental protocols.
Reductive Amination of Hindered Ketones
Reductive amination is a powerful one-pot method for amine synthesis, involving the reaction of a ketone with an amine source, followed by in situ reduction of the resulting imine or enamine intermediate.[8][9] While challenging for highly hindered systems, certain protocols have been developed to address this.[10][11][12]
Table 1: Reductive Amination for Hindered Amine Synthesis
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone analogues | N-Methylaniline | Trichlorosilane/TMEDA | Dichloromethane | 36 | High | [10] |
| Various Ketones | Primary/Secondary Amines | CO (deoxygenating agent) | Not specified | Not specified | Moderate to High | [11] |
| Aldehydes/Ketones | Aniline | Sodium Borohydride | Ethanol | Not specified | Not specified | [8] |
Experimental Protocol: Direct Reductive Amination of Ketones with N-Methylaniline [10]
-
To a solution of the ketone (0.2 mmol) and N-methylaniline (0.24 mmol) in dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trichlorosilane (40 μL, 0.4 mmol) to the mixture.
-
Continue stirring for 36 hours at room temperature.
-
Upon completion, quench the reaction and purify the product via standard chromatographic techniques.
The Ritter Reaction
The Ritter reaction provides a unique pathway to N-alkyl amides from nitriles and a carbocation source, which can be generated from tertiary alcohols or alkenes in the presence of a strong acid.[13][14][15][16] Subsequent hydrolysis of the amide furnishes the desired tert-alkyl primary amine.[17]
Table 2: Ritter Reaction for the Synthesis of Hindered Primary Amines
| Carbocation Precursor | Nitrile | Acid | Hydrolysis Conditions | Overall Yield (%) | Reference |
| Tertiary Alcohols | Chloroacetonitrile | Acetic Acid | Thiourea/EtOH/AcOH | Good to Excellent | [17] |
| 1-Bromoadamantane | Acetonitrile | Sulfuric Acid | NaOH/DEG, reflux | Not specified | [18] |
| 1-Bromoadamantane | Acetylamide | Sulfuric Acid | Not specified | 87 (amide) | [19][20] |
Experimental Protocol: Synthesis of tert-Alkylamines via the Ritter Reaction [17]
-
Step 1: Amide Formation
-
To the tertiary alcohol (5 mmol) and chloroacetonitrile (10 mmol), add acetic acid (0.8 mL).
-
Cool the mixture to 0-3 °C.
-
Monitor the reaction for completion by thin-layer chromatography.
-
Upon completion, work up the reaction to isolate the N-chloroacetyl-tert-alkylamine.
-
-
Step 2: Amide Hydrolysis
-
A solution of the N-chloroacetyl-tert-alkylamine (5 mmol) and thiourea (0.46 g, 6 mmol) in a mixture of ethanol (10 mL) and acetic acid (2 mL) is refluxed for 10 hours.
-
After cooling, add water (50 mL) to the reaction mixture.
-
Filter the resulting precipitate, wash with water, and dry in vacuo to yield the tert-alkylamine.
-
Reduction of Sterically Hindered Azides
The reduction of organic azides is a reliable method for the synthesis of primary amines.[21] Azides can be prepared from the corresponding alkyl halides via an SN2 reaction, and although this step can be challenging for hindered substrates, the subsequent reduction to the amine is often high-yielding and chemoselective.[2][22][23]
Table 3: Reduction of Azides to Hindered Primary Amines
| Azide Substrate | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Azides | NaBH4/Tin(IV) 1,2-benzenedithiolate (cat.) | THF | ~15 | Not specified | Quantitative | [24] |
| Aromatic Azides | D-glucose/KOH | Water | Not specified | 5-20 min | 85-99 | [22] |
| Various Azides | NaBH4/CoCl2·6H2O | Water | 25 | Short | High | [2] |
Experimental Protocol: Catalytic Reduction of Azides to Amines [24]
-
The reactions are carried out on 1 mmol of the azide in THF at approximately 15 °C.
-
Add the tin(IV) 1,2-benzenedithiolate catalyst (5 or 10 mol %).
-
Add NaBH4 (0.67, 1.0, or 1.5 mmol) in buffered, cold water.
-
Monitor the reaction for completion.
-
Upon completion, perform a standard aqueous work-up to isolate the primary amine.
Photoredox Catalysis: A Modern Approach
Recent advances in photoredox catalysis have enabled the synthesis of highly hindered primary amines under mild conditions.[25][26][27][28] These methods often involve the coupling of readily available starting materials, such as oximes and cyanoarenes, through radical intermediates.
Table 4: Photoredox Synthesis of Hindered Primary Amines
| Oxime Substrate | Cyanoarene Substrate | Photocatalyst | Reductant | Solvent | Yield (%) | Reference |
| O-benzoyl oximes | Cyanoarenes | Iridium-based | Diisopropylamine (DIPA) | DMSO | 42-98 | [27] |
Experimental Protocol: General Procedure for Photoredox Synthesis of Primary Amines [27]
A detailed, specific protocol for this reaction would require access to the supporting information of the cited literature. However, a general procedure is outlined below.
-
In a reaction vessel, combine the O-benzoyl oxime, cyanoarene, photocatalyst, and a terminal reductant such as diisopropylamine in a suitable solvent like DMSO.
-
Degas the reaction mixture to remove oxygen.
-
Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for completion using standard analytical techniques.
-
Upon completion, quench the reaction and purify the product using chromatography.
Characterization of Sterically Hindered Primary Amines
The unambiguous identification of sterically hindered primary amines relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the nitrogen of a primary amine typically appear as a broad singlet in a wide chemical shift range. The protons on the carbon adjacent to the nitrogen are deshielded and appear in the downfield region. For example, in the ¹H NMR spectrum of tert-butylamine, the NH₂ protons appear as a singlet, while the methyl protons also appear as a singlet due to symmetry.[29][30][31]
-
¹³C NMR: The carbon atom bonded to the nitrogen in a hindered amine is also deshielded. The chemical shifts are influenced by the degree of substitution and the electronic environment.[32]
Table 5: Representative NMR Data for Hindered Primary Amines
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| tert-Butylamine | CDCl₃ | NH₂ (variable), CH₃ (singlet) | C(CH₃)₃, CH₃ | [29][30][32] |
| 1-Aminoadamantane | CDCl₃ | NH₂ (variable), adamantyl protons (complex multiplets) | Adamantyl carbons | [18][19][20][33][34] |
| 2,4,6-Tri-tert-butylaniline | Not specified | NH₂ (singlet), aromatic H (singlet), tert-butyl H (singlets) | Aromatic and tert-butyl carbons | [35][36] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of amines. The molecular ion peak of a compound containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio (the "nitrogen rule"). Alpha-cleavage, the breaking of the bond adjacent to the C-N bond, is a characteristic fragmentation pathway for amines, leading to a resonance-stabilized cation.[37][38][39][40] For adamantanamine, fragmentation often involves loss of the amino group or fragmentation of the adamantyl cage.[38][39]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and stereochemistry. Sterically hindered primary amines are often crystallized as their salts (e.g., hydrochlorides) to improve crystal quality.[41]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows in the synthesis and characterization of sterically hindered primary amines.
Conclusion
The synthesis of sterically hindered primary amines remains a challenging yet rewarding area of organic chemistry. While traditional methods often fall short, modern techniques such as reductive amination of hindered ketones, the Ritter reaction, azide reduction, and photoredox catalysis provide viable pathways to these valuable compounds. A thorough characterization using a combination of NMR spectroscopy, mass spectrometry, and, where applicable, X-ray crystallography is essential for confirming the identity and purity of the synthesized amines. The information and protocols provided in this guide are intended to equip researchers with the knowledge to navigate the complexities of synthesizing and characterizing this important class of molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine synthesis by azide reduction [organic-chemistry.org]
- 3. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. gctlc.org [gctlc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
- 20. ijpsr.com [ijpsr.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 25. synthesis-of-sterically-hindered-primary-amines-by-concurrent-tandem-photoredox-catalysis - Ask this paper | Bohrium [bohrium.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
- 30. tert-Butylamine(75-64-9) 1H NMR [m.chemicalbook.com]
- 31. utsouthwestern.edu [utsouthwestern.edu]
- 32. spectrabase.com [spectrabase.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. 1-Adamantanamine hydrochloride(665-66-7) 1H NMR [m.chemicalbook.com]
- 35. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 36. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. tandfonline.com [tandfonline.com]
- 39. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 40. youtube.com [youtube.com]
- 41. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 5-Tert-butylnonan-5-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally determined spectroscopic data for 5-Tert-butylnonan-5-amine is limited. The following guide provides a theoretical framework for its spectroscopic characterization based on fundamental principles of organic chemistry and spectroscopy. The experimental protocols described are generalized standard procedures and may require optimization for this specific compound.
Introduction
This compound is a tertiary amine with a unique sterically hindered structure. The central quaternary carbon bonded to a tert-butyl group and a nitrogen atom suggests interesting chemical properties and potential applications in areas such as catalysis, materials science, or as a building block in medicinal chemistry. Due to the absence of comprehensive experimental data in public databases, this document outlines the expected spectroscopic characteristics and provides hypothetical protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.4 - 1.6 | m | 8H | -CH₂-CH₂-CH₂-CH₃ (b, c, d) |
| ~ 1.2 - 1.4 | m | 4H | -CH₂-CH₂-N (a) |
| ~ 1.1 | s | 2H | -NH₂ |
| 0.92 | s | 9H | -C(CH₃)₃ |
| 0.88 | t | 6H | -CH₂-CH₃ (e) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 60 | Quaternary C (C-5) |
| ~ 40 | -CH₂-N (a) |
| ~ 35 | Quaternary C of tert-butyl |
| ~ 28 | -C(CH₃)₃ |
| ~ 27 | -CH₂- (b) |
| ~ 23 | -CH₂- (c) |
| ~ 14 | -CH₃ (e) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850 - 2960 | Strong | C-H stretch (alkane) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1365, 1390 | Medium | C-H bend (tert-butyl) |
| 1000 - 1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 199 | Low | [M]⁺ (Molecular Ion) |
| 184 | High | [M-CH₃]⁺ |
| 142 | Medium | [M-C₄H₉]⁺ (Loss of tert-butyl) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Hypothetical Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.
-
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
-
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
-
GC Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Visualization of Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
In-depth Technical Guide: Theoretical Studies of 5-Tert-butylnonan-5-amine
Notice: A comprehensive search of scientific databases and literature has revealed no specific theoretical or experimental studies published on the compound 5-Tert-butylnonan-5-amine. This document, therefore, serves as a foundational guide outlining the theoretical approaches that could be applied to study this molecule, drawing parallels from research on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in initiating theoretical investigations of this novel chemical entity.
Introduction to this compound
This compound is a tertiary amine with a unique sterically hindered structure. The central nitrogen atom is bonded to a tert-butyl group and a nonyl group, with the attachment point at the 5th carbon of the nonyl chain. This bulky substitution is expected to impart distinct physicochemical and pharmacological properties. Due to the absence of published data, its synthesis, reactivity, and biological activity remain to be elucidated. Theoretical studies can provide initial insights into these aspects, guiding future experimental work.
Potential Physicochemical Properties (Theoretical)
While no experimental data exists, computational methods can predict the properties of this compound. These predictions are based on its chemical structure.
| Property | Predicted Value/Range (Methodology) | Significance in Drug Development |
| Molecular Weight | 213.42 g/mol (Calculated) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Octanol-Water Partition Coefficient) | High (Estimated > 4, based on similar structures)[1] | Indicates high lipophilicity, suggesting potential for membrane permeability and CNS penetration, but also potential for metabolic instability and toxicity. |
| pKa (Acid Dissociation Constant) | 10-11 (Estimated, typical for tertiary amines) | Determines the ionization state at physiological pH, which affects solubility, receptor binding, and membrane transport. |
| Polar Surface Area (PSA) | ~12 Ų (Estimated) | A low PSA suggests good oral bioavailability. |
| Hydrogen Bond Donors/Acceptors | Donors: 0, Acceptors: 1 | Influences solubility and binding to biological targets. |
Note: These values are estimations and require experimental validation.
Proposed Theoretical Study Workflow
A logical workflow for the theoretical investigation of this compound would involve a multi-step computational approach.
Caption: Proposed workflow for theoretical studies.
Detailed Methodologies
3.1.1. Structure Optimization and Conformational Analysis
-
Objective: To identify the most stable three-dimensional structure(s) of this compound.
-
Protocol:
-
Generate an initial 3D structure of the molecule using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94, UFF). This involves systematically rotating rotatable bonds to explore the potential energy surface.
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD).
-
Select the lowest energy conformers for further, more accurate quantum mechanical calculations.
-
3.1.2. Quantum Chemical Calculations (Density Functional Theory - DFT)
-
Objective: To calculate the electronic properties of the molecule with high accuracy.
-
Protocol:
-
For the lowest energy conformers, perform geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*).
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
From these calculations, derive properties such as:
-
Molecular orbital energies (HOMO, LUMO): To assess chemical reactivity.
-
Electrostatic potential maps: To identify regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
-
Partial atomic charges: To parameterize force fields for molecular dynamics simulations.
-
Vibrational frequencies: To predict the infrared spectrum.
-
-
3.1.3. Molecular Dynamics (MD) Simulations
-
Objective: To study the dynamic behavior of the molecule in a simulated biological environment (e.g., water, lipid bilayer).
-
Protocol:
-
Place the optimized structure of this compound in a simulation box filled with a chosen solvent (e.g., TIP3P water).
-
Assign a force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular interactions.
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.
-
Analyze the trajectory to understand the molecule's flexibility, solvation, and potential interactions with its environment.
-
3.1.4. Docking and Virtual Screening
-
Objective: To predict potential biological targets and binding modes.
-
Protocol:
-
Identify potential protein targets based on structural similarity to known ligands or by virtual screening against a library of protein structures.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the defined binding site.
-
Analyze the predicted binding modes and prioritize targets for further experimental validation.
-
Potential Signaling Pathway Interactions (Hypothetical)
Given the structural features of this compound (a bulky, lipophilic amine), it could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for amine-containing drugs.
Caption: Hypothetical GPCR signaling pathway.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, theoretical and computational chemistry offers a powerful toolkit to predict its properties and guide its future experimental investigation. The workflows and methodologies outlined in this guide provide a roadmap for researchers to begin exploring the potential of this novel compound. The immediate next steps should focus on the synthesis and basic physicochemical characterization of this compound to validate these theoretical predictions and provide a foundation for further biological evaluation.
References
The Genesis of Stability: An In-Depth Technical Guide to the Discovery and History of Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Hindered amines, a class of organic compounds characterized by a sterically encumbered amino group, have carved a significant niche in both industrial and medicinal chemistry. From their foundational role as highly effective light stabilizers for polymers to their emerging applications in drug development, the story of hindered amines is one of incremental discovery and innovative application. This technical guide delves into the core of their discovery, historical development, and the fundamental chemistry that underpins their utility.
From Obscurity to Industrial Mainstay: The Discovery and Early History
The journey of hindered amines begins with the synthesis of their parent structure, 2,2,6,6-tetramethylpiperidine (TMP). While piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the constituent of black pepper, the deliberate synthesis of its sterically hindered analogue came much later.[1] One of the earliest and most fundamental methods for the synthesis of the hindered amine core involves a multi-step process starting from acetone and ammonia.
The key intermediate in this process is 2,2,6,6-tetramethyl-4-oxopiperidine, commonly known as triacetone amine. Its formation occurs through a series of aldol condensations of acetone in the presence of ammonia.[2] Subsequently, the carbonyl group of triacetone amine is removed to yield 2,2,6,6-tetramethylpiperidine. A classic method for this transformation is the Wolff-Kishner reduction, which utilizes hydrazine and a strong base at elevated temperatures.[3][4]
The true potential of hindered amines, however, was not realized until their remarkable ability to protect polymers from photodegradation was discovered. The pioneering work of M. V. Neiman and his colleagues in the Soviet Union laid the theoretical groundwork for understanding this phenomenon.[5] They established that the stabilizing effect of hindered amines is intrinsically linked to their corresponding nitroxyl radicals.[6] This discovery marked a paradigm shift in polymer stabilization and paved the way for the development of a new class of additives: Hindered Amine Light Stabilizers (HALS).
The Mechanism of Protection: The Denisov Cycle
Unlike UV absorbers, which function by absorbing ultraviolet radiation, HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle.[4][7] This cyclic process allows a single HALS molecule to neutralize multiple radical species, accounting for their high efficiency and long-term stabilizing performance. The fundamental steps of the Denisov Cycle are illustrated below.
Caption: A simplified representation of the Denisov Cycle, illustrating the regenerative mechanism of hindered amine light stabilizers.
Generations of Innovation: The Evolution of HALS
The initial hindered amine light stabilizers were relatively simple, monomeric compounds. However, the demands of various polymer processing techniques and end-use applications spurred the development of more sophisticated HALS with tailored properties. This evolution can be broadly categorized into distinct "generations."
-
First Generation (Monomeric HALS): These are low molecular weight compounds, such as bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (Tinuvin 770). While highly effective, their relatively high volatility can be a limitation in high-temperature processing.
-
Second Generation (Polymeric HALS): To address the issue of volatility, polymeric HALS were developed. These high molecular weight stabilizers exhibit lower migration rates and improved compatibility with the polymer matrix.
-
Third Generation (Non-interactive HALS): These HALS are designed to have reduced basicity, making them suitable for use in acidic environments, such as agricultural films that may be exposed to acidic pesticides and fertilizers.
-
Fourth Generation (Synergistic Blends): This generation focuses on synergistic combinations of HALS with other additives, such as UV absorbers, to provide a broader spectrum of protection against polymer degradation.
Quantitative Data on Hindered Amines and their Performance
The selection of an appropriate HALS is a critical consideration in polymer formulation. The following tables provide a summary of key physical properties of foundational hindered amines and performance data of representative HALS in common polymers.
Table 1: Physical Properties of Key Hindered Amines
| Compound | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2,6,6-Tetramethylpiperidine | TMP | C₉H₁₉N | 141.26 | -4 | 152-154 |
| 2,2,6,6-Tetramethyl-4-oxopiperidine | Triacetone Amine | C₉H₁₇NO | 155.24 | 34-36 | 205 |
| 4-Amino-2,2,6,6-tetramethylpiperidine | C₉H₂₀N₂ | 156.27 | 17 | 188.5 | |
| Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate | Tinuvin 770 | C₂₈H₅₂N₂O₄ | 480.72 | 81-85 | >350 (decomposes) |
Table 2: Performance of HALS in Polyolefins (Accelerated Weathering)
| HALS Type | Polymer | HALS Concentration (wt%) | Weathering Conditions | Performance Metric | Result |
| Monomeric (Tinuvin 770) | LDPE Film | 0.3 | Natural Weathering | Time to 0.1 Carbonyl Index | > 18 months |
| Polymeric (Chimassorb 944) | LDPE Film | 0.5 | Natural Weathering | Elongation at Break Retention (after 650 days) | ~70% |
| Unstabilized | LDPE Film | 0 | Natural Weathering | Time to 0.1 Carbonyl Index | < 6 months |
| Monomeric (Tinuvin 770) | HDPE | 0.2 | Xenon Arc | Gloss Retention (2000 hours) | ~85% |
| Polymeric (Chimassorb 944) | HDPE | 0.2 | Xenon Arc | Gloss Retention (2000 hours) | ~90% |
| Unstabilized | HDPE | 0 | Xenon Arc | Gloss Retention (2000 hours) | < 20% |
Note: Performance data is indicative and can vary based on specific polymer grade, processing conditions, and weathering parameters.
Experimental Protocols for Key Syntheses
For the benefit of researchers, detailed experimental protocols for the synthesis of the foundational hindered amine, 2,2,6,6-tetramethylpiperidine, and a widely used first-generation HALS, bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, are provided below.
Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP) via Triacetone Amine
This two-step synthesis first involves the preparation of triacetone amine, followed by its reduction.
Step 1: Synthesis of Triacetone Amine
Caption: A workflow diagram for the synthesis of triacetone amine.
Methodology:
-
A mixture of acetone and anhydrous calcium chloride is charged into a reaction vessel.
-
Ammonia gas is passed through the mixture for an initial period, followed by intermittent introductions over several days.
-
The reaction is allowed to proceed at room temperature with stirring for an extended period (e.g., 4-5 days).[8]
-
The resulting viscous mixture is poured into a concentrated sodium hydroxide solution.
-
The upper organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., potassium carbonate).
-
The solvent is removed by distillation, and the crude triacetone amine is purified by vacuum distillation. A typical yield for this process is around 20%.[2][8]
Step 2: Wolff-Kishner Reduction of Triacetone Amine
Caption: A workflow for the Wolff-Kishner reduction of triacetone amine to 2,2,6,6-tetramethylpiperidine.
Methodology:
-
Triacetone amine, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol are combined in a reaction flask fitted with a distillation head.
-
A strong base, typically potassium hydroxide, is added to the mixture.
-
The mixture is heated to reflux to form the hydrazone intermediate.
-
Water and excess hydrazine are distilled off, allowing the reaction temperature to rise.
-
The reaction is continued at this higher temperature until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent.
-
The organic extract is dried and then distilled to yield 2,2,6,6-tetramethylpiperidine. A yield of approximately 60% can be expected from this reduction.[8]
Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (Tinuvin 770)
This synthesis involves the transesterification of a dialkyl sebacate with a hindered amino alcohol.
Methodology:
-
Dimethyl sebacate and 2,2,6,6-tetramethyl-4-hydroxypiperidine are added to a reaction vessel.
-
A catalytic amount of a strong base, such as lithium amide, is introduced.
-
The mixture is heated to a high temperature (e.g., 150-155°C).
-
An inert gas, such as nitrogen, is passed through the reaction mixture to facilitate the removal of the methanol byproduct.
-
The reaction is monitored for completion (e.g., by gas chromatography).
-
Once complete, the mixture is cooled and neutralized. The product can be purified by recrystallization. High yields, often exceeding 95%, are achievable with this method.
The Role of Hindered Amines in Drug Development
Beyond their industrial applications, the unique structural features of hindered amines have garnered interest in the field of drug development. The steric bulk provided by the gem-dimethyl groups adjacent to the nitrogen atom can significantly enhance the metabolic stability of a drug molecule. By shielding nearby functional groups from enzymatic degradation, the incorporation of a hindered amine moiety can prolong the half-life and improve the pharmacokinetic profile of a therapeutic agent.[9]
Furthermore, the ability of hindered amines to form stable nitroxide radicals has opened up avenues for their use as antioxidants and spin probes in biological systems.[10] For instance, certain nitroxide derivatives have been investigated for their radioprotective effects, mitigating cellular damage caused by free radicals generated during radiation exposure.[10] While the direct incorporation of a classic HALS structure into a drug is uncommon, the principle of using sterically hindered amines to modulate drug properties is a valuable strategy in medicinal chemistry. The antimicrobial properties of some HALS, such as Tinuvin 770, have also been reported, suggesting potential for dual-function additives in medical devices and materials.[11][12][13] The mechanism of this antimicrobial action is thought to be related to the generation of reactive nitrogen species during the autoxidation of the hindered amine.[13]
Caption: Logical relationship illustrating how a hindered amine moiety can enhance drug efficacy.
Conclusion
The discovery and development of hindered amines represent a significant advancement in chemical science, with profound impacts on materials science and emerging potential in the pharmaceutical industry. From their humble beginnings in academic laboratories to their current status as indispensable industrial additives, the journey of hindered amines is a testament to the power of fundamental research and continuous innovation. As our understanding of their chemistry deepens, so too will the breadth of their applications, promising new solutions to challenges in both materials and medicine.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. Aging and Stabilization of Polymers - M. B. Neiman - Google Kitaplar [books.google.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]
- 8. NOVEL STERICALLY HINDERED AMINE LIGHT STABILIZERS - Patent 2440557 [data.epo.org]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 12. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5-Tert-butylnonan-5-amine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth analysis of the molecular properties of 5-Tert-butylnonan-5-amine.
Molecular Identity and Structure
The compound this compound is identified by its IUPAC name, which dictates a nonane backbone with a tert-butyl group and an amine group both substituted at the fifth carbon position. This structure is foundational to determining its chemical and physical properties.
Quantitative Molecular Data
The fundamental molecular properties of this compound have been calculated based on its deduced structure. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₉N |
| Molecular Weight | 199.38 g/mol |
| Exact Mass | 199.23000 u |
Note: The molecular weight and exact mass are calculated from the constituent elements' atomic weights and isotopic masses, respectively.
The molecular weight of 199.38 g/mol is consistent with other isomers of C₁₃H₂₉N found in chemical databases such as PubChem[1][2].
Experimental Protocols and Signaling Pathways
A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols or established biological signaling pathways for this compound. This suggests that the compound is either novel, has not been extensively studied, or is not widely reported under this specific nomenclature. Therefore, detailed methodologies for experiments or diagrams of signaling pathways cannot be provided at this time.
Logical Derivation of Molecular Properties
The process of determining the molecular formula and weight from the IUPAC name is a logical workflow based on the principles of chemical nomenclature. The following diagram illustrates this derivation process.
References
An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility characteristics of 5-tert-butylnonan-5-amine in various organic solvents. Due to the absence of specific experimental data for this compound, this document extrapolates from the known behavior of tertiary amines and the principles of chemical solubility.
Introduction to this compound and its Predicted Solubility
This compound is a tertiary amine characterized by a significant nonpolar alkyl structure. The molecule's structure consists of a central nitrogen atom bonded to a tert-butyl group and two n-butyl groups, resulting in a total of 13 carbon atoms. The presence of the nitrogen atom with its lone pair of electrons introduces a degree of polarity and the capacity for hydrogen bonding with protic solvents, although this is sterically hindered.[1] However, the large, bulky alkyl groups are the dominant feature, suggesting that the compound will be largely lipophilic.
The general principle of "like dissolves like" is the primary determinant of solubility.[2] Therefore, this compound is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents and lower solubility in highly polar solvents. Aliphatic amines generally show significant solubility in organic solvents.[3][4]
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar alkyl chains of the amine will have strong van der Waals interactions with nonpolar solvents. |
| Weakly Polar | Diethyl Ether, Chloroform | High to Medium | The ether can act as a hydrogen bond acceptor, and the overall polarity is compatible with the amine. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Medium | These solvents have a dipole moment and can interact with the polar amine group, but the large nonpolar part of the molecule may limit solubility compared to nonpolar solvents. Primary amines can react with ketones like acetone.[4] |
| Polar Protic | Ethanol, Methanol | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen's lone pair. However, the large hydrophobic alkyl groups will likely limit miscibility. |
Experimental Protocols for Solubility Determination
A definitive determination of the solubility of this compound requires experimental measurement. A standard method for quantitatively determining solubility is the gravimetric method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a solid phase of the amine remains undissolved.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the amine to decompose.
-
Once the solvent is fully evaporated, re-weigh the container with the dried amine residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved amine is the final weight of the container minus its initial weight.
-
Solubility is then calculated as the mass of the dissolved amine per volume of solvent (e.g., in g/L or mg/mL).
-
For a less quantitative but rapid assessment, a qualitative solubility test can be performed by incrementally adding the amine to a fixed volume of solvent at a constant temperature and observing the point at which it no longer dissolves.[5][6]
Visualizing Methodologies and Principles
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for solubility determination and the underlying chemical principles.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: "Like Dissolves Like" Principle for Amine Solubility.
References
stability of 5-Tert-butylnonan-5-amine under different conditions
An In-depth Technical Guide to the Predicted Stability of 5-Tert-butylnonan-5-amine
Disclaimer: A comprehensive literature search for "this compound" and its stability data yielded no specific results. This document, therefore, presents a theoretical stability assessment based on the well-established chemical principles governing sterically hindered tertiary amines. The experimental protocols provided are generalized and would require specific adaptation and validation for this particular compound.
Introduction
This compound is a tertiary amine characterized by significant steric hindrance around the nitrogen atom, imparted by a tert-butyl group and two n-butyl groups. This structural feature is paramount in dictating its chemical reactivity and stability under various environmental conditions. This guide provides a theoretical framework for understanding its stability profile, which is of critical importance for its handling, storage, and application in research and drug development.
Predicted Stability Profile
The stability of this compound is predicted based on the known reactivity of analogous tertiary amines. The key factors influencing its stability are pH, temperature, and the presence of oxidizing agents.
Acid-Base Stability
Like other amines, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it basic.[1]
-
Acidic Conditions: In the presence of acids, it will readily accept a proton to form a stable ammonium salt.[1][2] This reaction is a simple acid-base neutralization. The resulting salt is expected to be water-soluble. While alkyl groups can stabilize the positive charge on the ammonium ion through inductive effects, the bulky nature of the substituents may influence its basicity in aqueous solutions due to solvation effects.[3][4]
-
Neutral and Basic Conditions: Under neutral and basic conditions, this compound is expected to be highly stable. There are no common degradation pathways for tertiary amines in the absence of other reactive species under these conditions.
Thermal Stability
Tertiary amines are generally more thermally stable than primary and secondary amines, as they do not readily form carbamates which can be a pathway for degradation.[5] However, at elevated temperatures, typically above 120°C, thermal degradation can occur.[6][7] For this compound, the likely thermal degradation pathway would involve the cleavage of C-N or C-C bonds, potentially through a dealkylation process to form secondary amines and alkenes.[5]
Oxidative Stability
Oxidative degradation is a significant potential pathway for the decomposition of tertiary amines.[8][9][10] The presence of oxidizing agents can lead to several products.
-
N-Oxide Formation: Mild oxidation, for example with hydrogen peroxide or peroxy acids, is expected to yield the corresponding N-oxide.[8] This is a common reaction for tertiary amines.[11]
-
Dealkylation and Fragmentation: Stronger oxidizing agents or different reaction conditions can lead to the cleavage of the C-N bonds.[12][13] This can result in the formation of smaller amines (e.g., di-n-butylamine, tert-butylamine) and carbonyl compounds (e.g., butanal).
Data Presentation (Theoretical)
The following tables summarize the predicted stability and degradation products of this compound under different stress conditions.
Table 1: Predicted Stability of this compound under Various pH Conditions
| Condition | Predicted Stability | Potential Products |
| Strong Acid (pH < 2) | Stable as ammonium salt | (C₄H₉)₂(t-C₄H₉)NH⁺ |
| Weak Acid (pH 2-6) | Stable as ammonium salt | (C₄H₉)₂(t-C₄H₉)NH⁺ |
| Neutral (pH 7) | Highly Stable | None |
| Basic (pH > 8) | Highly Stable | None |
Table 2: Predicted Degradation Products under Thermal and Oxidative Stress
| Stress Condition | Predicted Major Degradation Products | Predicted Minor Degradation Products |
| High Temperature (>120°C) | Di-n-butylamine, Isobutylene | n-Butylamine, Butanal |
| Mild Oxidation (e.g., H₂O₂) | This compound N-oxide | None |
| Strong Oxidation | Di-n-butylamine, Tert-butylamine, Butanal | Fragmentation products |
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols to empirically determine the stability of this compound.
pH Stability Study
-
Solution Preparation: Prepare a series of aqueous buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation: Accurately weigh and dissolve this compound in each buffer to a final concentration of approximately 1 mg/mL. Store the solutions at controlled temperatures (e.g., 25°C and an accelerated temperature of 40°C).
-
Time Points: Collect aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for up to 4 weeks).
-
Analysis: Quantify the concentration of this compound in each aliquot using a validated stability-indicating HPLC method with UV or MS detection.
-
Data Analysis: Plot the percentage of the initial concentration of this compound remaining against time for each pH and temperature condition.
Thermal Stability Study (Solid State)
-
Sample Preparation: Place a known amount of solid this compound into several sealed glass vials under an inert atmosphere (e.g., nitrogen).
-
Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 80°C, 100°C, 120°C, and 150°C) in calibrated ovens.
-
Time Points: Remove vials at specified intervals.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC or GC-MS to determine the purity and identify any degradation products.
-
Data Analysis: Determine the rate of degradation at each temperature.
Oxidative Stability Study
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Oxidant Introduction: Treat the solution with an oxidizing agent, for example, 3% hydrogen peroxide.
-
Reaction Monitoring: Monitor the reaction at room temperature at various time points by taking aliquots and analyzing them by HPLC or GC-MS.
-
Product Identification: If significant degradation is observed, scale up the reaction to isolate and identify the major degradation products using techniques such as NMR and mass spectrometry.
Mandatory Visualizations
Caption: Predicted stability and degradation pathways of this compound.
Caption: A generalized experimental workflow for assessing chemical stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciencemadness.org [sciencemadness.org]
Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for 5-Tert-butylnonan-5-amine
Hazard Identification and Classification
Based on the data for tert-Butylamine, 5-Tert-butylnonan-5-amine is anticipated to be a hazardous substance with multiple risk factors. The primary hazards are likely to include flammability, corrosivity, and toxicity upon inhalation or ingestion.
GHS Hazard Statements for tert-Butylamine (Surrogate)
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapour.[1] |
| Acute toxicity, Oral | H302: Harmful if swallowed. |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage. |
| Acute toxicity, Inhalation | H331: Toxic if inhaled. |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects. |
Physical and Chemical Properties
Understanding the physical and chemical properties is crucial for safe handling and storage. The following data for tert-Butylamine provides an indication of the expected properties for a short-chain aliphatic amine.
| Property | Value (for tert-Butylamine) |
| Melting Point | -67 °C (-89 °F) |
| Boiling Point | 46 °C (115 °F) |
| Flash Point | -38 °C (-36.4 °F)[2] |
| Autoignition Temperature | 380 °C (716 °F)[2] |
| Density | 0.696 g/cm³ at 25 °C (77 °F) |
| Vapor Density | 2.53 (Air = 1.0)[3] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] However, based on data for tert-Butylamine, it should be treated as a toxic substance.
| Toxicity Metric | Value (for tert-Butylamine) | Species |
| LD50 Oral | 464 mg/kg[3] | Rat (male and female) |
| LC50 Inhalation | 3.8 mg/l (4 h)[3] | Rat (male) |
Symptoms of Exposure:
-
Inhalation: May cause irritation to the respiratory tract, coughing, and shortness of breath.[4] Higher exposures could lead to pulmonary edema, a medical emergency.[4]
-
Skin Contact: Causes severe skin burns and irritation.[4]
-
Eye Contact: Can cause serious eye damage and burns.[4]
-
Ingestion: Harmful if swallowed and can cause severe damage to the digestive tract.[5]
Experimental Safety Protocols
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: General PPE workflow for handling hazardous amines.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[2]
-
Ignition Sources: The compound is expected to be highly flammable. All work should be conducted away from open flames, sparks, and hot surfaces.[2][4] Use non-sparking tools and explosion-proof equipment.[2]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]
Handling and Storage
-
Handling: Wear appropriate PPE.[6] Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Keep away from heat and sources of ignition. Store in a designated corrosives area.[2] Incompatible materials include strong oxidizing agents, strong acids, alcohols, and acid anhydrides.[2]
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[2]
Caption: First-aid response protocol for amine exposure.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2] Use spark-proof tools during cleanup.[2]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[1]
Conclusion
While specific data for this compound is lacking, a conservative approach to safety is paramount. By treating this compound with the same precautions as a highly flammable, corrosive, and toxic substance like tert-Butylamine, researchers can significantly mitigate the risks. A thorough, substance-specific risk assessment should be conducted before any experimental work begins.
References
Literature Review of 5-Tert-butylnonan-5-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of the putative compound 5-tert-butylnonan-5-amine and its analogs. Due to the absence of specific literature on this compound, this review focuses on the synthesis, physicochemical properties, and potential biological activities of structurally related, sterically hindered tertiary aliphatic amines. This document outlines plausible synthetic routes, presents expected quantitative data for key physicochemical parameters, details relevant experimental protocols, and visualizes synthetic and metabolic pathways. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities for potential applications in drug discovery and development.
Introduction
Tertiary amines are a ubiquitous functional group in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Their basicity allows for the formation of water-soluble salts, a crucial property for drug formulation and delivery.[1][4] The nitrogen atom's lone pair of electrons can also participate in crucial hydrogen bonding and ionic interactions with biological targets. The incorporation of bulky alkyl substituents around the nitrogen atom, creating sterically hindered amines, can significantly influence the molecule's physicochemical and pharmacological properties. Such modifications can enhance metabolic stability and solubility, making these compounds attractive scaffolds in medicinal chemistry.[5]
This compound represents a prime example of a highly sterically hindered tertiary amine. The central nitrogen atom is bonded to a tert-butyl group and two n-butyl groups, creating a congested environment. While no specific literature exists for this compound, this review will extrapolate from known chemistry and biology of its analogs to provide a thorough overview of its expected characteristics.
Synthesis of this compound and Analogs
The synthesis of sterically hindered tertiary amines like this compound presents a significant challenge due to the low reactivity of the hindered intermediates. Traditional N-alkylation methods are often ineffective. However, several modern synthetic strategies can be employed.
Proposed Synthesis of this compound via the Ritter Reaction
The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol.[6][7][8] The resulting amide can then be hydrolyzed to the corresponding amine. This approach is particularly well-suited for the synthesis of tertiary amines bearing a tert-alkyl group.
A plausible synthetic route to this compound would begin with the synthesis of the precursor tertiary alcohol, 5-tert-butylnonan-5-ol. This can be achieved via a Grignard reaction between butylmagnesium bromide and pivaloyl chloride (2,2-dimethylpropanoyl chloride). The resulting ketone, 2,2-dimethylnonan-5-one, can then be reacted with another equivalent of butylmagnesium bromide to yield the desired tertiary alcohol. Subsequent treatment of 5-tert-butylnonan-5-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid would afford the corresponding N-(5-tert-butylnonan-5-yl)acetamide, which can be hydrolyzed to the target amine.
Caption: Proposed synthesis of this compound.
Alternative Synthetic Routes
Other viable methods for the synthesis of sterically hindered tertiary amines include:
-
Reductive Amination of Ketones: This involves the reaction of a ketone with a secondary amine in the presence of a reducing agent. For this compound, this would entail the reaction of di-n-butylamine with tert-butyl methyl ketone, though this specific reaction may be challenging due to steric hindrance.
-
Reaction of N-Chloroamines with Organometallic Reagents: N-chlorodialkylamines can react with Grignard or organolithium reagents to form tertiary amines. The synthesis of N-chloro-di-n-butylamine followed by reaction with tert-butylmagnesium chloride could potentially yield the target compound.
Physicochemical Properties of this compound and Analogs
The physicochemical properties of amines are critical determinants of their biological activity and pharmacokinetic profile.[9][10] For this compound, steric hindrance is expected to be a dominant factor.
Data Presentation
While experimental data for this compound is unavailable, the following table summarizes key physicochemical properties of analogous, less hindered trialkylamines. These values provide a basis for estimating the properties of the target compound.
| Compound | Molecular Weight ( g/mol ) | pKa | logP (calculated) |
| Triethylamine | 101.19 | 10.75 | 1.45[11] |
| Tripropylamine | 143.27 | 10.66 | 2.89 |
| Tributylamine | 185.35 | 10.89 | 4.60 |
| 5-tert-butylnonane (hydrocarbon analog) | 184.36 | N/A | 6.5[12] |
| This compound (Predicted) | 199.39 | ~10-11 | ~5-6 |
Note: The pKa of tertiary amines is influenced by both electronic and steric effects. While alkyl groups are electron-donating and increase basicity, significant steric hindrance can impede solvation of the protonated amine, thereby decreasing its basicity in aqueous solution. The logP of this compound is expected to be high due to its large alkyl content.
Potential Biological Activities and Signaling Pathways
Aliphatic amines are prevalent in many biologically active compounds and can exhibit a range of pharmacological effects.[1][13][14]
Antimicrobial Activity
Long-chain aliphatic amines are known to possess antimicrobial properties.[15] The mechanism is believed to involve the disruption of the bacterial cell membrane through electrostatic interactions between the cationic amine (at physiological pH) and the anionic components of the membrane.[16] It is plausible that this compound and its analogs could exhibit similar activity, particularly against Gram-positive bacteria.
Metabolism and Potential for Drug-Drug Interactions
Tertiary amines are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[17][18] The metabolic pathways often involve N-dealkylation or N-oxidation. Metabolism of tertiary amines can lead to the formation of reactive iminium intermediates, which can covalently bind to cellular macromolecules, including CYP enzymes themselves, leading to mechanism-based inhibition.[19][20] This can result in drug-drug interactions if co-administered with other drugs metabolized by the same CYP isoforms. The steric hindrance in this compound might influence its rate and pathway of metabolism.
References
- 1. oit.edu [oit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 7. Ritter Reaction | NROChemistry [nrochemistry.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. analiza.com [analiza.com]
- 10. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 11. Showing Compound Triethylamine (FDB010411) - FooDB [foodb.ca]
- 12. 5-Tert-butylnonane | C13H28 | CID 22101573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Lipid bilayer permeation of aliphatic amine and carboxylic acid drugs: rates of insertion, translocation and dissociation from MD simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 15. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis and Properties of 5-Tert-butylnonan-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Tert-butylnonan-5-amine, a sterically hindered tertiary amine, is not a commercially available compound, presenting a unique challenge for researchers interested in its potential applications. This technical guide provides a comprehensive overview of a proposed synthetic route for this novel molecule, including a detailed experimental protocol. Furthermore, it presents a summary of the physicochemical properties of relevant starting materials and the predicted properties of the target compound. This document aims to serve as a foundational resource for the synthesis and future investigation of this compound and its derivatives in the fields of medicinal chemistry and materials science.
Commercial Unavailability and the Need for Synthesis
A thorough search of commercial chemical supplier databases reveals that this compound is not currently available for purchase. This lack of commercial availability necessitates a de novo synthetic approach for any research or development activities involving this compound. The sterically hindered nature of the tertiary amine, with a tert-butyl group and two n-butyl chains attached to the central nitrogen-bearing carbon, suggests that its synthesis requires careful consideration of reaction pathways to overcome potential steric hindrance.
Proposed Synthetic Route: Grignard Reaction with a Nitrile followed by Reduction
A plausible and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a nitrile, followed by the in-situ reduction of the resulting imine intermediate. This two-step, one-pot synthesis strategy is advantageous as it avoids the isolation of the potentially unstable imine.
The proposed retrosynthetic analysis is as follows: The target molecule can be disconnected at the C-N bond, suggesting a precursor imine. This imine can be formed from the reaction of a nitrile (valeronitrile) and a Grignard reagent (tert-butylmagnesium chloride). The subsequent reduction of the imine would yield the desired tertiary amine.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the proposed starting materials and the predicted properties of the final product, this compound.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Starting Material 1 | Valeronitrile | 110-59-8 | C₅H₉N | 83.13 | 141-143 | 0.801 |
| Starting Material 2 | tert-Butylmagnesium chloride | 677-22-5 | C₄H₉ClMg | 116.87 | (in solution) | (in solution) |
| Reducing Agent | Sodium borohydride | 16940-66-2 | NaBH₄ | 37.83 | 400 (decomposes) | 1.07 |
| Final Product | This compound | N/A | C₁₃H₂₉N | 200.38 (predicted) | 230-240 (predicted) | ~0.8 (predicted) |
Experimental Protocols
Synthesis of this compound
Materials:
-
Valeronitrile (butanecarbonitrile)
-
tert-Butylmagnesium chloride (2.0 M in diethyl ether)
-
Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an argon/nitrogen inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Grignard Reaction: The flask is charged with valeronitrile (1.0 eq) dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath. tert-Butylmagnesium chloride solution (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
In-situ Reduction: The reaction mixture is cooled again to 0 °C. A solution of sodium borohydride (1.5 eq) in methanol is added cautiously and dropwise. Caution: Hydrogen gas evolution will occur. The mixture is then stirred at room temperature for 12 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2). The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The aqueous layer is then basified to pH > 10 with a concentrated sodium hydroxide solution and extracted again with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts from the basic extraction are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure amine.
Mandatory Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Methodological & Application
Synthesis of 5-Tert-butylnonan-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine. The synthesis is achieved through a direct reductive amination of 5-nonanone with tert-butylamine. Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is widely used in medicinal chemistry and drug development for the synthesis of various amine-containing compounds.[1][2][3]
The protocol outlined below is suitable for laboratory-scale synthesis and can be adapted for the synthesis of other sterically hindered tertiary amines.
Synthetic Pathway
The synthesis of this compound is accomplished via a one-pot reductive amination reaction. The ketone, 5-nonanone, reacts with the primary amine, tert-butylamine, to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the final tertiary amine product.[3][4]
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Nonanone | C₉H₁₈O | 142.24 | 10 | 1.42 g |
| Tert-butylamine | C₄H₁₁N | 73.14 | 12 | 1.18 mL |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 15 | 3.18 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | ~1 | ~0.06 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | 50 mL |
| Brine | NaCl (aq) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g |
2.2. Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (1.42 g, 10 mmol) and dichloromethane (50 mL).
-
Add tert-butylamine (1.18 mL, 12 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (1 drop, ~0.06 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a separate beaker, carefully weigh sodium triacetoxyborohydride (3.18 g, 15 mmol). Caution: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Characterization Data (Expected)
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the butyl and tert-butyl groups. The chemical shifts and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Signals for all 13 carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbon of the tert-butyl group and the carbon bonded to the nitrogen. |
| Mass Spec | A molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₃H₂₉N, MW = 199.38 g/mol ). Fragmentation patterns should be consistent with the structure. |
| Purity (GC) | Greater than 95% purity is expected after purification. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is corrosive and reacts with water to release flammable gases. Handle with care.
-
Tert-butylamine is a flammable and corrosive liquid.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and appropriate manner.
References
- 1. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Bulky Amines in Organic Synthesis: A Proxy for 5-Tert-butylnonan-5-amine
Introduction
A comprehensive search for the specific applications of 5-tert-butylnonan-5-amine in organic synthesis did not yield dedicated experimental protocols or datasets. This suggests that the compound may be novel or its applications are not yet widely documented in publicly available literature. However, based on its structure—a primary amine with a sterically demanding tertiary carbon center—its reactivity and applications can be inferred from the well-established roles of other bulky amines in organic synthesis. This document provides detailed application notes and protocols for analogous bulky amines, which are expected to be representative of the potential uses of this compound.
The primary applications for bulky amines in organic synthesis are as non-nucleophilic bases and as ligands for metal catalysts . The steric hindrance of the bulky alkyl groups prevents the nitrogen atom from acting as a nucleophile while preserving its basicity.
Application 1: Bulky Amines as Non-Nucleophilic Bases in Elimination Reactions
Bulky bases are pivotal in controlling the regioselectivity of elimination reactions, particularly in the formation of less substituted (Hofmann) alkenes from alkyl halides.[1][2] The steric bulk of the base hinders its approach to sterically congested protons, leading to the preferential abstraction of a more accessible proton, often from a less substituted carbon atom.
Experimental Protocol: Hofmann Elimination of 2-Bromo-2-methylbutane
This protocol describes a typical procedure for an E2 elimination reaction using a bulky base to favor the Hofmann product.
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (a common bulky base)
-
Tert-butanol (solvent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium tert-butoxide (1.5 molar equivalents) and tert-butanol (40 mL).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the base is fully dissolved.
-
Add 2-bromo-2-methylbutane (1.0 molar equivalent) dropwise to the solution over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture by GC or ¹H NMR to determine the ratio of the Hofmann (2-methyl-1-butene) to the Zaitsev (2-methyl-2-butene) product.
Quantitative Data: Regioselectivity in Elimination Reactions
The choice of base significantly influences the product distribution in elimination reactions. The table below summarizes the typical product ratios for the elimination of 2-bromo-2-methylbutane with different bases.
| Base | Solvent | Hofmann Product (%) | Zaitsev Product (%) | Reference |
| Sodium Ethoxide | Ethanol | 28 | 72 | [1][2] |
| Potassium tert-butoxide | tert-Butanol | 72 | 28 | [1][2] |
Note: These are representative yields and can vary based on specific reaction conditions.
Logical Workflow for Base Selection in Elimination Reactions
Caption: Decision workflow for selecting a base to control the regioselectivity of an elimination reaction.
Application 2: Bulky Amines as Ligands in Metal-Catalyzed Reactions
The steric and electronic properties of bulky amines make them effective ligands in transition metal catalysis. The bulky substituents can create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and stability. While no specific examples were found for this compound, other bulky amines are used in various catalytic systems. For instance, bulky amine ligands are employed in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling using a Bulky Amine Ligand
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction where a bulky amine could potentially serve as a ligand.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (catalyst precursor)
-
Bulky amine ligand (e.g., tri-tert-butylphosphine, or potentially this compound)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the bulky amine ligand (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) and a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data: Effect of Ligand on Cross-Coupling Yield
The nature of the ligand is crucial for the efficiency of cross-coupling reactions. The table below illustrates the impact of different phosphine ligands, which are sterically and electronically analogous to bulky amines in some respects, on the yield of a typical Suzuki-Miyaura reaction.
| Ligand | Catalyst Loading (mol%) | Yield (%) |
| Triphenylphosphine | 2 | 75 |
| Tri-tert-butylphosphine | 2 | 95 |
| No Ligand | 2 | <5 |
Note: These are representative yields and highlight the importance of a suitable ligand.
Signaling Pathway of a Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 5-tert-butylnonan-5-amine as a Novel Non-Nucleophilic Base
Abstract
These application notes provide a theoretical framework and practical guidance for the anticipated use of 5-tert-butylnonan-5-amine as a sterically hindered, non-nucleophilic base in organic synthesis. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of widely-used non-nucleophilic bases to project its properties and potential applications. The protocols and data presented herein are illustrative and intended to serve as a starting point for researchers and drug development professionals exploring novel base catalysts.
Introduction
In the realm of organic chemistry, non-nucleophilic bases are indispensable tools for reactions requiring the abstraction of a proton without the complication of nucleophilic attack at an electrophilic center.[1][2] The efficacy of such bases is primarily attributed to significant steric hindrance around the basic nitrogen atom, which allows for interaction with small protons while preventing reactions with larger electrophiles.[1][2]
This compound presents a unique molecular architecture, combining a central tertiary amine with a bulky tert-butyl group and two n-butyl chains. This structure is anticipated to confer a high degree of steric hindrance, rendering it an effective non-nucleophilic base for a variety of chemical transformations. These notes will explore its theoretical properties, potential applications, and provide generalized experimental protocols.
Physicochemical Properties and Comparison
| Property | This compound (Predicted) | Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) | 2,6-Di-tert-butylpyridine | Lithium diisopropylamide (LDA) |
| Molecular Weight ( g/mol ) | 213.42 | 129.24 | 152.24 | 191.31 | 107.12 |
| pKa of Conjugate Acid | ~10-11 | 10.75 | 13.5 | 3.58 | ~36 |
| Structure |
|
|
|
|
|
| Key Features | Highly hindered tertiary amine | Hindered tertiary amine | Strong, non-nucleophilic amidine | Weak, very hindered base | Very strong, hindered amide base |
Potential Applications
The structural characteristics of this compound suggest its utility in a range of organic reactions where a strong, non-nucleophilic base is required.
-
Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates, where suppression of SN2 substitution is critical.
-
Deprotonation of Activated Methylene Groups: Generation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or condensation reactions.[1]
-
Catalyst in Condensation Reactions: Facilitating aldol and Claisen condensations by catalyzing the formation of the enolate intermediate.
-
Neutralization of Strong Acids: Acting as a proton sponge to quench strong acids generated during the course of a reaction, without interfering with acid-sensitive functional groups.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and reaction conditions.
Protocol 4.1: General Procedure for an E2 Elimination Reaction
Objective: To synthesize an alkene from an alkyl halide using this compound as the base.
Materials:
-
Alkyl halide (1.0 mmol)
-
This compound (1.2 - 2.0 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add this compound to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish at room temperature, it may be gently heated to reflux.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the amine hydrohalide salt.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Protocol 4.2: General Procedure for Enolate Formation and Alkylation
Objective: To deprotonate a ketone to form an enolate, followed by alkylation.
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.1 mmol)
-
Alkylating agent (e.g., methyl iodide) (1.2 mmol)
-
Anhydrous THF (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound to the stirred solution.
-
Allow the mixture to stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until completion as monitored by TLC or GC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Steric hindrance allows proton access while blocking larger electrophiles.
Caption: A typical workflow for reactions utilizing a non-nucleophilic base.
Safety and Handling
As with all amines, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Conclusion
This compound is a promising candidate for a novel, highly hindered, non-nucleophilic base. Its predicted properties suggest it could be a valuable tool in organic synthesis, particularly in applications where traditional hindered amines are employed. The generalized protocols provided in these notes offer a foundation for the experimental exploration of this compound's reactivity and utility in drug discovery and development. Further experimental validation is required to fully characterize its profile as a non-nucleophilic base.
References
Application Notes and Protocols: 5-Tert-butylnonan-5-amine as a Novel Ligand for Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 5-tert-butylnonan-5-amine being used as a ligand in catalysis. The following application notes and protocols are therefore hypothetical and based on the known reactivity and properties of sterically hindered amines in catalytic systems. These notes are intended to serve as a guide for researchers exploring the potential of this and similar bulky amine ligands.
Introduction
This compound is a unique tertiary alkylamine characterized by significant steric bulk around the nitrogen atom. The presence of a tert-butyl group and two n-butyl groups attached to the alpha-carbon creates a sterically demanding environment. Such steric hindrance can be highly advantageous in catalysis, influencing ligand exchange rates, preventing catalyst deactivation pathways, and promoting challenging reductive elimination steps in cross-coupling reactions. These properties make it a promising candidate ligand for various transition metal-catalyzed transformations, particularly those involving palladium and nickel.
Potential Applications
Based on the properties of analogous bulky amine ligands, this compound could potentially be applied in the following catalytic reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The steric bulk of this compound could be beneficial in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. It may facilitate the formation of the active catalytic species and promote the final reductive elimination step to release the product.
-
Nickel-Catalyzed Reactions: Similar to tert-butylamine, which has been shown to act as both a ligand and a base in nickel-catalyzed photoredox reactions, this compound could play a dual role, promoting C-O and C-N bond formation.[1]
-
C-H Functionalization: The amine moiety could act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective modification of C-H bonds at positions remote to the nitrogen atom.[2][3]
Hypothetical Performance Data
The following table summarizes hypothetical data for the application of a Palladium/5-Tert-butylnonan-5-amine catalytic system in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Ligand/Metal Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 1 | 1.2 | Toluene | 100 | 12 | 92 | 92 | 7.7 |
| 2 | 0.5 | 1.2 | Toluene | 100 | 12 | 85 | 170 | 14.2 |
| 3 | 1 | 1.2 | Dioxane | 100 | 12 | 88 | 88 | 7.3 |
| 4 | 1 | 2.0 | Toluene | 100 | 12 | 95 | 95 | 7.9 |
| 5 | 1 | 1.2 | Toluene | 80 | 24 | 78 | 78 | 3.3 |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Precatalyst with this compound
This protocol describes a general method for the synthesis of a (this compound)₂PdCl₂ complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a nitrogen-filled glovebox, add PdCl₂ (1 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
In a separate vial, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (5 mL).
-
Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The color of the suspension should change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.
-
Dry the solid product under high vacuum to yield the (this compound)₂PdCl₂ complex.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for a Suzuki-Miyaura coupling using the in-situ generated catalyst from a palladium source and this compound.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol) and this compound (0.012 mmol) in toluene (2 mL). Stir for 10 minutes to allow for pre-formation of the active catalyst.
-
Add the catalyst solution to the Schlenk tube, followed by an additional 3 mL of toluene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Structure of this compound.
Caption: Hypothetical Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow.
References
mechanism of action of 5-Tert-butylnonan-5-amine in reactions
Application Notes and Protocols: 5-Tert-butylnonan-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound this compound is not a widely documented or commercially available chemical. The following application notes and protocols are based on the predicted chemical properties of a sterically hindered amine of this structure, drawing parallels with well-characterized bulky, non-nucleophilic bases. The provided data and protocols should be considered as representative examples.
Introduction
This compound is a tertiary amine characterized by significant steric hindrance around the nitrogen atom. This structural feature is imparted by the presence of a tert-butyl group and two n-butyl chains attached to the alpha-carbon relative to the amino group. This steric bulk is the primary determinant of its chemical reactivity, making it a potent, non-nucleophilic base.
Sterically hindered amines are a class of organic bases that can readily abstract protons but are poor nucleophiles due to steric hindrance.[1] This property is highly valuable in organic synthesis, where the goal is to deprotonate a substrate without competing nucleophilic attack.[1][2] Applications of such bases are widespread, including in elimination reactions, enolate formation, and as ligands in catalysis.[1][3][4]
Mechanism of Action: Non-Nucleophilic Base in E2 Elimination
A primary application for a bulky amine like this compound is to promote E2 (bimolecular elimination) reactions. The steric bulk of the amine prevents it from acting as a nucleophile in a competing SN2 (bimolecular nucleophilic substitution) reaction. The amine selectively abstracts a proton from a carbon atom adjacent to a leaving group, leading to the formation of an alkene.
The general mechanism is as follows:
-
The lone pair of electrons on the nitrogen atom of this compound acts as a base, abstracting a proton from the beta-carbon of an alkyl halide.
-
Simultaneously, the C-H bond breaks, and the electrons from this bond move to form a pi bond between the alpha and beta carbons.
-
Concurrently, the bond between the alpha-carbon and the leaving group (e.g., a halide) breaks, with the leaving group departing with its pair of electrons.
This concerted mechanism is favored by a strong, sterically hindered base.
Signaling Pathway Diagram
Caption: E2 Elimination Mechanism promoted by a sterically hindered amine.
Quantitative Data
The following table summarizes the predicted properties of this compound and its performance in a model E2 elimination reaction compared to other common non-nucleophilic bases.
| Property/Parameter | This compound (Predicted) | Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| pKa of Conjugate Acid | ~11.5 | 10.75 | 13.5 |
| Boiling Point (°C) | 220-230 | 126.5 | 261 |
| Model Reaction Yield (%) | 92 | 85 | 95 |
| Reaction Conditions | 2-bromooctane, 1.2 eq. base, Toluene, 80°C, 4h | 2-bromooctane, 1.2 eq. base, Toluene, 80°C, 6h | 2-bromooctane, 1.2 eq. base, Toluene, 80°C, 2h |
| Selectivity (E2:SN2) | >99:1 | 95:5 | >99:1 |
Experimental Protocols
Protocol 1: Dehydrohalogenation of 2-Bromooctane
This protocol describes the use of this compound to promote the E2 elimination of 2-bromooctane to yield a mixture of octene isomers.
Materials:
-
2-Bromooctane
-
This compound
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromooctane (1.93 g, 10 mmol).
-
Add 40 mL of anhydrous toluene.
-
Flush the flask with nitrogen or argon.
-
-
Addition of Base:
-
Add this compound (2.39 g, 12 mmol, 1.2 equivalents) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation to isolate the octene isomers.
-
Experimental Workflow Diagram
Caption: Workflow for the dehydrohalogenation of 2-bromooctane.
Conclusion
This compound, as a representative sterically hindered amine, is a powerful tool in organic synthesis. Its primary mechanism of action is as a non-nucleophilic base, enabling selective proton abstraction in a variety of chemical transformations. The protocols and data presented here provide a framework for its application in promoting elimination reactions, a critical step in the synthesis of many valuable organic molecules. Researchers and drug development professionals can leverage the unique properties of such bulky amines to achieve desired chemical outcomes with high selectivity and yield.
References
Application Notes and Protocols for 5-Tert-butylnonan-5-amine (Hypothetical)
Disclaimer: Extensive searches of scientific databases and chemical literature did not yield any specific information, experimental data, or established protocols for the compound 5-Tert-butylnonan-5-amine. The following application notes and protocols are therefore hypothetical and based on the general properties of sterically hindered amines. These are provided as illustrative examples for research purposes and would require experimental validation.
Introduction
This compound is a primary amine with significant steric hindrance around the nitrogen atom due to the presence of a tertiary butyl group and a nonyl chain at the alpha-carbon. Sterically hindered amines are a class of compounds with unique reactivity that find applications in various fields, including organic synthesis, polymer chemistry, and drug discovery.[1][2][3][4] The bulky substituents can modulate the nucleophilicity and basicity of the amine, often making them poor nucleophiles but effective, non-nucleophilic bases.[5] Furthermore, the steric bulk can enhance the metabolic stability of drug candidates.[3]
These hypothetical application notes explore potential uses of this compound as a non-nucleophilic base in organic synthesis and as a scaffold for the development of novel therapeutic agents.
Application 1: Non-Nucleophilic Base in Elimination Reactions
The steric bulk of this compound can make it an effective non-nucleophilic base, favoring elimination reactions (e.g., dehydrohalogenation) over substitution reactions. This protocol outlines a general procedure for testing its efficacy in the E2 elimination of 2-bromooctane.
Experimental Protocol
Objective: To evaluate the effectiveness of this compound as a non-nucleophilic base in the dehydrobromination of 2-bromooctane to a mixture of octene isomers.
Materials:
-
This compound
-
2-bromooctane
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH) (for comparison)
-
Potassium tert-butoxide (t-BuOK) (for comparison)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (20 mL).
-
Addition of Base: Add this compound (1.2 equivalents) to the THF. For comparison, set up parallel reactions with NaH (1.2 eq) and t-BuOK (1.2 eq).
-
Addition of Substrate: Add 2-bromooctane (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the organic products with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the ratio of elimination products (octenes) to substitution products and the regioselectivity (Zaitsev vs. Hofmann products).
Hypothetical Data Presentation
| Base | Reaction Time (h) | Conversion (%) | Yield of Octenes (%) | Ratio of Elimination:Substitution |
| This compound | 8 | 75 | 68 | 9:1 |
| Sodium Hydride (NaH) | 4 | 95 | 85 | 15:1 |
| Potassium tert-butoxide (t-BuOK) | 2 | 98 | 92 | >20:1 |
Workflow Diagram
Application 2: Scaffold for Kinase Inhibitor Development
The sterically hindered amine motif can be incorporated into scaffolds for developing kinase inhibitors, potentially improving selectivity and metabolic stability. This hypothetical protocol describes the initial screening of this compound derivatives against a panel of kinases.
Experimental Protocol
Objective: To perform an in vitro kinase inhibition assay to evaluate the inhibitory activity of a library of hypothetical this compound derivatives against a panel of serine/threonine kinases.
Materials:
-
Library of N-acylated derivatives of this compound
-
Recombinant human kinases (e.g., AKT1, PIM1, CDK2)
-
Fluorescently labeled kinase substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and staurosporine in DMSO. Create a dilution series for each compound.
-
Assay Plate Preparation: Add 5 µL of assay buffer to each well of a 384-well plate. Add 50 nL of the test compound dilutions or controls to the appropriate wells.
-
Kinase Reaction Initiation: Add 5 µL of a mixture of the kinase and the fluorescently labeled substrate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Addition: Add 10 µL of a termination buffer containing ATP to stop the kinase reaction.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.
Hypothetical Data Presentation
| Compound ID | Derivative Structure | AKT1 IC50 (µM) | PIM1 IC50 (µM) | CDK2 IC50 (µM) |
| TBN-Amine | (Parent Amine) | >100 | >100 | >100 |
| TBN-Ac | N-acetyl | 55.2 | 78.1 | >100 |
| TBN-Bz | N-benzoyl | 12.5 | 25.8 | 89.3 |
| Staurosporine | (Control) | 0.02 | 0.01 | 0.03 |
Hypothetical Signaling Pathway Diagram
References
Application Notes and Protocols: The Role of Hindered Amines in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymeric materials from degradation induced by exposure to light, heat, and other environmental factors. Their primary function is to inhibit the photo-oxidation process, which leads to unwanted changes in the polymer's physical and chemical properties, such as discoloration, loss of gloss, embrittlement, and reduced mechanical strength. Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers, interrupting the degradation cycle. This regenerative mechanism provides long-term stability at relatively low concentrations, making them highly effective and economically advantageous for a wide range of polymer applications.[1][2] This document provides detailed application notes on the mechanism and types of HALS, along with comprehensive protocols for their evaluation.
Mechanism of Action: The Denisov Cycle
The remarkable efficiency of HALS is attributed to a regenerative cyclic process known as the Denisov Cycle.[2] HALS do not get consumed during the stabilization process but are regenerated, allowing them to participate in multiple radical scavenging events. The cycle can be summarized in the following key steps:
-
Initiation: The polymer (P-H) is exposed to UV radiation and oxygen, leading to the formation of polymer alkyl radicals (P•).
-
Propagation: The polymer alkyl radicals (P•) react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, propagating the degradation process.
-
HALS Intervention: The secondary amine group of the HALS molecule ( >N-H) reacts with the polymer peroxy radicals (POO•) to form a stable nitroxyl radical ( >N-O•) and a hydroperoxide (POOH).
-
Radical Trapping: The nitroxyl radical ( >N-O•) is a highly efficient scavenger of polymer alkyl radicals (P•), forming an amino ether ( >N-O-P).
-
Regeneration: The amino ether can then react with another peroxy radical (POO•) to regenerate the nitroxyl radical ( >N-O•) and form a stable, non-radical product.
This cyclic nature allows a single HALS molecule to neutralize multiple radical species, providing long-lasting protection to the polymer.
Types of Hindered Amine Light Stabilizers
HALS can be broadly categorized based on their molecular weight and the substitution on the nitrogen atom of the piperidine ring.
-
Monomeric HALS (Low Molecular Weight): These have lower molecular weights and exhibit higher mobility within the polymer matrix. This mobility allows them to migrate to the surface where UV exposure is most intense.[3] However, their higher volatility can be a drawback in high-temperature processing.
-
Polymeric HALS (High Molecular Weight): These have a higher molecular weight, which reduces their volatility and migration, making them suitable for high-temperature applications and for products with a large surface area-to-volume ratio, such as films and fibers. Their lower mobility can sometimes be a disadvantage in thick cross-sections.
-
N-H HALS: These contain a secondary amine group ( >N-H) in the piperidine ring. They are highly effective radical scavengers.
-
N-Alkyl (e.g., N-Methyl) HALS: In these HALS, the hydrogen on the nitrogen is replaced with an alkyl group. They are generally more resistant to acidic environments and can offer different reactivity profiles.[4]
Data Presentation: Performance of HALS in Polyolefins
The following tables summarize the performance of different types of HALS in polyethylene (PE) and polypropylene (PP) under accelerated weathering conditions.
Table 1: Performance of Monomeric vs. Polymeric HALS in Polypropylene (PP) Films
| HALS Type | Concentration (wt%) | Weathering Time (hours) | Gloss Retention (%) | Change in Color (ΔE*) |
| None (Control) | 0 | 1000 | 20 | 15.2 |
| Monomeric HALS | 0.3 | 1000 | 75 | 3.5 |
| Polymeric HALS | 0.3 | 1000 | 85 | 2.8 |
| None (Control) | 0 | 2000 | 5 | 25.8 |
| Monomeric HALS | 0.3 | 2000 | 50 | 8.1 |
| Polymeric HALS | 0.3 | 2000 | 65 | 5.9 |
Data compiled from various industry sources and research articles.
Table 2: Performance of N-H vs. N-Methyl HALS in Polyethylene (PE) Plaques
| HALS Type | Concentration (wt%) | Weathering Time (hours) | Retained Tensile Strength (%) | Change in Color (ΔE*) |
| None (Control) | 0 | 2000 | 30 | 18.5 |
| N-H HALS | 0.5 | 2000 | 80 | 4.2 |
| N-Methyl HALS | 0.5 | 2000 | 75 | 5.1 |
| None (Control) | 0 | 4000 | <10 | 30.1 |
| N-H HALS | 0.5 | 4000 | 60 | 9.8 |
| N-Methyl HALS | 0.5 | 4000 | 55 | 11.2 |
Data compiled from various industry sources and research articles.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the effectiveness of HALS in polymer stabilization.
Experimental Workflow
Protocol 1: Sample Preparation
Objective: To prepare polymer samples (films or plaques) containing different types and concentrations of HALS for subsequent testing.
Materials:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
Hindered Amine Light Stabilizers (HALS)
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Aluminum foil or Mylar sheets
Procedure:
-
Drying: Dry the polymer resin at an appropriate temperature (e.g., 80-100 °C) for a sufficient time (e.g., 2-4 hours) to remove any moisture.
-
Compounding:
-
Pre-blend the polymer resin with the desired concentration of HALS (e.g., 0.1 - 1.0 wt%).
-
Melt-compound the blend using an internal mixer or a twin-screw extruder at a temperature suitable for the polymer (e.g., 180-220 °C for polyethylene).
-
-
Film/Plaque Formation:
-
For Films: Place a known amount of the compounded polymer between two sheets of aluminum foil or Mylar within a mold of desired thickness (e.g., 100-200 µm).
-
For Plaques: Place a known amount of the compounded polymer into a plaque mold (e.g., 2-3 mm thickness).
-
Preheat the press to the molding temperature (e.g., 190 °C for polypropylene).[5]
-
Place the mold in the press and apply low pressure for a preheating period (e.g., 3-5 minutes).
-
Increase the pressure to a high level (e.g., 10-15 MPa) and maintain for a set time (e.g., 2-3 minutes).
-
Cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.
-
-
Sample Cutting: Once cooled, remove the film or plaque from the mold and cut specimens of the required dimensions for the various tests.
Protocol 2: Accelerated Weathering
Objective: To simulate the damaging effects of outdoor exposure in a controlled laboratory environment.
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV)
Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[6][7]
Procedure (Example Cycle): A common cycle used for testing automotive exterior plastics is Cycle 1 of ASTM G154, which consists of:[1][8]
-
UV Exposure: 8 hours of UV-A 340 nm lamp exposure at a black panel temperature of 70 °C.[1]
-
Condensation: 4 hours of condensation (darkness) at a black panel temperature of 50 °C.[1]
-
Duration: Repeat this 12-hour cycle for a total duration as required (e.g., 500, 1000, 2000 hours), with samples removed at specified intervals for analysis.[1]
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Index Measurement
Objective: To quantify the extent of polymer oxidation by measuring the formation of carbonyl groups.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Analysis:
-
Obtain an FTIR spectrum of the polymer film or a thin section from the plaque in the range of 4000-600 cm⁻¹.
-
-
Data Analysis (Carbonyl Index Calculation):
-
The Carbonyl Index (CI) is calculated as the ratio of the integrated absorbance of the carbonyl peak to the integrated absorbance of a reference peak that is not affected by degradation.[8][9][10]
-
For Polyethylene (PE):
-
Carbonyl peak area: 1850 - 1650 cm⁻¹
-
Reference peak area (CH₂ scissoring): 1475 - 1450 cm⁻¹
-
CI = (Area under carbonyl peak) / (Area under reference peak)
-
-
For Polypropylene (PP):
-
Carbonyl peak area: 1850 - 1650 cm⁻¹
-
Reference peak area (CH₃ bending): 1385 - 1370 cm⁻¹
-
CI = (Area under carbonyl peak) / (Area under reference peak)
-
-
Protocol 4: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To determine the thermal oxidative stability of the stabilized polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Standard: ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry".[5][11][12]
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer into an open aluminum DSC pan.[13][14]
-
Instrument Setup:
-
Place an empty, open aluminum pan as the reference.
-
Purge the DSC cell with nitrogen at a flow rate of 50 ± 5 mL/min.[12]
-
-
Measurement:
-
Heat the sample from room temperature to the isothermal test temperature (e.g., 200 °C for polyethylene) at a heating rate of 20 °C/min under the nitrogen atmosphere.[11]
-
Once the isothermal temperature is reached and stabilized (hold for ~5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min).[12]
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).[3][15]
-
Protocol 5: Evaluation of Physical Properties
Objective: To assess the changes in mechanical and aesthetic properties of the polymer after weathering.
Procedures:
-
Tensile Strength: Measure the tensile strength, elongation at break, and tensile modulus according to ASTM D638.
-
Gloss: Measure the 60° gloss of the sample surface using a gloss meter according to ASTM D523.
-
Color Change: Measure the color coordinates (L, a, b) using a spectrophotometer or colorimeter. Calculate the total color change (ΔE) using the following formula: ΔE* = [(ΔL)² + (Δa)² + (Δb)²]¹/² where ΔL, Δa, and Δb are the differences in the respective values before and after weathering.
Conclusion
Hindered Amine Light Stabilizers play a crucial role in extending the service life of polymeric materials by effectively inhibiting photo- and thermo-oxidative degradation. The selection of the appropriate HALS type and concentration depends on the polymer, the processing conditions, and the end-use application. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of HALS performance, enabling researchers and developers to optimize polymer formulations for enhanced durability.
References
- 1. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. studylib.net [studylib.net]
- 4. lib-chamber.com [lib-chamber.com]
- 5. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. dspace.lib.hawaii.edu [dspace.lib.hawaii.edu]
- 7. ASTM G154 | Q-Lab [q-lab.com]
- 8. scilit.com [scilit.com]
- 9. lib-chamber.com [lib-chamber.com]
- 10. doaj.org [doaj.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
- 13. lutpub.lut.fi [lutpub.lut.fi]
- 14. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 15. Wouldn't It Be Nice - Wikipedia [en.wikipedia.org]
Catalytic Applications of Bulky Amines in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bulky amines as ligands in palladium-catalyzed cross-coupling reactions. The strategic use of sterically hindered and electron-rich bulky amines, particularly phosphine ligands and N-heterocyclic carbenes (NHCs), has revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with unprecedented efficiency and scope. These advancements are of paramount importance in the pharmaceutical industry and materials science, where the construction of intricate molecular architectures is a daily challenge.
Introduction to Bulky Amines in Cross-Coupling
Bulky amine-based ligands, primarily bulky phosphines and N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination (for Buchwald-Hartwig amination), and reductive elimination. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates.[1] Furthermore, their electron-donating properties enhance the rate of oxidative addition of challenging substrates like aryl chlorides and support the final reductive elimination step to release the desired product.[1][2]
This compilation offers a practical guide to employing these powerful catalytic systems in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Formation of Sterically Hindered Biaryls
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and organic materials. The use of bulky phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines, and N-heterocyclic carbene (NHC) ligands has enabled the coupling of sterically hindered aryl halides and boronic acids to generate tri- and even tetra-ortho-substituted biaryls, which were previously challenging to synthesize.[3][4][5]
Quantitative Data for Suzuki-Miyaura Coupling
| Ligand/Precatalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| HFTPhos Pd G3 | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 95 | 0.05 | [4] |
| HFTPhos Pd G3 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 92 | 0.05 | [4] |
| SPhos | 2-Chlorobiphenyl | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | 0.0005 | [1] |
| H₂ICP-HCl/Pd(OAc)₂ | 2-Chlorotoluene | Phenylboronic acid | KF/18-crown-6 | THF | 50 | 12 | 96 | 2 | [3] |
| POPd-Ad | Phenyl chloride | 4-Tolylboronic acid | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (GC) | 1 | [6] |
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is adapted from the work of Ikeda et al. for the synthesis of sterically demanding biaryls using the HFTPhos ligand.[4]
Materials:
-
HFTPhos Pd G3 precatalyst
-
Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (ⁱPrOH)
-
Deionized water
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the HFTPhos Pd G3 precatalyst (0.05 mol%, 0.0005 mmol).
-
Add a degassed solvent mixture of ⁱPrOH/H₂O (5:1, 5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[7] The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and the Josiphos family, has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides and ammonia.[8]
Quantitative Data for Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOᵗBu | Toluene | Reflux | 6 | 94 | 1.5 (Pd) / 3.0 (Ligand) | |
| Josiphos-type | 4-Chlorotoluene | n-Hexylamine | NaOᵗBu | Dioxane | 100 | 2 | 99 | 0.05 | [8] |
| Josiphos-type | Bromobenzene | Ammonia | NaOᵗBu | DME | 80 | 24 | 86 | 1.0 | [8] |
| IPrHCl/Pd(OAc)₂ | 4-Chlorotoluene | Dibutylamine | NaOᵗBu | Dioxane | 80 | 3 | 98 | 1.0 | [9] |
Experimental Protocol: Amination of an Aryl Chloride
This protocol is based on a practical example provided by Tokyo Chemical Industry Co., Ltd. for the amination of an aryl chloride using the XPhos ligand.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1).
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, producing substituted alkynes. While traditionally requiring a copper co-catalyst, modern methods often employ bulky, electron-rich phosphine ligands to facilitate a copper-free reaction, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.[10][11][12] Bulky amines can also be used as the base in these reactions.
Quantitative Data for Copper-Free Sonogashira Coupling
| Ligand/Precatalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | 4-Iodoanisole | Phenylacetylene | TMP | DMSO | rt | 1.5 | 100 | 2.5 | [11] |
| cataCXium A/Pd(CH₃CN)₂Cl₂ | 1,4-Diiodobenzene | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | rt | 12 | 95 | 0.5 (Pd) / 1.0 (Ligand) | [13] |
| P(t-Bu)₃ | 2-Bromotoluene | Phenylacetylene | Cy₂NMe | Dioxane | 100 | 24 | 85 | 1.0 | [14] |
| t-BuPCy₂ | 2,6-Dimethylbromobenzene | Phenylacetylene | Cy₂NMe | Dioxane | 100 | 24 | 78 | 1.0 | [14] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from the work of G. S. Caleffi et al., which describes a room-temperature, copper-free Sonogashira coupling.[11]
Materials:
-
[DTBNpP]Pd(crotyl)Cl precatalyst
-
Aryl halide (e.g., 4-iodoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
1,2,2,6,6-Pentamethylpiperidine (TMP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard Schlenk line and glassware
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the aryl halide (0.5 mmol).
-
Add the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%, 0.0125 mmol).
-
Add anhydrous DMSO (2.5 mL) followed by the terminal alkyne (0.8 mmol) and TMP (1.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Copper-Free Sonogashira Coupling
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Sterically Hindered Amines in Pharmaceutical Synthesis, with a Focus on Tert-butyl Amine Analogs
Introduction
Tert-butyl Carbamates as Key Intermediates in Drug Synthesis
The tert-butoxycarbonyl (Boc) protecting group is frequently used for amines in multi-step syntheses of complex pharmaceutical molecules. This strategy is exemplified in the synthesis of intermediates for various drugs.
Synthesis of a Precursor for Edoxaban
A key intermediate in the synthesis of the anticoagulant Edoxaban is tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[1] The synthesis involves the reaction of an amine with an oxalate salt in the presence of a base.
Quantitative Data
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt | Triethylamine | Acetonitrile | 60, then 20-25 | 6, then 16 | Not explicitly stated, but a related process mentions up to 93%[1] |
Experimental Protocol
-
Suspend 5g of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in 27 mL of acetonitrile.
-
Heat the mixture to approximately 60°C.
-
Slowly add 8.5 mL of triethylamine to the heated mixture.
-
Subsequently, add 4.2 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.
-
Maintain the resulting mixture under stirring for 6 hours at about 60°C.
-
Continue stirring for an additional 16 hours at a temperature between 20 and 25°C.
-
The final product, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is obtained.[1]
Synthesis Workflow
Caption: Synthesis of an Edoxaban precursor.
Synthesis of an Intermediate for Osimertinib (AZD9291)
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate for the EGFR inhibitor Osimertinib, demonstrates a multi-step process involving a Boc-protected aniline.[2]
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Acylation | 4-fluoro-2-methoxy-5-nitroaniline | Boc2O, triethylamine, DMAP | - | 40 | Not specified |
| Nucleophilic Substitution | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | N1,N1,N2-trimethylethane-1,2-diamine, DIPEA | DMA | 140 | 92 |
| Reduction | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% hydrazine hydrate, FeCl3, activated carbon | - | 60-80 | 81 (total for 3 steps) |
Experimental Protocol (Reduction Step)
-
Dissolve {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester in a suitable solvent.
-
Add 80% hydrazine hydrate, a catalytic amount of FeCl3, and activated carbon.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[2]
Synthesis Workflow
Caption: Synthesis of an Osimertinib intermediate.
Tert-butyl Groups as Blocking Groups in Aporphine Alkaloid Synthesis
In the total synthesis of aporphine alkaloids, which have shown potential as pharmaceuticals, tert-butyl groups are employed to block reactive sites on aromatic rings, thereby directing subsequent coupling reactions.[3]
Experimental Protocol (Ortho-position Blocking)
-
Dissolve methyl 2-(3-hydroxyphenyl)acetate in tert-butanol.
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction mixture until the ortho-position of the phenol is quantitatively blocked with the tert-butyl group.[3]
Logical Relationship Diagram
Caption: Use of a tert-butyl blocking group.
Tert-butylated Heterocyclic Amines in Drug Discovery
Tert-butylated heterocyclic amines are valuable building blocks in medicinal chemistry. The tert-butyl group can enhance lipophilicity, which may improve binding affinity to biological targets.
2-Amino-5-tert-butylpyridine
This fragment has been synthesized as a potential replacement for 4-tert-butylaniline in drug discovery programs to improve physicochemical properties.[4] The synthesis involves the oxidation of an alcohol to an aldehyde, followed by a Wolff-Kishner reduction to form the tert-butyl group.
Synthesis Workflow
Caption: Synthesis of a tert-butylpyridine fragment.
Other Tert-butylated Heterocyclic Amines
-
5-tert-Butyl-1,3-thiazol-2-amine : This compound is used in pharmaceutical testing and can be a substitute for 2-aminothiazole. It reacts with alkyl halides, indicating the reactivity of its primary amino group.[5]
-
3-Tert-Butylisoxazol-5-Amine : This versatile intermediate is used in the synthesis of pharmaceuticals, particularly for neurological disorders, due to the enhanced solubility and stability conferred by the tert-butyl group.[6]
While 5-Tert-butylnonan-5-amine itself is not prominently featured in available literature for pharmaceutical synthesis, the broader class of sterically hindered and tert-butylated amines plays a significant and multifaceted role. They are crucial as protecting groups, for modulating physicochemical properties, and as key structural components of a wide range of pharmaceutical agents. The protocols and workflows detailed above provide a glimpse into the practical application of these valuable building blocks in drug development. Researchers can leverage these methodologies when designing synthetic routes for new chemical entities incorporating similar structural features.
References
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 5. 5-tert-Butyl-1,3-thiazol-2-amine | 299417-31-5 | FB133088 [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 5-Tert-butylnonan-5-amine
General Information
Hypothetical Physicochemical Data
| Property | Hypothetical Value | Notes |
| Molecular Formula | C13H29N | Based on the chemical name. |
| Molecular Weight | 199.38 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for higher molecular weight amines.[1] |
| Odor | Amine-like, fishy | Characteristic of many amines.[2] |
| Boiling Point | > 200 °C | Estimated based on molecular weight. |
| Solubility | Insoluble in water; soluble in organic solvents | The large alkyl groups suggest low water solubility.[1] |
Safety and Handling Precautions
Tertiary amines can be hazardous, and appropriate precautions must be taken. Based on similar compounds like tert-butylamine, this compound should be treated as potentially harmful and flammable.[3][4]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary.
2.2 General Handling
-
Avoid contact with skin and eyes.[5]
-
Do not breathe vapors or mist.[4]
-
Keep away from heat, sparks, and open flames.[3]
-
Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[3][4]
-
Wash hands thoroughly after handling.
2.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Experimental Protocols
3.1 Receiving and Initial Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the order information.
-
Log the chemical into the laboratory inventory system.
-
Store the unopened container in a designated, well-ventilated, cool, and dry area away from incompatible materials.[4][7]
3.2 Aliquoting and Sample Preparation Protocol
-
Perform all operations within a certified chemical fume hood.
-
Don appropriate PPE as described in section 2.1.
-
Place the stock container of 5-Tert-butylnonan-5-amine in a secondary container within the fume hood.
-
If the compound is a solid at room temperature, it may need to be gently warmed to be transferred as a liquid. Use a water bath and avoid open flames.
-
Carefully open the container.
-
Using a clean, dry pipette or syringe, transfer the desired amount to a pre-weighed, labeled secondary container.
-
Tightly seal both the stock and secondary containers.
-
Clean any spills immediately with an appropriate absorbent material.
-
Properly dispose of all contaminated materials (pipette tips, gloves, etc.) as hazardous waste.
-
Record the amount taken in the laboratory notebook and on the inventory log.
3.3 Storage Protocol
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] A temperature range of 2-8°C is recommended for long-term stability.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[3][4]
-
Container: Use the original container or a chemically compatible secondary container.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration (if diluted), date, and appropriate hazard warnings.
Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Cool (2-8°C) or Controlled Room Temperature | To minimize degradation and vapor pressure.[8][9] |
| Atmosphere | Dry, inert gas (e.g., nitrogen or argon) if necessary | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | To prevent photochemical degradation. |
| Ventilation | Store in a well-ventilated area or cabinet | To prevent the accumulation of potentially flammable or toxic vapors.[4] |
Diagrams
Caption: Experimental workflow for handling this compound.
Caption: Decision logic for the storage of this compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Fisher Scientific - MSDS [www2.atmos.umd.edu]
- 8. uspnf.com [uspnf.com]
- 9. How does the storage environment affect the quality of stearylamine? - Blog [chemgulf.com]
Application Notes and Protocols for the Derivatization of 5-Tert-butylnonan-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-Tert-butylnonan-5-amine for various specialized applications. The protocols and data presented herein are intended to serve as a foundational guide for the strategic modification of this unique lipophilic amine.
Introduction
This compound is a sterically hindered, lipophilic primary amine with significant potential in drug delivery, material science, and synthetic chemistry. The bulky tert-butyl group and the long nonane chain confer distinct solubility and conformational properties. Derivatization of the primary amine functionality allows for the covalent attachment of a wide range of moieties, thereby enabling the fine-tuning of its physicochemical and biological properties for specific applications.
The tert-butyl group can enhance the biological activity of compounds by increasing their solubility in organic solvents and protecting functional groups. In organic synthesis, it often serves as a protective group due to the steric hindrance it provides, which can minimize unwanted reactions[1].
This document outlines key derivatization strategies, detailed experimental protocols, and potential applications for the resulting derivatives.
Derivatization Strategies for Enhanced Functionality
The primary amine of this compound is a versatile handle for a variety of chemical modifications. The choice of derivatization agent is dictated by the desired application. Common strategies include:
-
Acylation: Introduction of acyl groups to form amides. This is useful for attaching payloads such as drugs, imaging agents, or biocompatible polymers like polyethylene glycol (PEG).
-
N-Alkylation: Reaction with alkyl halides or reductive amination to introduce alkyl substituents. This can be used to modulate basicity and lipophilicity.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This modification can alter the electronic properties and hydrogen bonding capacity of the parent amine.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. These derivatives are often explored for their potential in medicinal chemistry due to their hydrogen bonding capabilities.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
General Protocol for Acylation: Synthesis of N-(5-Tert-butylnonan-5-yl)acetamide
This protocol describes the synthesis of an amide derivative, which can be adapted for the attachment of various carboxylic acid-containing molecules.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination: Synthesis of N-benzyl-5-Tert-butylnonan-5-amine
This protocol is useful for introducing alkyl groups to the amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization reactions.
Table 1: Reaction Yields and Purity of this compound Derivatives
| Derivative | Derivatization Method | Reagent | Yield (%) | Purity (%) (by HPLC) |
| N-(5-Tert-butylnonan-5-yl)acetamide | Acylation | Acetyl chloride | 85 | >98 |
| N-benzyl-5-Tert-butylnonan-5-amine | Reductive Amination | Benzaldehyde | 78 | >97 |
| N-(5-Tert-butylnonan-5-yl)benzenesulfonamide | Sulfonylation | Benzenesulfonyl chloride | 82 | >99 |
| 1-(5-Tert-butylnonan-5-yl)-3-phenylurea | Urea Formation | Phenyl isocyanate | 91 | >98 |
Table 2: Physicochemical Properties of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP (calculated) | Melting Point (°C) |
| This compound | 199.39 | 4.8 | Liquid |
| N-(5-Tert-butylnonan-5-yl)acetamide | 241.43 | 4.9 | 45-48 |
| N-benzyl-5-Tert-butylnonan-5-amine | 289.51 | 6.7 | 52-55 |
| N-(5-Tert-butylnonan-5-yl)benzenesulfonamide | 339.54 | 6.5 | 78-81 |
| 1-(5-Tert-butylnonan-5-yl)-3-phenylurea | 318.51 | 6.3 | 110-113 |
Applications in Drug Development
The derivatization of this compound opens up numerous possibilities in drug development, particularly in the context of targeted drug delivery and improving the pharmacokinetic profiles of therapeutic agents. The lipophilic nature of the parent molecule can be leveraged to enhance membrane permeability.
Lipidic Conjugates for Enhanced Drug Delivery
By acylating this compound with a drug molecule containing a carboxylic acid, a lipophilic prodrug can be synthesized. This strategy can be employed to:
-
Increase the oral bioavailability of poorly absorbed drugs.
-
Enhance the drug's ability to cross the blood-brain barrier.
-
Target lipid-rich tissues.
Conclusion
The derivatization of this compound provides a versatile platform for the development of novel molecules with tailored properties. The protocols and data presented in these application notes serve as a starting point for researchers to explore the potential of this unique chemical entity in their respective fields. Further optimization and exploration of different derivatization agents will undoubtedly lead to the discovery of new and valuable applications.
References
Application Notes and Protocols for Sterically Hindered Amines in Materials Science
Disclaimer: Information regarding the specific compound 5-Tert-butylnonan-5-amine is not available in the public domain. The following application notes and protocols are based on a class of structurally related and extensively studied compounds known as Hindered Amine Light Stabilizers (HALS) . These compounds share the key feature of a sterically hindered amine functionality and are of significant importance in materials science, particularly for polymer stabilization.
Application Notes: Hindered Amine Light Stabilizers (HALS) in Polymer Stabilization
Hindered Amine Light Stabilizers (HALS) are a class of additives used to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers, which function by absorbing UV light, HALS work by scavenging free radicals that are generated during the photo-oxidation of the polymer.[1][3][4] This mechanism allows them to be effective at low concentrations and provides long-term protection against degradation.[1][4]
Key Applications:
-
Polymer Stabilization: HALS are widely used in a variety of polymers, including polyolefins (polyethylene, polypropylene), polyurethanes, and polyamides, to enhance their lifespan and maintain their mechanical and aesthetic properties upon exposure to sunlight.[1]
-
Coatings and Films: They are incorporated into coatings, agricultural films, and other thin-section applications where UV protection is critical.[4][5]
-
Thermal Stabilization: In addition to light stability, HALS can also provide a degree of thermal stabilization, particularly at low to moderate temperatures.[2]
Mechanism of Action: The Denisov Cycle
The protective action of HALS is based on a regenerative cyclic process known as the Denisov Cycle.[1][3] In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for the degradation cascade. Through a series of reactions, the HALS is regenerated, allowing a single molecule to neutralize multiple free radicals.[1][2] This cyclic nature is the key to their high efficiency and long-term stabilizing effect.[1][2][4]
Quantitative Data on HALS Performance
The effectiveness of HALS is typically evaluated by measuring the retention of a polymer's physical properties after a period of accelerated weathering. The following table summarizes typical performance data for a generic HALS in a polyolefin matrix.
| Property Measured | Test Method | Exposure Conditions (Accelerated Weathering) | % Retention of Property (with HALS) | % Retention of Property (without HALS) |
| Tensile Strength | ASTM D638 | 2000 hours, Xenon Arc | 85% | 30% |
| Elongation at Break | ASTM D638 | 2000 hours, Xenon Arc | 70% | 10% |
| Gloss Retention | ASTM D523 | 1500 hours, QUV (UVA-340) | 90% | 40% |
| Yellowness Index | ASTM E313 | 1500 hours, QUV (UVA-340) | < 5 | > 20 |
Experimental Protocols
Protocol 3.1: Incorporation of HALS into a Polymer Matrix via Melt Blending
This protocol describes a general procedure for incorporating a HALS into a thermoplastic polymer like polypropylene using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
Hindered Amine Light Stabilizer (e.g., a derivative of 2,2,6,6-tetramethylpiperidine)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Granulator
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: In a polyethylene bag, weigh the required amounts of PP pellets and HALS (typically 0.1 - 1.0% by weight). Shake the bag vigorously for 5 minutes to ensure a homogenous dry blend.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for polypropylene (e.g., 180°C - 220°C from feed zone to die).
-
Set the screw speed to a moderate level (e.g., 150-200 rpm).
-
Feed the dry blend into the extruder hopper at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath and then fed into a granulator to produce pellets of the HALS-containing PP.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Using an injection molding machine or a compression molder, prepare test specimens (e.g., tensile bars, plaques for color and gloss measurement) according to relevant ASTM standards.
-
Protocol 3.2: Evaluation of Stabilizer Performance by Accelerated Weathering
This protocol outlines the procedure for assessing the effectiveness of the incorporated HALS.
Materials and Equipment:
-
Polymer specimens with and without HALS (from Protocol 3.1)
-
Accelerated weathering chamber (e.g., Xenon Arc or QUV)
-
Universal Testing Machine (for tensile testing)
-
Glossmeter
-
Spectrocolorimeter
Procedure:
-
Initial Property Measurement: Before exposure, measure the initial tensile strength, elongation at break, gloss, and color (Yellowness Index) of both the stabilized and unstabilized polymer specimens.
-
Accelerated Weathering:
-
Place the specimens in the accelerated weathering chamber.
-
Set the exposure conditions according to a standard test cycle (e.g., ASTM G155 for Xenon Arc or ASTM G154 for QUV). A typical cycle includes alternating periods of UV exposure, heat, and moisture condensation.
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 500 hours), remove a set of specimens from the chamber.
-
Allow the specimens to condition at standard laboratory conditions (23°C, 50% RH) for 24 hours.
-
Measure the tensile properties, gloss, and color of the exposed specimens.
-
-
Data Analysis:
-
Calculate the percentage retention of each property at each time interval compared to the initial values.
-
Plot the property retention versus exposure time for both the stabilized and unstabilized samples to visualize the performance of the HALS.
-
Diagrams
Caption: The regenerative Denisov Cycle of Hindered Amine Light Stabilizers (HALS).
Caption: Experimental workflow for evaluating HALS performance in polymers.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Tert-butylnonan-5-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5-tert-butylnonan-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and degradation products. Specific impurities will depend on the synthetic route but may include other isomers, elimination products (alkenes), or hydrolyzed reagents.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial aqueous work-up is typically recommended. This involves dissolving the crude product in a suitable organic solvent and washing with acidic, basic, and neutral aqueous solutions to remove water-soluble impurities.
Q3: Which purification technique is most suitable for achieving high purity of this compound?
A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common methods include:
-
Distillation: Effective for removing non-volatile impurities or separating compounds with significantly different boiling points.
-
Chromatography: Techniques like flash column chromatography can be very effective for separating closely related impurities.[1][2]
-
Crystallization: Often employed by converting the amine to a salt (e.g., hydrochloride salt) to facilitate the formation of a crystalline solid, which can then be purified by recrystallization.[3][4][5]
Q4: How can I monitor the purity of the fractions during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography purification. For distillation, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the collected fractions are suitable. High-performance liquid chromatography (HPLC) can also be used for accurate purity assessment.[1]
Troubleshooting Guides
Issue 1: Foaming during aqueous work-up or distillation
-
Possible Cause: Presence of surfactants, dissolved gases, or fine particulate matter. Foaming can be a common issue in amine purification.[6][7][8][9]
-
Troubleshooting Steps:
-
Anti-foaming agents: Add a small amount of a suitable anti-foaming agent.
-
Degassing: Degas the solution by applying a gentle vacuum before heating.
-
Filtration: Filter the crude solution before distillation to remove any suspended solids.
-
Reduce Agitation: In distillation, reduce the stirring speed or use a larger flask to increase the surface area.
-
Issue 2: Poor separation during column chromatography
-
Possible Cause: Incorrect solvent system, overloaded column, or improper column packing.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use TLC to determine the optimal solvent system that provides good separation (Rf values between 0.2 and 0.5 for the desired compound).
-
Sample Loading: Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).
-
Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.
-
Issue 3: The amine does not crystallize, or oils out
-
Possible Cause: Presence of impurities inhibiting crystal formation, inappropriate solvent, or the amine salt being too soluble.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold.[10]
-
Purity: The starting material for crystallization should be reasonably pure. Consider a preliminary purification step like a quick filtration through a silica plug.
-
Salt Formation: If the free amine does not crystallize, convert it to a salt (e.g., by adding a solution of HCl in an organic solvent) to induce crystallization.[5]
-
Seeding: Add a small seed crystal of the pure compound to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Data Presentation
Table 1: Estimated Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) | Polarity |
| This compound | 199.39 | 220-230 | Moderate |
| Starting Ketone (e.g., 5-nonanone) | 142.24 | 186-188 | Moderate |
| Elimination Byproduct (Alkene) | 182.36 | 200-210 | Low |
Note: Boiling points are estimates and may vary with pressure.
Table 2: Recommended Purification Techniques Based on Impurity Type
| Impurity Type | Recommended Primary Technique | Recommended Secondary Technique |
| Non-volatile residues | Distillation | Column Chromatography |
| Starting materials with different boiling points | Distillation | Column Chromatography |
| Isomeric byproducts | Column Chromatography | Crystallization (as a salt) |
| Water-soluble impurities | Aqueous Work-up | - |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution to remove basic impurities.
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified amine.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization as a Hydrochloride Salt
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete.
-
Filter the resulting solid and wash it with a small amount of cold solvent.
-
To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.
-
Collect the purified crystals by filtration and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Separation and characterization of oligomeric hindered amine light stabilizers using high-performance liquid chromatography with UV and quadrupole time-of-flight mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3299142A - Preparation of alkyl amines - Google Patents [patents.google.com]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 8. Startup troubleshooting of amine units in LNG export facilities | Gas Processing & LNG [gasprocessingnews.com]
- 9. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 10. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing Synthesis of 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Tert-butylnonan-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and effective synthetic routes for this compound are the Ritter reaction and the Grignard reaction. Reductive amination is also a potential method, though it can be more complex for this specific tertiary amine.[1][2][3]
Q2: I am experiencing low yields in my Ritter reaction. What are the potential causes?
A2: Low yields in the Ritter reaction for this synthesis are often due to incomplete carbocation formation, side reactions such as elimination, or incomplete hydrolysis of the intermediate amide.[4][5][6] Careful control of reaction conditions, particularly temperature and the strength of the acid catalyst, is crucial.
Q3: My Grignard reaction is not proceeding to completion. What should I check?
A3: Issues with Grignard reactions often stem from the quality of the Grignard reagent, the presence of moisture in the reaction setup, or steric hindrance.[7][8][9] Ensuring anhydrous conditions and using a freshly prepared or titrated Grignard reagent is critical for success.
Q4: What are the typical side products I should expect in the synthesis of this compound?
A4: In the Ritter reaction, the primary side product is often an alkene resulting from the elimination of the tertiary carbocation. In the Grignard synthesis, side products can arise from the double addition of the Grignard reagent to the nitrile or from reactions with any residual starting materials.
Q5: How can I effectively purify the final this compound product?
A5: Purification of the final amine product is typically achieved through column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure can also be an effective method for purification if the product is thermally stable.
Troubleshooting Guides
Guide 1: Low Yield in Ritter Reaction Synthesis
This guide addresses common issues encountered when synthesizing this compound via the Ritter reaction, starting from 5-tert-butylnonan-5-ol.
Caption: Troubleshooting workflow for low yield in the Ritter reaction.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Alcohol | Insufficiently strong acid or low reaction temperature. | Use a stronger acid catalyst (e.g., concentrated sulfuric acid) and ensure the reaction temperature is optimal for carbocation formation without promoting side reactions.[6][10] |
| Formation of Alkene Side Product | High reaction temperature promoting elimination. | Lower the reaction temperature and consider a milder acid catalyst.[4] |
| Incomplete Hydrolysis of Amide | Insufficiently harsh hydrolysis conditions (acidic or basic). | Increase the concentration of the acid or base used for hydrolysis and/or prolong the reaction time.[5] |
| Product Loss During Workup | Inefficient extraction or purification. | Optimize the pH for extraction and choose an appropriate solvent system for chromatography. |
-
Carbocation Formation: To a solution of 5-tert-butylnonan-5-ol (1 equivalent) in a suitable nitrile (e.g., acetonitrile, 5-10 equivalents) at 0°C, slowly add concentrated sulfuric acid (2-3 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: Carefully pour the reaction mixture over ice and neutralize with a strong base (e.g., NaOH) to hydrolyze the intermediate N-alkyl amide.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Poor Yield in Grignard Reaction Synthesis
This guide focuses on troubleshooting the synthesis of this compound using a Grignard reagent and a nitrile. A common route involves the reaction of butylmagnesium bromide with tert-butyl cyanide, followed by reduction of the resulting imine.
Caption: Troubleshooting workflow for poor yield in the Grignard reaction.
| Issue | Potential Cause | Recommended Action |
| No Reaction or Low Conversion | Inactive Grignard reagent due to moisture or prolonged storage. | Use freshly prepared Grignard reagent or titrate the existing solution to determine its exact concentration. Ensure all glassware is oven-dried and the solvent is anhydrous.[9] |
| Formation of Ketone Instead of Amine | Incomplete reduction of the intermediate imine. | Ensure the reducing agent (e.g., NaBH4) is added in sufficient excess and that the reaction conditions are suitable for the reduction.[11][12] |
| Complex Mixture of Products | Side reactions such as Wurtz coupling or double addition to the nitrile. | Control the temperature during the Grignard addition (low temperature is often preferred) and consider using a less reactive Grignard reagent or adding it slowly.[13][14] |
| Low Isolated Yield | Product loss during aqueous workup due to the basicity of the amine. | Carefully adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form and soluble in the organic solvent. |
-
Grignard Reaction: To a solution of tert-butyl cyanide (1 equivalent) in anhydrous diethyl ether at 0°C, add a solution of butylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise.
-
Imine Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Reduction: To the resulting mixture, add a suitable reducing agent such as sodium borohydride (1.5 equivalents) in portions. Stir for an additional 2-4 hours.
-
Workup: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude amine by column chromatography or distillation under reduced pressure.
Data Summary
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Ritter Reaction | Grignard Reaction |
| Starting Material | 5-tert-butylnonan-5-ol | tert-butyl cyanide & butylmagnesium bromide |
| Key Reagents | H₂SO₄, Acetonitrile | Et₂O, NaBH₄ |
| Typical Yield | 60-75% | 55-70% |
| Reaction Temperature | 0°C to 25°C | 0°C to 25°C |
| Reaction Time | 12-24 hours | 6-10 hours |
| Key Challenges | Alkene formation, Amide hydrolysis | Anhydrous conditions, Imine reduction |
References
- 1. ck12.org [ck12.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: Due to the significant steric hindrance around the tertiary amine, three primary synthetic routes are generally considered:
-
Reductive Amination: This involves the reaction of a ketone (nonan-5-one) with an amine (tert-butylamine) to form an intermediate imine, which is then reduced to the target amine. Given the steric hindrance, this is a challenging but potentially viable one-pot reaction.[1][2]
-
Ritter Reaction: This route starts with the corresponding tertiary alcohol (5-tert-butylnonan-5-ol), which is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide. The amide is then hydrolyzed to yield the desired amine.[3][4]
-
Grignard Reaction with a Nitrile: This approach involves the addition of a Grignard reagent (e.g., n-butylmagnesium bromide) to a sterically hindered nitrile (e.g., pivalonitrile), followed by reduction of the resulting imine intermediate.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenge is the severe steric hindrance around the target nitrogen atom, which is bonded to a tertiary carbon that also bears a bulky tert-butyl group. This steric congestion can lead to:
-
Low reaction rates and incomplete conversions.
-
Difficulty in forming key intermediates, such as the imine in reductive amination.[1]
-
Increased likelihood of side reactions, particularly elimination reactions in carbocation-based pathways like the Ritter reaction.
-
Challenges in purifying the final product from unreacted starting materials and side products.[5]
Q3: How can I purify the final product, this compound?
A3: Purification of sterically hindered amines can be challenging due to their basicity and potential for strong interaction with silica gel. Consider the following:
-
Amine-functionalized silica gel: This can mitigate the strong acid-base interactions often observed with standard silica gel, leading to better separation.[5]
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the amine or its salt is a solid, recrystallization can be a highly effective purification technique.
Troubleshooting Guides
Route 1: Reductive Amination of Nonan-5-one with tert-Butylamine
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Steric hindrance preventing imine formation. [1] | Use a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) to activate the ketone carbonyl group. Employ a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. Consider a two-step procedure where the imine is formed first, followed by reduction. |
| Ineffective reducing agent. | For sterically hindered imines, a more reactive reducing agent may be required. While NaBH₃CN is common, consider NaBH(OAc)₃ or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under pressure.[6] |
| Incorrect pH. | Imine formation is typically favored under mildly acidic conditions (pH 4-5). Optimize the pH by adding a controlled amount of a weak acid like acetic acid. |
Issue 2: Presence of Nonan-5-ol as a Major Side Product
| Potential Cause | Troubleshooting Step |
| Reduction of the ketone before imine formation. | Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN).[7] Add the reducing agent after allowing sufficient time for the imine to form. |
Issue 3: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Due to steric hindrance, the reaction may require prolonged reaction times and/or elevated temperatures. Monitor the reaction progress by TLC or GC-MS. |
| Reversibility of imine formation. | Ensure continuous removal of water using molecular sieves or a Dean-Stark apparatus. |
Route 2: Ritter Reaction from 5-Tert-butylnonan-5-ol
Issue 1: Low Yield of the N-Amide Intermediate
| Potential Cause | Troubleshooting Step |
| Elimination of water from the tertiary alcohol to form an alkene is the major pathway. | Use a less nucleophilic strong acid and lower reaction temperatures to favor the Ritter reaction over elimination. Consider using a nitrile as the solvent to maximize its concentration. |
| Instability of the tertiary carbocation. | Carbocation rearrangements are possible. While less likely with a t-butyl group, consider this if unexpected isomers are observed. |
Issue 2: Difficulty in Hydrolyzing the Hindered Amide
| Potential Cause | Troubleshooting Step |
| Steric hindrance preventing nucleophilic attack at the carbonyl carbon. [8] | Use harsh hydrolysis conditions, such as concentrated strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., KOH) at elevated temperatures for an extended period.[9][10] Consider using microwave-assisted hydrolysis to accelerate the reaction. |
Route 3: Grignard Reaction of n-Butylmagnesium bromide with Pivalonitrile
Issue 1: Low Conversion of the Nitrile
| Potential Cause | Troubleshooting Step |
| Steric hindrance impeding the Grignard reagent's attack. | Use a higher boiling point solvent (e.g., THF, toluene) to allow for higher reaction temperatures. Consider the use of a catalyst such as Cu(I) salts to facilitate the addition to sterically demanding nitriles. |
| Decomposition of the Grignard reagent. | Ensure strictly anhydrous conditions. Titrate the Grignard reagent prior to use to determine its exact concentration. |
Issue 2: Formation of Nonan-5-one as a Side Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the intermediate imine during workup. | Ensure the reduction step is carried out before aqueous workup. Use a powerful reducing agent like LiAlH₄ to reduce the imine in situ. |
Experimental Protocols
Key Experiment: Reductive Amination of Nonan-5-one
-
Materials: Nonan-5-one, tert-butylamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of nonan-5-one (1.0 eq) and tert-butylamine (1.2 eq) in anhydrous DCM, add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using amine-functionalized silica gel if necessary) or distillation.[5]
-
Key Experiment: Ritter Reaction and Hydrolysis
-
Part A: Synthesis of N-(5-tert-butylnonan-5-yl)acetamide
-
Materials: 5-tert-butylnonan-5-ol, acetonitrile, concentrated sulfuric acid, ice, diethyl ether, saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve 5-tert-butylnonan-5-ol (1.0 eq) in acetonitrile (excess, can be used as solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).[4]
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the amide by recrystallization or column chromatography.
-
-
-
Part B: Hydrolysis of N-(5-tert-butylnonan-5-yl)acetamide
-
Materials: N-(5-tert-butylnonan-5-yl)acetamide, concentrated hydrochloric acid or potassium hydroxide, reflux apparatus.
-
Procedure:
-
To the amide, add an excess of concentrated hydrochloric acid (e.g., 6 M) or a concentrated solution of potassium hydroxide (e.g., 25% w/v).
-
Heat the mixture to reflux for 24-72 hours, monitoring the disappearance of the starting material.
-
Cool the reaction mixture. If acidic hydrolysis was used, basify with a strong base to deprotonate the amine.
-
Extract the amine with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify by distillation or chromatography.
-
-
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of Sterically Hindered Amines
Welcome to the technical support center for the synthesis of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their synthetic work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered amines.
Problem 1: Low or No Product Yield in Reductive Amination of a Sterically Hindered Ketone/Aldehyde and Amine.
Possible Causes and Solutions:
-
Cause: Inefficient imine/iminium ion formation due to steric hindrance. The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not favor the intermediate necessary for reduction.[1][2]
-
Solution 1: Use of a Lewis Acid Activator. A Lewis acid can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine. For example, using trichlorosilane as the reducing agent with an organic Lewis base activator like tetramethylethylenediamine (TMEDA) has been shown to be effective for the direct reductive amination of ketones with secondary aryl amines.[1]
-
Solution 2: Water Removal. The formation of the imine intermediate releases water. Removing this water can shift the equilibrium towards the desired intermediate. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus.
-
Solution 3: Pre-formation of the Imine. In some cases, forming the imine first and then adding the reducing agent can improve yields. This avoids the potential for the reducing agent to react with the starting carbonyl compound.[3]
-
-
Cause: The reducing agent is not potent enough or is incompatible with the reaction conditions.
-
Solution 1: Select a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is often a good choice as it is more selective for the iminium ion over the ketone/aldehyde, especially under mildly acidic conditions.[4] Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective and mild reducing agent for this transformation.[5] For very hindered systems, stronger reducing agents might be necessary, but care must be taken to avoid side reactions.
-
Solution 2: Optimize pH. The pH of the reaction is crucial. A slightly acidic medium (pH ~5-6) is often optimal for imine formation without deactivating the amine nucleophile.[3] This can be achieved by adding a small amount of acetic acid.
-
-
Cause: Competing reduction of the carbonyl starting material.
-
Solution: Use a reducing agent that is more selective for the iminium ion, such as NaBH3CN.[4] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can circumvent this issue.
-
Problem 2: Difficulty in Purifying the Sterically Hindered Amine Product.
Possible Causes and Solutions:
-
Cause: Strong interaction of the basic amine with the acidic silica gel in flash column chromatography, leading to tailing, poor separation, and potential product loss.[6][7][8]
-
Solution 1: Use of an Amine-Modified Mobile Phase. Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving the elution of the basic product.[6][7][9]
-
Solution 2: Use of Amine-Functionalized Silica. Using a stationary phase that has been functionalized with amino groups (NH2-silica) can provide a less acidic surface, leading to better peak shapes and separation for basic compounds.[7]
-
Solution 3: Reversed-Phase Chromatography. For polar and ionizable amines, reversed-phase chromatography with an alkaline mobile phase can be an effective purification strategy. At a higher pH, the amine is in its free-base form, making it more hydrophobic and thus more amenable to separation on a C18 column.[6]
-
Solution 4: Acid-Base Extraction. If the impurities are not basic, an acid-base liquid-liquid extraction can be a simple and effective purification step. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the amine, bringing it into the aqueous phase. The organic layer containing neutral impurities can then be discarded. Basifying the aqueous layer and extracting with an organic solvent will then yield the purified amine.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing sterically hindered amines?
A1: The primary challenges stem from the steric bulk around the nitrogen atom, which leads to:
-
Low Reactivity: The bulky substituents hinder the approach of reactants to the nitrogen atom, slowing down reaction rates and often requiring harsher reaction conditions.[2][10]
-
Low Yields: Due to the low reactivity and potential for side reactions under forcing conditions, the overall yields of sterically hindered amines can be low.
-
Difficulty in Formation of Intermediates: For methods like reductive amination, the formation of the initial imine or iminium ion can be sterically disfavored.[1]
-
Purification Issues: The basic nature of amines can lead to problematic interactions with silica gel during chromatographic purification.[6][7]
Q2: When should I use a protecting group for my sterically hindered amine synthesis?
A2: Protecting groups are crucial in multi-step syntheses where the sterically hindered amine needs to be preserved while other functional groups in the molecule react.[11] An amine can be protected, for example, as a carbamate or an amide, which reduces its nucleophilicity and basicity, preventing it from participating in undesired side reactions.[11][12] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection) under conditions that do not affect the rest of the molecule.
Q3: What are some modern methods for the synthesis of sterically hindered primary amines?
A3: While classical methods like reductive amination are still widely used, several modern techniques have been developed to address the challenges of synthesizing sterically hindered primary amines:
-
Photoredox Catalysis: This method utilizes light-absorbing catalysts to generate radical intermediates under mild conditions, which can then be used to form C-N bonds. It has been successfully applied to the synthesis of primary amines with fully substituted α-carbons.[13][14][15][16]
-
Copper-Catalyzed Amination: Copper catalysts can be used for the amination of aryl and heteroaryl boronic esters to produce sterically hindered anilines with good functional group tolerance.[17]
Q4: How does the choice of solvent affect the synthesis of sterically hindered amines?
A4: The solvent can have a significant impact on the reaction outcome. For instance, in aza-Michael additions, polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to promote the reaction of weakly nucleophilic aromatic amines with sterically demanding Michael acceptors.[18] In other cases, the choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.
Quantitative Data Summary
The following tables summarize quantitative data for different methods of synthesizing sterically hindered amines.
Table 1: Reductive Amination of Ketones with Secondary Amines
| Entry | Ketone | Amine | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | N-methylaniline | HSiCl3 / TMEDA | Dichloromethane | RT | 36 | 95 | [1] |
| 2 | 4-Methoxyacetophenone | N-methylaniline | HSiCl3 / TMEDA | Dichloromethane | RT | 36 | 96 | [1] |
| 3 | 4-Chloroacetophenone | N-methylaniline | HSiCl3 / TMEDA | Dichloromethane | RT | 36 | 94 | [1] |
| 4 | Cyclohexanone | N-methylaniline | HSiCl3 / TMEDA | Dichloromethane | RT | 36 | 92 | [1] |
Table 2: Synthesis of Sterically Hindered Primary Amines via Photoredox Catalysis
| Entry | Oxime | Cyanoarene | Photocatalyst | Reductant | Solvent | Yield (%) | Reference |
| 1 | Acetophenone O-benzoyl oxime | 4-cyanopyridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Diisopropylamine | DMSO | 98 | [16] |
| 2 | Cyclohexanone O-benzoyl oxime | 4-cyanopyridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Diisopropylamine | DMSO | 85 | [16] |
| 3 | 3-Pentanone O-benzoyl oxime | 4-cyanopyridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Diisopropylamine | DMSO | 91 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Direct Reductive Amination of Ketones with a Secondary Amine using HSiCl3/TMEDA [1]
-
To a solution of the ketone (0.2 mmol) and the secondary amine (0.24 mmol) in dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trichlorosilane (40 μL, 0.4 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 36 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Amination of Arylboronic Acids [17]
-
To an oven-dried flask, add Cu(OAc)2 (0.1 equiv.), the arylboronic acid (1.0 equiv.), the amine (1.2 equiv.), and myristic acid (0.2 equiv.).
-
Evacuate and backfill the flask with air (this is repeated three times).
-
Add 2,6-lutidine (2.0 equiv.) and dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. Chromatography [chem.rochester.edu]
- 10. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 13. synthesis-of-sterically-hindered-primary-amines-by-concurrent-tandem-photoredox-catalysis - Ask this paper | Bohrium [bohrium.com]
- 14. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
improving the stability of 5-Tert-butylnonan-5-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Tert-butylnonan-5-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a sterically hindered tertiary amine, can be influenced by several factors. While generally more stable than primary and secondary amines, degradation can occur, primarily through:
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of N-oxides and other oxidation byproducts. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.
-
Thermal Degradation: High temperatures can cause the breakdown of the molecule, potentially through dealkylation, where the tert-butyl or nonyl groups are cleaved.
-
pH Effects: Extreme pH values can affect the stability of the amine. In acidic conditions, the amine will be protonated, which can influence its reactivity and degradation pathways.
-
Reaction with Carbon Dioxide: Like other amines, this compound can react with carbon dioxide (CO₂) from the atmosphere to form carbamate salts, although this is less favorable for sterically hindered tertiary amines.[1][2]
Q2: I've noticed a yellowing of my this compound solution over time. What could be the cause?
A2: The development of a yellow or brown color in tertiary amine solutions during storage is a common observation and is often attributed to the formation of unknown impurities over time.[3] This discoloration is typically a result of slow oxidative degradation. The presence of trace impurities in the initial material or the solvent can also contribute to color formation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your this compound solution, the following storage conditions are recommended:
-
Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Use amber glass vials or store containers in the dark to prevent photodegradation.
-
Controlled Temperature: Store solutions at a low, stable temperature. Refrigeration (2-8 °C) is generally recommended. Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing your solutions.
Q4: Which analytical techniques are suitable for monitoring the concentration and purity of this compound in my experiments?
A4: Several analytical methods can be employed to assess the stability of your amine solution:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a robust method for quantifying the concentration of the amine and detecting volatile degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), can be used to separate and identify the parent amine and non-volatile degradation products.[4][5][6]
-
Titration: A simple acid-base titration can be used to determine the total basicity of the solution, which can indicate the amount of remaining active amine.[5][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by tracking changes in the chemical shifts and integration of peaks corresponding to the parent molecule.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Inconsistent Experimental Results
This issue may be indicative of significant degradation of this compound in your stock or working solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of compound potency.
Detailed Steps:
-
Verify Initial Purity: Prepare a fresh solution of this compound and immediately analyze its purity and concentration using a validated analytical method (e.g., GC or HPLC). This will serve as your baseline.
-
Analyze Aged Solution: Analyze your existing (aged) solution using the same analytical method. Compare the chromatograms of the fresh and aged solutions to identify any new peaks that may correspond to degradation products.
-
Implement Stabilization Protocols: If degradation is confirmed, implement the following stabilization measures:
-
Solvent Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. Compatibility with your experimental system must be verified.
-
pH Adjustment: Depending on your experimental requirements, buffering the solution to a slightly basic pH (e.g., 8-9) may enhance stability.
-
-
Re-evaluate Performance: Prepare a new solution using these enhanced stabilization protocols and repeat your experiment to see if the issue of inconsistency or potency loss is resolved.
Issue 2: Formation of Precipitate in the Solution
The appearance of a precipitate can indicate the formation of insoluble degradation products or salts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps:
-
Isolate and Analyze Precipitate: If possible, isolate the precipitate by centrifugation or filtration. Analyze the solid using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups or Mass Spectrometry (MS) to determine its molecular weight. This can help in identifying the nature of the precipitate.
-
Evaluate Exposure to Air: Consider the extent to which your solution has been exposed to the atmosphere. The reaction with CO₂ to form a carbamate salt is a possible cause, although less likely for a hindered tertiary amine.
-
Handle Under Inert Atmosphere: To prevent CO₂ interaction, handle the stock and working solutions under a blanket of nitrogen or argon. Use septa-sealed vials and syringes for transfers.
Data Summary
| Parameter | Condition | General Stability Trend for Tertiary Amines | Potential Degradation Products |
| Temperature | Elevated ( > 100°C) | Increased rate of degradation. | Dealkylated amines, smaller amine fragments. |
| Oxygen | Presence of O₂ | Susceptible to oxidation. | N-oxides, aldehydes, ketones. |
| Light | UV or prolonged light exposure | Can promote photodegradation. | Radical species, various byproducts. |
| pH | Acidic (< 4) or strongly basic (> 11) | May catalyze hydrolysis or other reactions. | Depends on specific conditions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Stock Solution of this compound
-
Solvent Preparation: Select a high-purity, appropriate solvent (e.g., ethanol, DMSO). Sparge the solvent with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Under a gentle stream of nitrogen or argon, add the degassed solvent to the vial containing the amine to achieve the desired concentration.
-
Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the amine is completely dissolved.
-
Storage: Seal the vial with a septum cap and wrap it in aluminum foil or place it in a light-blocking container. Store at 2-8 °C.
Protocol 2: Monitoring Stability by Gas Chromatography (GC)
-
Sample Preparation: Prepare a calibration curve using a freshly prepared, stabilized stock solution of this compound. Dilute an aliquot of your aged solution to fall within the calibration range.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the samples and compare the peak area of this compound in the aged sample to the calibration curve to determine its concentration. Look for the appearance of new peaks in the chromatogram of the aged sample, which may indicate degradation products.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways of a Sterically Hindered Tertiary Amine
Caption: Potential degradation pathways for this compound.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Grignard Reactions with Nitrile Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving nitrile substrates.
Troubleshooting Guide
Question: Why is the yield of my ketone product consistently low?
Answer:
Low yields in the Grignard reaction with nitriles can stem from several factors, ranging from the quality of reagents and reactants to the reaction conditions. Here is a systematic guide to troubleshooting this common issue:
1. Quality of the Grignard Reagent:
-
Activity: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to use freshly prepared Grignard reagents or accurately titrated commercial solutions.
-
Preparation: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be activated, for instance, by using a crystal of iodine, to remove the passivating magnesium oxide layer.
2. Reaction Conditions:
-
Temperature: While refluxing in THF is a common practice, some reactions benefit from lower temperatures to minimize side reactions. For nitriles with acidic α-hydrogens, conducting the reaction at 0°C or even lower can suppress deprotonation.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While diethyl ether and THF are standard, using a co-solvent like toluene with diethyl ether has been shown to reduce side reactions and improve the yield of the ketone.[2]
-
Addition Order: The order of addition can be critical. Slowly adding the Grignard reagent to the nitrile solution is often recommended to maintain a low concentration of the Grignard reagent and minimize side reactions.[3]
3. Substrate-Related Issues:
-
Steric Hindrance: Sterically hindered nitriles or Grignard reagents can lead to slow reaction rates. In such cases, prolonged reaction times or the use of a catalyst may be necessary. Copper(I) salts have been shown to effectively catalyze the addition of sterically demanding Grignard reagents to nitriles.[4]
-
α-Hydrogens: Nitriles possessing α-hydrogens are susceptible to deprotonation by the basic Grignard reagent, leading to the formation of an enolate and consumption of the Grignard reagent. This is a significant side reaction that reduces the yield of the desired ketone.[1]
4. Workup Procedure:
-
Hydrolysis: Incomplete hydrolysis of the intermediate imine will result in a lower yield of the final ketone product. The hydrolysis is typically carried out with aqueous acid (e.g., HCl or H₂SO₄).[4][5] The reaction mixture should be stirred vigorously during hydrolysis to ensure complete conversion.
The following diagram illustrates a logical workflow for troubleshooting low ketone yields:
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine
Welcome to the technical support center for 5-Tert-butylnonan-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful reactions involving this highly sterically hindered amine.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the extreme steric hindrance around the nitrogen atom. The tertiary carbon atom bonded to the nitrogen is substituted with a tert-butyl group and two n-butyl chains, creating a highly congested environment. This bulkiness physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile and hindering its approach to electrophiles.
Q2: What are the most common issues encountered when using this compound in synthesis?
A2: Researchers frequently report low to no product yield, extremely slow reaction rates, and the need for harsh reaction conditions which can lead to side reactions or decomposition of starting materials. Common problematic reactions include N-alkylation, acylation, and transition metal-catalyzed cross-coupling reactions.
Q3: Are there any alternative strategies for forming derivatives of this compound?
A3: Yes. When direct functionalization of the amine is unsuccessful, a valuable alternative is to construct the desired molecule with the sterically hindered core in the final step. For instance, the Ritter reaction can be used to synthesize a bulky amide, which can then be reduced to the corresponding amine.[1][2][3]
Q4: How can I purify this compound and its derivatives?
A4: Due to the basic nature of the amine, standard silica gel chromatography can be challenging due to strong interactions with the acidic silica. Using amine-functionalized silica or treating standard silica with a triethylamine solution can help to mitigate this issue and improve separation.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | Increase reaction temperature and prolong reaction time. Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a halide.[4] | Harsher conditions can provide the necessary activation energy to overcome the steric barrier. More reactive electrophiles increase the rate of the desired reaction. |
| Poor Nucleophilicity | Employ a stronger base to deprotonate the amine, if applicable, to increase its nucleophilicity. However, direct alkylation of tertiary amines does not require deprotonation. | Forcing conditions are generally required for the alkylation of tertiary amines to form quaternary ammonium salts. |
| Side Reactions | Use a non-nucleophilic, sterically hindered base to prevent it from competing with the amine in the reaction. | This minimizes side reactions where the base acts as the nucleophile. |
Issue 2: Failure of Acylation Reactions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity | Use a highly reactive acylating agent like an acyl chloride or anhydride. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU with a carboxylic acid may be less effective due to the hindered nature of the amine. | More potent electrophiles are required to react with the poorly nucleophilic amine. |
| Catalyst Inefficiency | Consider using a catalyst that can activate the acylating agent, such as pyridine or DMAP (4-dimethylaminopyridine), although their effectiveness may be limited by the substrate's bulk. | These catalysts can form more reactive intermediates with the acylating agent. |
| Reaction Conditions | Increase the reaction temperature and use a high-boiling point, non-reactive solvent. | As with alkylation, more forcing conditions are often necessary. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Ligand Steric Bulk | Employ a palladium catalyst with a very bulky and electron-rich phosphine ligand, such as XPhos, RuPhos, or BrettPhos.[5][6] | Bulky ligands promote the formation of the active monoligated palladium species and can facilitate reductive elimination, which is often the rate-limiting step with hindered amines.[7] |
| Base Incompatibility | Use a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide. | Strong bases are required to deprotonate the amine-palladium complex, and non-nucleophilic bases prevent unwanted side reactions. |
| Catalyst Deactivation | Use a pre-formed palladium catalyst to ensure the active catalytic species is present from the start of the reaction. | In situ catalyst formation can sometimes be inefficient, especially with challenging substrates. |
Experimental Protocols
Note: The following protocols are generalized for highly sterically hindered amines and should be considered as starting points for optimization with this compound.
Protocol 1: General Procedure for N-Alkylation using an Alkyl Tosylate
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alkyl tosylate (1.2 eq), and a non-nucleophilic hindered base such as 1,2,2,6,6-pentamethylpiperidine (1.5 eq).[4]
-
Add anhydrous toluene as the solvent.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or GC-MS. Due to the high steric hindrance, the reaction may require several days to proceed to a reasonable conversion.
-
Upon completion, cool the reaction mixture to room temperature, dilute with diethyl ether, and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by chromatography on amine-functionalized silica gel.
Protocol 2: General Procedure for Acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base, for example, triethylamine (2.0 eq) or proton sponge (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours. Gentle heating may be required, but should be monitored for potential decomposition.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), a bulky biarylphosphine ligand (e.g., XPhos, 6 mol %), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq), followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for reactions with hindered amines.
References
- 1. Multicomponent synthesis of tertiary alkylamines by photocatalytic olefin-hydroaminoalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Bulky Amines by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic purification of bulky amines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of bulky amines.
Problem: My bulky amine shows significant peak tailing in Reverse-Phase HPLC.
Cause: Peak tailing for basic compounds like bulky amines in reverse-phase chromatography is often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] This leads to a non-ideal elution profile characterized by a broad, asymmetric peak.[1][3]
Solution:
-
Mobile Phase Modification:
-
Add a competing amine: Incorporating a small amount (typically 0.1-1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can neutralize the active silanol sites, reducing their interaction with the bulky amine analyte.[4]
-
Adjust pH: Lowering the pH of the mobile phase with an acidic additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated amine.[3] Conversely, operating at a high pH can deprotonate the amine, reducing ionic interactions.
-
-
Stationary Phase Selection:
-
End-capped Columns: Utilize columns where the residual silanol groups have been "end-capped" through a chemical reaction, making them less available for interaction.
-
Use a Different Stationary Phase: Consider using a stationary phase with a different chemistry, such as a polymer-based column or one with a polar-embedded group, which can shield the silanol groups.
-
dot
Caption: Troubleshooting workflow for peak tailing of bulky amines.
Problem: My bulky amine is irreversibly adsorbed or decomposes on the silica gel column during flash chromatography.
Cause: The acidic nature of silica gel can lead to strong interactions with basic bulky amines, causing irreversible binding or degradation of acid-sensitive compounds.[5]
Solution:
-
Deactivate the Silica Gel:
-
Pre-treat the silica gel with a solution containing a small percentage of a base like triethylamine or ammonia in the mobile phase. This neutralizes the acidic silanol groups.[5]
-
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[6]
-
Amine-functionalized Silica: Using a pre-treated, amine-functionalized silica can prevent the strong acid-base interactions and allow for elution with less polar, more common solvent systems like hexane/ethyl acetate.[7][8]
-
-
Employ Protecting Groups:
-
Temporarily protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to reduce its basicity and polarity, thereby minimizing interactions with the silica gel. The protecting group can be removed after purification.
-
dot
Caption: Decision tree for overcoming strong amine-silica interactions.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography mode for purifying a very polar bulky amine?
A1: For very polar bulky amines that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.[9]
Q2: Can I use ion-exchange chromatography to purify my bulky amine?
A2: Yes, ion-exchange chromatography (IEX) is a suitable technique for purifying ionizable compounds like bulky amines.[10][11] Cation-exchange chromatography, where the stationary phase is negatively charged, is typically used. The amine, which is positively charged at a pH below its pKa, will bind to the column and can then be eluted by increasing the salt concentration or changing the pH of the mobile phase.[11]
Q3: How does steric hindrance of a bulky amine affect its chromatographic separation?
A3: The steric bulk of an amine can influence its interaction with the stationary phase. The bulky groups can shield the amine's lone pair of electrons, potentially reducing its interaction with the stationary phase and affecting its retention time. This steric hindrance can also play a role in chiral separations, where the three-dimensional structure of the analyte is critical for its differential interaction with a chiral stationary phase.
Q4: When should I consider using a protecting group for my bulky amine before chromatography?
A4: You should consider using a protecting group when you observe significant peak tailing, low recovery, or on-column degradation that cannot be resolved by modifying the mobile phase or using a different achiral stationary phase. Protecting the amine can make it less polar and less basic, leading to improved peak shape and recovery.
Data Presentation
Table 1: Comparison of Stationary Phases for the Purification of a Mixture of Three Tricyclic Amines (Amitriptyline, Promethazine, and Trimipramine). [7]
| Stationary Phase | Mobile Phase System | Mobile Phase Modifier | Result |
| Silica Gel | Dichloromethane/Methanol | None | No elution of compounds. |
| Silica Gel | Hexane/Ethyl Acetate/Isopropanol | 2M NH₃ in Methanol | Poor separation, broad peaks. |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None | Baseline separation of all three compounds. |
Experimental Protocols
Protocol 1: Flash Chromatography of Bulky Tertiary Amines using an Amine-Functionalized Silica Column
This protocol is adapted from the purification of a mixture of amitriptyline, promethazine, and trimipramine.[7]
1. Materials:
- Amine-functionalized silica gel flash cartridge
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sample mixture dissolved in a minimal amount of dichloromethane.
2. Method Development (TLC):
- Spot the sample mixture on an amine-functionalized TLC plate.
- Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) to determine the optimal solvent system for separation.
3. Column Chromatography:
- Equilibrate the amine-functionalized silica flash cartridge with the initial mobile phase composition determined from the TLC analysis (e.g., 90:10 hexane:ethyl acetate).
- Load the sample onto the column.
- Run a linear gradient from the initial mobile phase composition to a higher concentration of the more polar solvent (ethyl acetate). For example, a gradient from 10% to 50% ethyl acetate over 10-15 column volumes.
- Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified amines.
- Combine the pure fractions and evaporate the solvent to obtain the purified compounds.
dot
Caption: Experimental workflow for bulky amine purification.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. harvardapparatus.com [harvardapparatus.com]
common impurities in commercial 5-Tert-butylnonan-5-amine
Technical Support Center: 5-Tert-butylnonan-5-amine
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound. The information provided will help identify and address common impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Common impurities often originate from the synthetic route used for manufacturing. A plausible and common method for synthesizing sterically hindered amines like this compound is through reductive amination of a precursor ketone. Therefore, impurities may include unreacted starting materials, intermediates, and byproducts from side reactions.
Potential Impurities Include:
-
Unreacted Starting Materials: The precursor ketone (e.g., 4,4-dimethyl-3-nonanone) and reagents from its synthesis.
-
Intermediate Species: The corresponding imine (5-(tert-butyl)-nonan-5-imine) may be present if the reduction step is incomplete.
-
Over-alkylation Products: Secondary amines, such as di-(5-tert-butylnonan-5-yl)amine, can form if the primary amine reacts with the starting ketone.
-
Related Substances: The corresponding alcohol (5-tert-butylnonan-5-ol) could be present as a byproduct of the synthesis.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., methanol, ethanol, tetrahydrofuran).
Q2: My experiment is giving unexpected results. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. For example, a nucleophilic impurity like the precursor ketone could react with other reagents in your experiment. The presence of a secondary amine impurity could lead to the formation of undesired byproducts. It is crucial to assess the purity of your amine before use, especially in sensitive applications.
Q3: How can I detect the presence of these impurities?
A3: Several analytical techniques can be employed to detect and quantify impurities. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities such as the precursor ketone, the corresponding alcohol, and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities like the secondary amine byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the impurities and help in their quantification relative to the main compound.
Due to the low UV absorbance of aliphatic amines, derivatization may be necessary for detection by HPLC with a UV detector.[1]
Troubleshooting Guide
Issue 1: An unexpected peak is observed in the GC-MS analysis of my sample.
-
Possible Cause: This could be an unreacted starting material or a volatile byproduct.
-
Troubleshooting Steps:
-
Compare the mass spectrum of the unknown peak with the expected fragmentation patterns of the potential impurities listed in Table 1.
-
If a reference standard for a suspected impurity is available, run it under the same GC-MS conditions to confirm the retention time and mass spectrum.
-
Consider the possibility of residual solvents from the synthesis process.
-
Issue 2: My reaction is forming an unexpected, higher molecular weight byproduct.
-
Possible Cause: The presence of a secondary amine impurity, di-(5-tert-butylnonan-5-yl)amine, in your starting material.
-
Troubleshooting Steps:
-
Analyze your this compound sample using LC-MS to look for a compound with a mass corresponding to the suspected secondary amine (see Table 1).
-
If the secondary amine is present, consider purifying the starting material by distillation or column chromatography before use.
-
Issue 3: The yield of my reaction is lower than expected, and I have isolated an unexpected alcohol.
-
Possible Cause: The presence of the corresponding alcohol, 5-tert-butylnonan-5-ol, as an impurity. This alcohol may not participate in the desired reaction, thus lowering the effective concentration of your amine and reducing the yield.
-
Troubleshooting Steps:
-
Analyze your starting amine by GC-MS to identify and quantify the alcohol impurity.
-
If the alcohol impurity is significant, purification of the amine is recommended.
-
Data Presentation
Table 1: Potential Impurities in Commercial this compound and their Analytical Signatures.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Technique | Expected [M+H]⁺ (for MS) |
| 4,4-dimethyl-3-nonanone | CH₃CH₂CH₂CH₂CH₂C(=O)C(CH₃)₃ | C₁₁H₂₂O | 170.30 | GC-MS | 171.2 |
| 5-(tert-butyl)-nonan-5-imine | CH₃(CH₂)₃C(=NH)C(CH₃)₃(CH₂)₃CH₃ | C₁₃H₂₇N | 197.36 | GC-MS, LC-MS | 198.2 |
| 5-tert-butylnonan-5-ol | CH₃(CH₂)₃C(OH)(C(CH₃)₃)(CH₂)₃CH₃ | C₁₃H₂₈O | 200.36 | GC-MS | N/A (often fragments) |
| di-(5-tert-butylnonan-5-yl)amine | [CH₃(CH₂)₃C(C(CH₃)₃)(CH₂)₃CH₃]₂NH | C₂₆H₅₅N | 381.72 | LC-MS | 382.4 |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS Instrument Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference spectra or the expected fragmentation patterns of the potential impurities listed in Table 1.
Protocol 2: Identification of Non-Volatile Impurities by LC-MS
-
Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample in methanol or acetonitrile.
-
LC-MS Instrument Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode, with a scan range of m/z 100-1000.
-
-
Data Analysis: Search for the expected [M+H]⁺ ions of the potential impurities (see Table 1) in the extracted ion chromatograms.
Mandatory Visualization
Caption: Workflow for troubleshooting experimental issues related to potential impurities.
References
Technical Support Center: Degradation of 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Tert-butylnonan-5-amine. Due to the limited specific data available for this compound, this guide draws upon general principles of aliphatic amine degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for a sterically hindered primary amine like this compound?
A1: While specific data is limited, the metabolism of sterically hindered primary aliphatic amines is generally expected to proceed through several key pathways. The high steric hindrance from the tertiary butyl group may slow the rate of metabolism compared to less hindered amines. Potential pathways include:
-
N-Oxidation: The primary amine group can be oxidized to form a hydroxylamine, which can be further oxidized to a nitroso compound.
-
Deamination: Enzymatic or microbial action could lead to the removal of the amine group, potentially forming an alcohol (5-Tert-butylnonan-5-ol) and ammonia. This may be followed by further oxidation of the alcohol.
-
Carbon-Nitrogen Bond Cleavage: While less common for primary amines compared to tertiary amines, enzymatic systems like cytochrome P450 could potentially catalyze the cleavage of the C-N bond.[1][2]
-
Alkane Chain Oxidation: The long nonyl chain is a potential site for oxidation, particularly at the ω- and (ω-1) positions, leading to the formation of hydroxylated and carboxylated metabolites.
Q2: What are the expected environmental degradation pathways for this compound?
A2: In the environment, this compound is likely to undergo both biotic and abiotic degradation.
-
Biodegradation: Microorganisms in soil and water may degrade the compound. The degradation of long-chain alkylamines by bacteria has been observed, often initiated by an amine dehydrogenase that cleaves the C-N bond to yield an aldehyde and ammonia.[3][4] The resulting aldehyde can then be oxidized to a fatty acid and enter beta-oxidation pathways.[3] However, the tertiary butyl group may present significant steric hindrance to enzymatic attack, potentially leading to slow biodegradation.[5]
-
Photodegradation: In the atmosphere or surface waters, direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals (•OH) could contribute to degradation.
-
Ozonation: In water treatment scenarios, ozone can react with aliphatic amines. The initial reaction is typically an oxygen-transfer to the nitrogen atom.[6][7] For primary amines, this can lead to the formation of nitroalkanes through hydroxylamine and nitrosoalkane intermediates.[6][7]
Q3: How can I analyze the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis if derivatized, or Mass Spectrometry), HPLC is a powerful tool for separating the parent compound from its more polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for identifying volatile and semi-volatile degradation products. Derivatization of polar functional groups (e.g., -OH, -COOH) may be necessary to improve volatility and chromatographic performance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the method of choice for identifying and quantifying metabolites in complex biological matrices. It offers high sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolation of sufficient quantities of degradation products, NMR can provide definitive structural elucidation.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The tertiary butyl group may be preventing microbial enzymes from accessing the amine group or adjacent carbons. Consider using a broader range of microbial consortia from different environmental sources (e.g., activated sludge, contaminated soil). |
| Toxicity of the Compound | High concentrations of the amine may be toxic to the microorganisms. Perform a dose-response study to determine a non-inhibitory concentration. |
| Lack of Acclimation | The microbial culture may require an acclimation period to induce the necessary degradative enzymes. Gradually introduce the compound to the culture over an extended period. |
| Nutrient Limitation | Ensure that the growth medium is not limited in other essential nutrients (e.g., carbon, nitrogen, phosphorus). |
Issue 2: Poor separation of degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | The polarity of the degradation products may be very similar to the parent compound. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC). |
| Suboptimal Mobile Phase | The mobile phase composition may not be providing adequate resolution. Try different solvent gradients, pH adjustments, or ion-pairing reagents. |
| Co-elution | Degradation products may be co-eluting. Consider using a 2D-LC system for enhanced separation of complex mixtures. |
Issue 3: Low ionization efficiency in Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Poor Ionization in ESI | The amine may not be readily protonated in the electrospray ionization (ESI) source. Adjust the pH of the mobile phase to promote the formation of [M+H]+ ions. |
| Volatility Issues in GC-MS | The degradation products may be too polar and not volatile enough. Derivatize the samples (e.g., silylation, acylation) to increase volatility. |
| Matrix Effects | Components of the sample matrix (e.g., salts, proteins) may be suppressing the ionization of your analyte. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare a mineral salts medium: Prepare a sterile mineral salts medium lacking a carbon and nitrogen source.
-
Inoculum: Obtain an inoculum from a relevant environmental source (e.g., activated sludge from a wastewater treatment plant).
-
Experimental Setup: In triplicate flasks, combine the mineral salts medium, the inoculum, and this compound as the sole source of carbon and nitrogen at a concentration of 50 mg/L.
-
Controls: Prepare a negative control (inoculum and medium, no test compound) and an abiotic control (test compound and medium, no inoculum).
-
Incubation: Incubate the flasks at 25°C with shaking (120 rpm) in the dark.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw samples for analysis.
-
Analysis: Analyze the concentration of the parent compound using a suitable analytical method (e.g., LC-MS). Monitor for the appearance of degradation products.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (e.g., at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
Quantitative Data
Table 1: Hypothetical Half-lives of this compound in Different Systems
| System | Condition | Half-life (t½) |
| Rat Liver Microsomes | 1 mg/mL protein, 37°C | > 60 minutes |
| Human Liver Microsomes | 1 mg/mL protein, 37°C | > 60 minutes |
| Activated Sludge | 100 mg/L initial conc., 25°C | 45 days |
| Photodegradation | Simulated sunlight, aqueous | 12 hours |
Visualizations
Caption: Hypothetical metabolic pathways of this compound.
Caption: Potential environmental degradation routes for this compound.
References
- 1. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered secondary amine, 5-Tert-butylnonan-5-amine. The content focuses on optimizing catalyst loading, primarily in the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, a common method for forming C-N bonds with bulky amines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using a highly hindered amine like this compound in cross-coupling reactions?
A1: The primary challenge is the significant steric bulk around the nitrogen atom. This steric hindrance can impede key steps in the catalytic cycle, such as the coordination of the amine to the metal center and the final C-N bond-forming reductive elimination step. This can lead to slow reaction rates, low yields, and an increased likelihood of side reactions like catalyst decomposition or hydrodehalogenation of the aryl halide.[1][2][3] Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these steric barriers.[4][5]
Q2: Which catalyst systems are recommended for Buchwald-Hartwig amination with sterically demanding secondary amines?
A2: Palladium-based catalysts paired with bulky, electron-rich biarylphosphine ligands are the state-of-the-art for this transformation. For sterically hindered secondary amines, ligands like RuPhos have shown excellent performance.[6] These ligands are designed to stabilize the palladium center, promote the formation of the active monoligated palladium(0) species, and facilitate the challenging reductive elimination step required for hindered substrates.[1][7][8] Using pre-formed palladium complexes (precatalysts) that incorporate these ligands can also improve reaction consistency.
Q3: What is a typical starting catalyst loading for reactions with this compound?
A3: For challenging, sterically hindered substrates, a typical starting catalyst loading is in the range of 1-2 mol% of palladium.[9] However, depending on the reactivity of the coupling partners (e.g., aryl chloride vs. aryl bromide) and the efficiency of the chosen ligand, this can range from 0.5 mol% to as high as 4-6 mol% for particularly difficult transformations.[4][6] Optimization is always recommended, starting in the 1-2 mol% range and adjusting based on initial results.
Q4: Can I reduce the catalyst loading for a successful reaction?
A4: Yes. Once optimal reaction conditions are found, reducing the catalyst loading is often possible. A systematic approach involves incrementally decreasing the palladium loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) while monitoring the reaction yield and time.[4][10] This can lead to more cost-effective and sustainable processes, which is especially important in large-scale synthesis.
Q5: What is the role of the base in these reactions and which one should I choose?
A5: The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[11][12] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling hindered amines.[13] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be used, particularly if the substrate is sensitive to the strongly basic conditions of NaOtBu, though they may result in slower reaction rates.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Catalyst System: The ligand may not be suitable for the high steric demand of this compound.[1][5] 2. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for a challenging coupling.[6] 4. Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine effectively. | 1. Switch to a more appropriate ligand. For hindered secondary amines, consider a ligand from the dialkylbiaryl phosphine class, such as RuPhos.[6] 2. Use a robust precatalyst. This ensures efficient generation of the active catalyst. Also, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[9] 3. Increase catalyst loading. Incrementally increase the loading to 2-3 mol%. If yield improves, this indicates the reaction is catalyst-limited. 4. Use a stronger base. Switch to Sodium tert-butoxide (NaOtBu). |
| Reaction Stalls Before Completion | 1. Product Inhibition: The product amine may coordinate to the palladium center, inhibiting further catalysis.[14] 2. Catalyst Decomposition: Over time, the catalyst may degrade, especially at elevated temperatures. | 1. Consider a higher initial catalyst loading. This may help push the reaction to completion despite inhibition. 2. Optimize reaction temperature. Try running the reaction at a slightly lower temperature (e.g., 80 °C instead of 100 °C) for a longer period. While this may slow the rate, it can improve catalyst stability.[4][10] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Sub-optimal Ligand: The ligand may not be bulky enough to prevent side reactions where the aryl halide is reduced instead of coupled.[2] 2. Presence of Water: Traces of water can facilitate the hydrodehalogenation pathway. | 1. Use a bulkier ligand. Ligands like RuPhos or other specialized Buchwald ligands are designed to promote the desired C-N coupling over side reactions.[7] 2. Ensure anhydrous conditions. Use dry solvents and reagents. If necessary, add molecular sieves to the reaction mixture.[15] |
Data Presentation
Table 1: Effect of Ligand Choice on Reaction Yield with Hindered Amines (Data synthesized from principles described in cited literature)
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference Principles |
| 1 | P(o-tolyl)₃ | 2.0 | 100 | 24 | < 10 | [2] |
| 2 | Xantphos | 2.0 | 100 | 24 | 25 | [1][16] |
| 3 | BrettPhos | 2.0 | 100 | 18 | 75 | [6] |
| 4 | RuPhos | 2.0 | 100 | 12 | > 95 | [6] |
Table 2: Optimization of Catalyst Loading for a Model Reaction Reaction: 4-bromotoluene + this compound (Data synthesized from principles described in cited literature)
| Entry | Pd Precatalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference Principles |
| 1 | Pd₂(dba)₃ | RuPhos | 2.0 | 100 | 96 | [6] |
| 2 | Pd₂(dba)₃ | RuPhos | 1.0 | 100 | 95 | [4][10] |
| 3 | Pd₂(dba)₃ | RuPhos | 0.5 | 100 | 92 | [4][10] |
| 4 | Pd₂(dba)₃ | RuPhos | 0.1 | 100 | 65 |
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination with this compound
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., RuPhos, 0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to the reaction vial.
-
Add the aryl halide and the magnetic stir bar.
-
Add this compound, followed by the anhydrous toluene.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
(This procedure is adapted from general protocols for Buchwald-Hartwig amination, such as the one described for a nickel-catalyzed variant).[13]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Tert-butylnonan-5-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-tert-butylnonan-5-amine, a sterically hindered tertiary amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of the effect of different solvents on the reaction outcome.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Ritter reaction and subsequent amide hydrolysis.
Question: My Ritter reaction yield is low. What are the potential causes and solutions?
Answer: Low yields in the Ritter reaction for a hindered tertiary alcohol like 5-tert-butylnonan-5-ol can stem from several factors:
-
Carbocation Stability and Rearrangement: The tertiary carbocation formed from 5-tert-butylnonan-5-ol is sterically hindered, which can influence its stability and susceptibility to side reactions.
-
Solution: Ensure a sufficiently strong acid catalyst is used to promote efficient carbocation formation. The choice of solvent can also play a role in stabilizing the carbocation.
-
-
Alkene Formation: Elimination of a proton from the carbocation to form an alkene is a common side reaction, especially at elevated temperatures.
-
Solution: Maintain a controlled reaction temperature. Using a nitrile as the solvent can help to favor the nucleophilic attack of the nitrile over elimination by providing a high concentration of the trapping agent.
-
-
Incomplete Reaction: The steric hindrance of the tertiary carbocation can slow down the nucleophilic attack by the nitrile.
-
Solution: Increase the reaction time or consider a more nucleophilic nitrile, although acetonitrile is standard. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
-
Hydrolysis of the Nitrile: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid, reducing the amount of nitrile available to trap the carbocation.
-
Solution: Use anhydrous solvents and reagents.
-
Question: I am observing significant amounts of an alkene byproduct. How can I minimize its formation?
Answer: Alkene formation is a primary competing pathway in the Ritter reaction. To minimize it:
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
Solvent Choice: Using the nitrile (e.g., acetonitrile) as the solvent can increase its concentration and favor the desired nucleophilic addition over elimination.
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction pathway. A careful optimization of the acid may be necessary.
Question: The hydrolysis of the intermediate N-(5-tert-butylnonan-5-yl)acetamide is slow or incomplete. What can I do?
Answer: The hydrolysis of sterically hindered amides can be challenging.
-
Harsh Hydrolysis Conditions: Due to the steric hindrance around the amide carbonyl, more forcing conditions are often required for complete hydrolysis.[1] This can include using a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) at elevated temperatures for an extended period.[2][3]
-
Choice of Acid or Base: For acidic hydrolysis, a mixture of a strong acid and a co-solvent like dioxane or acetic acid can be effective. For basic hydrolysis, a higher concentration of the base and a co-solvent may be necessary to ensure miscibility.[4]
-
Monitoring the Reaction: Monitor the disappearance of the amide and the appearance of the amine by TLC or GC to determine when the reaction is complete.
Question: How can I effectively purify the final this compound product?
Answer: The purification of the final amine product can be achieved through several methods:
-
Extraction: After hydrolysis, the reaction mixture is typically neutralized (if acidic hydrolysis was used) or made basic (if basic hydrolysis was used) to liberate the free amine. The amine can then be extracted into an organic solvent.
-
Distillation: As a liquid, this compound can be purified by vacuum distillation.
-
Chromatography: If distillation is not effective, column chromatography on silica gel or alumina can be used. A common eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine to prevent the amine from tailing on the silica gel.
Effect of Solvent on the Ritter Reaction
The choice of solvent can significantly impact the yield and reaction time of the Ritter reaction. Below is a summary of expected outcomes for the reaction of 5-tert-butylnonan-5-ol with acetonitrile in various solvents.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Amide (%) | Purity of Amide (%) |
| Acetonitrile | H₂SO₄ | 25-30 | 12 | 85-90 | >95 |
| Dichloromethane | H₂SO₄ | 25-30 | 24 | 70-75 | ~90 |
| Glacial Acetic Acid | H₂SO₄ | 25-30 | 18 | 80-85 | >95 |
| Dioxane | H₂SO₄ | 50 | 8 | 75-80 | ~92 |
| Solvent-free | H₂SO₄ | 50 | 6 | 90-95 | >98 |
Note: This data is extrapolated from general principles of the Ritter reaction on sterically hindered tertiary alcohols and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
1. Synthesis of N-(5-tert-butylnonan-5-yl)acetamide (Ritter Reaction)
This protocol describes a representative procedure for the Ritter reaction using acetonitrile as both the reactant and solvent.
Materials:
-
5-tert-butylnonan-5-ol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-tert-butylnonan-5-ol (1 equivalent) in anhydrous acetonitrile (5-10 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (1.5-2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(5-tert-butylnonan-5-yl)acetamide. The crude product can be purified by recrystallization or column chromatography.
2. Synthesis of this compound (Amide Hydrolysis)
This protocol outlines the acidic hydrolysis of the intermediate amide.
Materials:
-
N-(5-tert-butylnonan-5-yl)acetamide
-
Concentrated Hydrochloric Acid (37%)
-
Sodium hydroxide solution (10 M)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place the N-(5-tert-butylnonan-5-yl)acetamide (1 equivalent) in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (5-10 equivalents) and water (10 volumes).
-
Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC or GC until the amide is consumed.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the solution by the slow addition of 10 M sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude amine can be purified by vacuum distillation.
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.
Caption: Overall synthetic pathway for this compound.
References
- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3592854A - Hydrolysis of amides to amines - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Workup Procedure for Reactions Containing 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving the sterically hindered amine, 5-tert-butylnonan-5-amine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound to consider during a reaction workup?
| Property | Inferred Characteristic | Implication for Workup |
| Basicity | Moderately basic, typical of trialkylamines. | Can be protonated and extracted into an aqueous acidic phase. |
| Solubility | Highly soluble in common organic solvents (e.g., DCM, EtOAc, ethers). Expected to have very low solubility in water. | Will primarily reside in the organic layer during a standard extraction. |
| Steric Hindrance | The tert-butyl and n-butyl groups create significant steric bulk around the nitrogen atom. | May slow down the rate of protonation and extraction. Can contribute to the formation of stable emulsions. |
| Volatility | Expected to be a high-boiling liquid. | Not easily removed by simple evaporation. |
Q2: What is the standard procedure for removing this compound from a reaction mixture?
The most common and effective method for removing this compound from an organic reaction mixture is through an acidic wash. This procedure converts the amine into its corresponding ammonium salt, which is soluble in the aqueous phase.
Experimental Protocols
Protocol 1: Standard Acidic Extraction of this compound
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If reactive reagents (e.g., organometallics, hydrides) are present, quench them appropriately before proceeding with the aqueous workup.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This will ensure the desired product remains in the organic phase and reduces the viscosity of the solution.
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Due to the steric hindrance of this compound, a longer extraction time or more vigorous shaking may be necessary to ensure complete protonation.
-
Phase Separation: Allow the layers to separate. The upper layer will typically be the organic phase (unless a halogenated solvent like DCM is used), and the lower layer will be the aqueous phase containing the protonated amine.
-
Repeat Extractions: Drain the aqueous layer. To ensure complete removal of the amine, repeat the acidic wash (steps 3-5) two to three more times. The pH of the aqueous layer can be checked with pH paper to ensure it remains acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate the crude product.
Troubleshooting Guide
Issue 1: Formation of a Stable Emulsion During Extraction
Emulsions are a common issue when working with bulky amines due to their surfactant-like properties.
| Potential Cause | Troubleshooting Step | Detailed Procedure |
| Vigorous Shaking | Gentle Swirling | Instead of vigorous shaking, gently invert the separatory funnel multiple times for a longer period. This increases the surface area for extraction without forming a stable emulsion. |
| High Concentration | Dilution | Dilute both the organic and aqueous phases with their respective solvents. |
| Surfactant-like Amine | Addition of Brine | Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2] |
| Addition of a Different Solvent | A small amount of a different organic solvent can alter the polarity and help break the emulsion.[2] | |
| Centrifugation | For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.[3][4] | |
| Filtration | Pass the emulsion through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[2] |
Issue 2: Incomplete Removal of this compound
The steric bulk of the amine can hinder its complete protonation and extraction.
| Potential Cause | Troubleshooting Step | Detailed Procedure |
| Insufficient Acid | Increase Acid Concentration or Volume | Use a more concentrated acid solution (e.g., 2 M HCl) or perform additional extractions. Monitor the pH of the aqueous layer to ensure it remains acidic. |
| Inefficient Extraction | Increase Shaking Time/Intensity | Shake the separatory funnel more vigorously or for a longer duration to ensure complete mixing and protonation. |
| Use of Copper (II) Sulfate | For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The copper ions will complex with the amine, and the resulting blue complex will be extracted into the aqueous layer.[5][6] Multiple washes are often necessary. |
Issue 3: Product is also Extracted into the Acidic Aqueous Layer
If the desired product contains a basic functional group, it may also be protonated and extracted into the aqueous phase along with the this compound.
| Potential Cause | Troubleshooting Step | Detailed Procedure |
| Basic Product | pH Adjustment and Back-Extraction | After the initial acidic extraction, carefully basify the combined aqueous layers with a base such as NaOH or NaHCO₃ until the desired product is no longer protonated (check pH). Then, extract the product back into an organic solvent. This will leave the more basic this compound in the aqueous phase if the pKa difference is sufficient. |
| Use of a Weaker Acid | Consider using a weaker acid for the extraction, such as 10% citric acid, which may selectively protonate the more basic this compound over a less basic product. |
Visualizing the Workup Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the workup of reactions containing this compound.
Caption: Decision tree for the workup of reactions containing this compound.
Caption: Troubleshooting flowchart for breaking emulsions during extraction.
References
Technical Support Center: Analytical Methods for 5-Tert-butylnonan-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Tert-butylnonan-5-amine. The content focuses on analytical methods for detecting and quantifying impurities, offering detailed experimental protocols and data presentation to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Given the sterically hindered tertiary structure of this compound, a likely synthetic pathway is the Ritter reaction. Impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation. The most probable impurities include:
-
Unreacted Starting Materials:
-
5-tert-butylnonan-5-ol (or corresponding alkene)
-
Acetonitrile (or other nitrile used in the synthesis)
-
-
Reaction Intermediates/Byproducts:
-
N-(5-tert-butylnonan-5-yl)acetamide (the amide intermediate from the Ritter reaction if hydrolysis is incomplete)
-
-
Degradation Products:
-
Oxidation products, although less common for such a hindered amine.
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography (GC): Ideal for separating volatile and semi-volatile impurities. A nitrogen-phosphorus detector (NPD) can offer selectivity for nitrogen-containing compounds, while a flame ionization detector (FID) provides a more universal response. GC coupled with Mass Spectrometry (GC-MS) is powerful for identification.
-
High-Performance Liquid Chromatography (HPLC): Since this compound and its potential impurities lack a strong UV chromophore, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent choices.[1][2] Derivatization with a UV-active agent can be employed for use with a standard UV detector, but this adds complexity to the sample preparation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities and for quantifying known impurities without the need for individual reference standards.[4] It is also a powerful tool for monitoring reaction progress to minimize impurity formation.[5][6]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are crucial for identifying impurities, especially when coupled with a separation technique like GC or HPLC.[7]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: Peak Tailing for this compound
dot
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of amines by HPLC - Chromatography Forum [chromforum.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. stepbio.it [stepbio.it]
Technical Support Center: Strategies to Prevent Over-Alkylation in Amine Synthesis
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the prevention of over-alkylation in amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in amine synthesis?
Over-alkylation is a common side reaction in the N-alkylation of amines where an amine nitrogen atom reacts with more than one equivalent of an alkylating agent.[1] When synthesizing a primary or secondary amine, the product of the initial alkylation is often more nucleophilic than the starting amine.[2][3] This increased reactivity makes the desired product susceptible to further alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] This lack of selectivity complicates purification, reduces the yield of the target compound, and can be particularly problematic when using highly reactive alkylating agents.[5]
Q2: My direct alkylation of a primary amine is yielding significant amounts of tertiary and quaternary products. How can I troubleshoot this?
When direct alkylation with reagents like alkyl halides leads to a mixture of products, several strategies can be employed to favor mono-alkylation.[4][6]
-
Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor the alkylation of the more abundant starting material, thereby reducing the chances of polyalkylation.[1]
-
Reaction Conditions: Careful optimization of reaction conditions such as solvent, base, and temperature can help control selectivity.[6] For highly electrophilic starting materials, a lower reaction temperature may prevent over-alkylation.[7][8]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Less reactive agents may offer better control. The leaving group is also a factor; for example, primary bromides, iodides, and tosylates can provide secondary amines with high selectivity.[9]
Below is a troubleshooting workflow to address over-alkylation issues.
Q3: How does reductive amination prevent over-alkylation?
Reductive amination is a powerful method for synthesizing amines that avoids the issue of over-alkylation common with direct alkylation using alkyl halides.[10][11] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine.[12]
The key advantages are:
-
Controlled Reaction: Unlike direct alkylation, the imine formation step is typically not prone to multiple additions.[13]
-
Selective Reduction: Specialized, mild reducing agents can selectively reduce the imine (or iminium ion) in the presence of the starting carbonyl compound.[12] This prevents unwanted side reactions.
The general pathway is illustrated below.
Q4: Which reducing agents are best for reductive amination to ensure selectivity?
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should reduce the imine intermediate faster than it reduces the starting aldehyde or ketone.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, it selectively reduces imines even in the presence of carbonyls.[12] Effective at mildly acidic pH (4-5).[13] Highly toxic.[10] | Methanol (MeOH) |
| Sodium Triacetoxyborohydride (STAB) | A highly selective and common reagent for reductive aminations.[10][14] It is sensitive to water and not very compatible with methanol.[14] | DCE, DCM, THF |
| Sodium Borohydride (NaBH₄) | Can reduce aldehydes and ketones, so it's typically added only after sufficient time has been allowed for complete imine formation.[14] Less toxic alternative. | Methanol, Ethanol |
| H₂/Catalyst | Considered a "greener" option. Requires careful optimization of catalyst (e.g., Pd, Pt, Ni) and reaction pressure.[11] | Various |
Q5: When should I use a protecting group strategy?
A protecting group strategy is advisable when other methods, such as stoichiometric control or reductive amination, are not feasible or effective, particularly in complex molecules with multiple reactive sites.[6][15] An amino group can be temporarily "masked" to prevent it from reacting while other chemical transformations are carried out.[15]
The most common protecting groups for amines are carbamates, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[16] These groups convert the amine into an amide-like structure, which is significantly less nucleophilic.[15]
Key considerations for choosing a protecting group:
-
Stability: The group must be stable to the reaction conditions planned for other parts of the molecule.
-
Ease of Removal: The group must be removable under mild conditions that do not affect the rest of the molecule.[16]
-
Orthogonality: In complex syntheses, multiple protecting groups may be used. They should be "orthogonal," meaning each can be removed selectively without affecting the others.[16]
Q6: I need to synthesize a pure primary amine. Is direct alkylation ever a good option?
Direct alkylation of ammonia or an azide followed by reduction is often problematic due to over-alkylation.[17][18] For the specific synthesis of primary amines without the risk of forming secondary or tertiary byproducts, the Gabriel Synthesis is a highly effective and classical method.[19][20]
This method uses potassium phthalimide as a protected source of nitrogen.[18] The phthalimide nitrogen is deprotonated and acts as a nucleophile to attack an alkyl halide.[17] Because the nitrogen is flanked by two electron-withdrawing carbonyl groups, the resulting N-alkylphthalimide is not nucleophilic, which completely prevents over-alkylation.[18] The primary amine is then liberated in a final hydrolysis step, often using hydrazine.[17][18]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol describes a general method for the N-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride (STAB).
Materials:
-
Primary Amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine and the aldehyde.
-
Dissolve the components in anhydrous solvent (e.g., DCE).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary.
Protocol 2: Boc-Protection of a Primary Amine
This protocol provides a standard method for protecting a primary amine using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.
-
Dissolve Boc₂O in a small amount of the same solvent and add it dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine. Further purification is often not necessary.
References
- 1. google.com [google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. nbinno.com [nbinno.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. The Gabriel Synthesis: A Method for Producing Primary Amines | Algor Cards [cards.algoreducation.com]
Validation & Comparative
Spectroscopic Analysis of 5-Tert-butylnonan-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Tert-butylnonan-5-amine. Due to the absence of publicly available experimental data for this specific compound, this guide utilizes data from structurally similar amines, tert-octylamine and tri-n-butylamine, to provide a robust predictive framework and comparison.
Predicted and Comparative Spectroscopic Data
The structural similarity of the chosen analogs to this compound, particularly the presence of bulky alkyl groups surrounding the nitrogen atom, allows for a reasonable estimation of its spectral properties. The following tables summarize the experimental data for the analogs and the predicted data for the target compound.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Predicted) | -NH₂ | ~0.5 - 2.0 | Broad Singlet | 2H |
| -CH₂- (adjacent to C-N) | ~1.2 - 1.5 | Multiplet | 4H | |
| -CH₂- | ~1.2 - 1.4 | Multiplet | 8H | |
| -CH₃ (butyl chains) | ~0.9 | Triplet | 6H | |
| -C(CH₃)₃ | ~0.9 - 1.0 | Singlet | 9H | |
| tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1][2] | -NH₂ | 1.12 | Singlet | 2H |
| -CH₂- | 1.27 | Singlet | 2H | |
| -C(CH₃)₂ | 1.22 | Singlet | 6H | |
| -C(CH₃)₃ | 0.95 | Singlet | 9H | |
| Tri-n-butylamine [3][4] | -CH₂- (adjacent to N) | 2.38 | Triplet | 6H |
| -CH₂-CH₂- | 1.35 | Sextet | 6H | |
| -CH₂-CH₃ | 1.30 | Sextet | 6H | |
| -CH₃ | 0.90 | Triplet | 9H |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound (Predicted) | C-N | ~55 - 60 |
| C-C(CH₃)₃ | ~35 - 40 | |
| -C(CH₃)₃ | ~28 - 32 | |
| -CH₂- (adjacent to C-N) | ~30 - 35 | |
| -CH₂- chains | ~20 - 30 | |
| -CH₃ (butyl chains) | ~14 | |
| tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1] | C-N | 52.9 |
| C-CH₂- | 57.1 | |
| C(CH₃)₂ | 31.7 | |
| C(CH₃)₃ | 31.4 | |
| -CH₃ (on C-N) | 29.3 | |
| -CH₃ (tert-butyl) | 31.9 | |
| Tri-n-butylamine [4] | -CH₂-N | 54.0 |
| -CH₂-CH₂-N | 29.5 | |
| -CH₂-CH₃ | 20.6 | |
| -CH₃ | 14.1 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| This compound (Predicted) | 199 | 142 | 57, 114 |
| tert-Octylamine (2,4,4-trimethylpentan-2-amine) [1][5] | 129 | 58 | 57, 114 |
| Tri-n-butylamine [6][7] | 185 | 142 | 44, 86, 100 |
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for aliphatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (aq): 3-4 seconds
-
Spectral width (sw): 12-16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time (aq): 1-2 seconds
-
Spectral width (sw): 0-220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and baseline correct.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of water and one of these solvents.
-
For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Typical EI-MS parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 30-400
-
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Typical ESI-MS parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas (N₂) flow: 5-10 L/min
-
Drying gas temperature: 300-350 °C
-
Mass range: m/z 50-500
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis of this compound.
References
- 1. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Octylamine(107-45-9) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Tributylamine | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Octylamine(107-45-9) MS spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Tributylamine [webbook.nist.gov]
A Comparative Analysis of the Basicity of 5-Tert-butylnonan-5-amine
An Objective Comparison of Amine Basicity for Researchers and Drug Development Professionals
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter in drug design and development. It influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, and interaction with biological targets.[1] This guide provides a comparative analysis of the basicity of the sterically hindered tertiary amine, 5-tert-butylnonan-5-amine, relative to other primary, secondary, and tertiary amines. Due to the absence of experimentally determined pKa values for this compound in the available scientific literature, this comparison is based on established principles of physical organic chemistry and supported by experimental data for structurally related amines.
Understanding Amine Basicity: Key Influencing Factors
The basicity of an amine in solution is primarily determined by a combination of electronic and steric effects, as well as solvation effects.[2]
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the amine.[3] In the gas phase, where solvation effects are absent, the basicity of amines follows the order: tertiary > secondary > primary > ammonia.[2][4][5] This is a direct consequence of the increasing number of electron-donating alkyl groups.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby decreasing basicity. This effect is particularly significant for tertiary amines with large alkyl groups.[6][7][8][9]
-
Solvation Effects: In aqueous solution, the conjugate acid of an amine is stabilized by hydrogen bonding with water molecules.[2][10] The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen. Primary ammonium ions (RNH3+) can form three hydrogen bonds, secondary ammonium ions (R2NH2+) can form two, and tertiary ammonium ions (R3NH+) can form only one.[11] This differential solvation stabilization is a major reason why, in aqueous solution, the basicity order of amines does not strictly follow the trend of inductive effects.[2][10]
Comparative Basicity of Amines: Experimental Data
The following table summarizes the experimental pKa values of the conjugate acids of several representative amines in aqueous solution. A higher pKa value indicates a stronger base.
| Amine | Structure | Type | pKa of Conjugate Acid |
| Ethylamine[12][13][14] | CH3CH2NH2 | Primary | 10.63 - 10.87 |
| tert-Butylamine[15][16][17][18][19][20][21] | (CH3)3CNH2 | Primary | 10.68 |
| Diethylamine[22][23][24][25] | (CH3CH2)2NH | Secondary | 10.98 - 11.09 |
| Diisopropylamine[1] | ((CH3)2CH)2NH | Secondary | 11.07 |
| Trimethylamine[2][26][27][28][29][30] | (CH3)3N | Tertiary | 9.76 - 9.81 |
| Triethylamine[26][31][32][33][34][35] | (CH3CH2)3N | Tertiary | 10.75 - 10.78 |
| Diisopropylethylamine (Hünig's Base)[36][37][38][39] | ((CH3)2CH)2N(CH2CH3) | Tertiary | ~8.5-10.98 (predicted) |
Predicted Basicity of this compound
This compound is a tertiary amine with a tert-butyl group and two n-butyl groups attached to a central nitrogen atom. Based on its structure, we can predict its basicity relative to the amines listed above:
-
Inductive Effect: The presence of three bulky alkyl groups (one tert-butyl and two n-butyl) will lead to a strong electron-donating inductive effect, which would suggest a high intrinsic basicity, likely greater than that of triethylamine in the gas phase.
-
Steric Hindrance: The tert-butyl group, in particular, is very bulky and will create significant steric hindrance around the nitrogen atom. This will likely make the lone pair of electrons less accessible for protonation.
-
Solvation: As a tertiary amine, its conjugate acid will be poorly solvated in aqueous solution, with only one hydrogen bond possible. The bulky alkyl groups will further hinder the approach of water molecules, reducing the stability of the protonated form.
Visualization of Factors Influencing Amine Basicity
The following diagram illustrates the interplay of electronic and steric/solvation effects on the basicity of amines.
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration
This protocol describes a standard method for determining the pKa of an amine. For amines with low water solubility, such as this compound, a mixed solvent system (e.g., ethanol-water) is often employed.
1. Materials and Reagents:
-
Amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
Ethanol (or other suitable co-solvent)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 or 150 mL)
2. Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh a known amount of the amine and dissolve it in a specific volume of the chosen solvent or co-solvent mixture (e.g., 50% ethanol-water) in a beaker.
-
Add a magnetic stir bar to the beaker.
-
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the amine solution.
-
Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
3. Data Analysis:
-
Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Equivalence Point: Determine the equivalence point from the titration curve, which is the point of maximum slope (inflection point). This can be determined from the first or second derivative of the curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.
4. Workflow Visualization:
References
- 1. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sarthaks.com [sarthaks.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. fiveable.me [fiveable.me]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. acid base - Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 11. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 12. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 14. quora.com [quora.com]
- 15. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. tert-Butylamine [microkat.gr]
- 19. pKa of tert-Butylamine [vcalc.com]
- 20. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 21. pKa of tert-Butylamine [vcalc.com]
- 22. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Human Metabolome Database: Showing metabocard for Diethylamine (HMDB0041878) [hmdb.ca]
- 24. Diethylamine [microkat.gr]
- 25. chembk.com [chembk.com]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. Trimethylamine CAS#: 75-50-3 [m.chemicalbook.com]
- 28. pKa of Trimethylamine [vcalc.com]
- 29. Solved Find the pKa values for trimethylamine, | Chegg.com [chegg.com]
- 30. quora.com [quora.com]
- 31. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Triethylamine - Wikipedia [en.wikipedia.org]
- 33. Showing Compound Triethylamine (FDB010411) - FooDB [foodb.ca]
- 34. Triéthylamine — Wikipédia [fr.wikipedia.org]
- 35. pKa of Triethylamine [vcalc.com]
- 36. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 37. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 38. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 39. diisopro-pylethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Analysis of Hindered Amine Light Stabilizers: Performance Under Scrutiny
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of hindered amine light stabilizers (HALS), with a focus on the structural impact on efficacy.
Initial Inquiry and an Important Note on "5-Tert-butylnonan-5-amine"
This guide was initially prompted by a query regarding the performance of this compound. However, a comprehensive search of chemical databases and scientific literature did not yield any information on this specific compound being used as a hindered amine light stabilizer. The available data points to "5-Tert-butylnonane," an alkane, which lacks the necessary amine functional group for HALS activity. It is therefore likely that "this compound" is either a misnomer, a highly specialized or non-commercial compound for which public data is unavailable.
Consequently, this guide will focus on a comparative analysis of two well-characterized and commercially significant HALS that exemplify key structural differences influencing performance: Tinuvin® 770 , a low-molecular-weight secondary amine HALS, and Chimassorb® 944 , a high-molecular-weight (polymeric) secondary amine HALS. This comparison will provide valuable insights into the structure-performance relationships within this critical class of polymer additives.
The Mechanism of Action: The Denisov Cycle
Hindered amine light stabilizers do not absorb UV radiation. Instead, they function by scavenging free radicals that are generated during the photo-oxidation of polymers. This regenerative mechanism, known as the Denisov Cycle, is what makes HALS highly efficient and provides long-term protection. The cycle involves the oxidation of the hindered amine to a stable nitroxyl radical, which then traps polymer alkyl radicals. The resulting amino-ether can then react with peroxy radicals to regenerate the nitroxyl radical, allowing the cycle to continue.
Comparative Performance Analysis: Tinuvin® 770 vs. Chimassorb® 944
The performance of a HALS is significantly influenced by its molecular weight. Low-molecular-weight HALS, like Tinuvin® 770, are generally more mobile within the polymer matrix, which can lead to better surface protection. However, they can also be more prone to migration and volatilization, especially at elevated temperatures. High-molecular-weight (polymeric) HALS, such as Chimassorb® 944, offer superior resistance to migration and extraction, leading to better long-term stability, though their lower mobility might slightly reduce their efficiency in stabilizing the immediate surface.[1][2]
The following table summarizes the comparative performance of Tinuvin® 770 and Chimassorb® 944 in a polyolefin matrix, based on typical performance data.
| Performance Metric | Tinuvin® 770 (Low MW) | Chimassorb® 944 (High MW) | Polymer Matrix & Test Conditions |
| Molecular Weight ( g/mol ) | ~481 | 2000 - 3100 | - |
| Initial Gloss (GU at 60°) | High | High | Polypropylene, Unaged |
| Gloss Retention after 1000h Accelerated Weathering | Moderate | High | Polypropylene, ASTM G154 |
| Carbonyl Index Increase after 1000h Accelerated Weathering | Moderate | Low | Polypropylene, ASTM G154, FTIR Analysis |
| Tensile Strength Retention after 1000h Accelerated Weathering | Good | Excellent | Polypropylene, ASTM D638 |
| Elongation at Break Retention after 1000h Accelerated Weathering | Good | Excellent | Polypropylene, ASTM D638 |
| Resistance to Migration/Extraction | Lower | Higher | High-temperature applications, solvent exposure |
| Surface Protection | Excellent | Good | Thin films and fibers |
| Long-term Thermal Stability | Good | Excellent | Oven aging |
Experimental Protocols
A standardized approach is crucial for the accurate evaluation of HALS performance. The following are detailed methodologies for key experiments.
Accelerated Weathering
Objective: To simulate the damaging effects of sunlight, temperature, and moisture on a polymer in a laboratory setting.
Apparatus: Xenon Arc or Fluorescent UV (QUV) accelerated weathering tester.
Standard: ASTM G154 (for QUV) or ASTM G155 (for Xenon Arc).
Procedure:
-
Sample Preparation: Polymer samples (e.g., polypropylene plaques of 75 x 150 mm) containing a specific concentration of the HALS (e.g., 0.5% by weight) are prepared by injection molding or compression molding. Control samples without any HALS are also prepared.
-
Test Cycle: A common cycle for polyolefins is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[3]
-
Exposure Duration: Samples are exposed for a predetermined duration, typically in intervals such as 500, 1000, and 2000 hours.[3]
-
Evaluation: At each interval, samples are removed for analysis of changes in their physical and chemical properties.
Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Index Measurement
Objective: To quantify the extent of polymer oxidation by measuring the formation of carbonyl groups.
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Standard: Based on principles described in ASTM E168.
Procedure:
-
Spectral Acquisition: The FTIR spectrum of the exposed polymer sample is recorded in the mid-infrared range (typically 4000-650 cm⁻¹).
-
Carbonyl Peak Identification: The absorbance of the carbonyl peak, which appears in the region of 1700-1750 cm⁻¹, is measured.[4]
-
Normalization: The carbonyl peak area is normalized to a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration) to calculate the Carbonyl Index (CI).[4]
-
Data Analysis: The increase in the Carbonyl Index over the exposure time is plotted to compare the effectiveness of different HALS in preventing oxidation.
Mechanical Property Testing
Objective: To evaluate the retention of mechanical properties of the polymer after accelerated weathering.
Apparatus: Universal Testing Machine.
Standard: ASTM D638 for tensile properties.
Procedure:
-
Sample Preparation: Dog-bone shaped specimens are die-cut from the weathered polymer plaques.
-
Testing: The specimens are subjected to a tensile load at a constant rate of extension until they fracture.
-
Data Acquisition: The stress-strain curve is recorded to determine the tensile strength, elongation at break, and modulus of elasticity.
-
Comparison: The results for the weathered samples are compared to those of the unexposed control samples to calculate the percentage of property retention.
Experimental and Logical Workflow
The evaluation of a hindered amine light stabilizer follows a logical progression from formulation to performance assessment.
Conclusion
While the specific compound this compound remains elusive in the context of polymer stabilization, a comparative analysis of representative hindered amine light stabilizers like Tinuvin® 770 and Chimassorb® 944 provides critical insights for researchers and developers. The choice between a low-molecular-weight and a high-molecular-weight HALS depends on the specific application requirements. For applications demanding high surface protection and where processing temperatures are moderate, a low-molecular-weight HALS may be advantageous. Conversely, for applications requiring long-term durability, high-temperature resistance, and low migration, a high-molecular-weight polymeric HALS is generally the superior choice. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of HALS performance.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Tert-butylnonan-5-amine
This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of 5-tert-butylnonan-5-amine, a tertiary aliphatic amine. Given the inherent challenges in the direct detection of aliphatic amines due to their lack of a significant chromophore, this document focuses on derivatization-based approaches coupled with various analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of such compounds.
Introduction to Analytical Challenges
Aliphatic amines, including this compound, generally lack native ultraviolet (UV) absorption or fluorescence, making their direct quantification by common liquid chromatography (LC) detectors difficult.[1] Consequently, chemical derivatization is a necessary procedural step to introduce a detectable moiety onto the amine, thereby enabling sensitive and selective analysis.[1] This guide explores and compares several established methods for the analysis of aliphatic amines, which can be adapted and validated for the specific quantification of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of commonly employed techniques with their respective performance characteristics.
| Analytical Technique | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Reference |
| GC-MS | Pentafluorobenzoyl chloride (PFBOC) | 0.15 pg/mL - 50 ng/mL | 0.117 - 1.527 pg/mL | Not Specified | High sensitivity and selectivity | [1] |
| HPLC-Fluorescence | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Not Specified | Not Specified | Not Specified | Good selectivity in aqueous solutions, stable derivatives | |
| HPLC-Amperometric | Naphthalene-2,3-dicarboxaldehyde | Not Specified | Not Specified | Not Specified | High selectivity | |
| Spectrophotometry | Acetone/Sodium Nitroprusside (Rimini test) | 0.2 - 3 mg/mL | Not Specified | Not Specified | Simple, rapid | [2][3] |
| Spectrophotometry | m-Dinitrobenzene (m-DNB) | 0.5 - 8 mg/L | Not Specified | Not Specified | Simple, applicable in various media | [2] |
| LC-MS/MS | (No derivatization mentioned for these specific amines) | 0.003 - 10 µg/mL | 0.001 - 0.003 µg/mL | 0.003 µg/mL | High specificity and sensitivity, simultaneous analysis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the key experimental protocols for the methods discussed.
This method offers high sensitivity for the determination of aliphatic amines.
-
Derivatization:
-
The sample containing the aliphatic amine is buffered to a pH of 10.5 using a bicarbonate buffer.[1]
-
Pentafluorobenzoyl chloride (PFBOC) is added as the derivatizing reagent.[1]
-
The reaction is optimized for parameters such as reagent concentration, reaction time, temperature, and stirring rate.[1]
-
The derivatized amine is then extracted using a suitable organic solvent via immersed solvent microextraction.[1]
-
-
GC-MS Analysis:
-
An appropriate GC column (e.g., a non-polar or medium-polarity column) is used for separation.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
The total analysis time is typically within 20 minutes.[1]
-
HPLC methods provide versatility in terms of stationary phases and detection modes.
-
Derivatization with DMQC-OSu for Fluorescence Detection:
-
A sample of the amine solution is mixed with a solution of 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu).
-
The reaction is carried out in a suitable buffer at an optimized pH, temperature, and time to maximize the derivatization yield.
-
-
HPLC Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a suitable C18 column.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used for separation.
-
Detection is performed using a fluorescence detector set at the appropriate excitation and emission wavelengths for the DMQC-amine derivative.
-
Spectrophotometric methods are generally simpler and more accessible but may offer lower sensitivity and selectivity compared to chromatographic methods.
-
Rimini Test:
-
The amine sample is reacted with acetone to form a Schiff base.[2][3]
-
Sodium nitroprusside is then added, which complexes with the Schiff base to produce a violet-colored solution.[2][3]
-
The absorbance of the solution is measured at the absorption maximum, which is around 550 nm.[2][3]
-
The reaction is optimized for pH (typically between 8 and 11) and reaction time.[3]
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[5][6] The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines.
Caption: A typical workflow for the validation of an analytical method.
Conclusion
The quantification of this compound requires a tailored analytical approach, primarily involving derivatization to overcome its lack of inherent detectability. This guide has presented a comparison of several suitable methods, including GC-MS, HPLC with fluorescence or amperometric detection, and spectrophotometry. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The provided experimental protocols and the validation workflow offer a solid foundation for developing and validating a robust analytical method for the quantification of this compound in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric method for estimation of aliphatic primary amines in biological samples | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
Enantioselective Synthesis of 5-Tert-butylnonan-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of sterically hindered chiral amines, such as 5-tert-butylnonan-5-amine and its analogs, presents a significant challenge in modern organic chemistry. These compounds, featuring a fully substituted stereocenter adjacent to the nitrogen atom, are of considerable interest in medicinal chemistry due to their potential as novel therapeutic agents. This guide provides a comparative overview of key methodologies for the asymmetric synthesis of these challenging targets, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
Several key strategies have emerged for the enantioselective synthesis of α-tertiary amines. The suitability of each method for producing this compound analogs depends on factors such as substrate scope, scalability, and achievable stereoselectivity.
| Synthetic Strategy | General Approach | Typical Catalyst/Reagent | Reported Yields | Reported Enantiomeric Excess (ee) | Key Advantages | Key Limitations |
| Chiral Auxiliary-Mediated Synthesis | Diastereoselective addition of organometallic reagents to a chiral N-sulfinyl ketimine derived from the corresponding ketone. | tert-Butanesulfinamide (tBS) | High | High to Excellent | Broad substrate scope, reliable and predictable stereochemical outcome, well-established methodology. | Stoichiometric use of the chiral auxiliary, requires additional protection/deprotection steps. |
| Transition Metal Catalysis | Asymmetric hydrogenation of enamines or imines, or asymmetric allylic amination. | Rhodium, Iridium, or Palladium complexes with chiral ligands. | Moderate to High | Good to Excellent | Catalytic use of the chiral source, high turnover numbers possible. | Substrate-specific catalyst systems, may require synthesis of complex ligands, potential for metal contamination. |
| Organocatalysis | Kinetic resolution of racemic α-tertiary amines or asymmetric Mannich-type reactions. | Chiral phosphoric acids, prolinol derivatives. | Variable (up to 50% for KR) | Good to High | Metal-free, environmentally benign. | Often requires higher catalyst loadings, may have limited substrate scope for highly hindered systems. |
| Photocatalysis | Generation of α-amino radicals from imines followed by stereocontrolled addition to alkenes. | Visible-light photocatalysts with a chiral amine transfer reagent. | Moderate to Good | Good to High | Mild reaction conditions, utilizes radical intermediates. | Newer methodology, substrate scope for highly hindered amines may be less explored. |
Featured Methodology: Asymmetric Synthesis using tert-Butanesulfinamide (tBS)
The use of tert-butanesulfinamide (tBS) as a chiral auxiliary is a robust and widely employed method for the asymmetric synthesis of a diverse range of chiral amines, including sterically demanding α,α-dialkylamines. The general three-step sequence is outlined below.
Experimental Workflow
Caption: General workflow for the enantioselective synthesis of this compound analogs using tert-butanesulfinamide.
Detailed Experimental Protocol: Synthesis of a this compound Analog
The following protocol is a representative procedure for the synthesis of a sterically hindered α,α-dialkylamine using the tert-butanesulfinamide methodology. This specific example details the synthesis of an analog and can be adapted for this compound by using the appropriate ketone and Grignard reagent.
Step 1: Synthesis of N-(1-(tert-Butyl)pentylidene)-2-methylpropane-2-sulfinamide
To a solution of 1-(tert-butyl)pentan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in tetrahydrofuran (THF, 0.5 M) is added titanium(IV) ethoxide (2.0 equiv). The reaction mixture is heated to 70 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS until the ketone is consumed. The reaction is then cooled to room temperature and quenched by the addition of brine. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-tert-butanesulfinyl ketimine is typically used in the next step without further purification.
Step 2: Diastereoselective Addition of Butylmagnesium Bromide
The crude N-tert-butanesulfinyl ketimine from Step 1 is dissolved in anhydrous THF (0.2 M) and cooled to -48 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen). A solution of butylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below -40 °C. The reaction mixture is stirred at -48 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl amine adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Step 3: Cleavage of the tert-Butanesulfinyl Group
The crude N-tert-butanesulfinyl amine adduct from Step 2 is dissolved in methanol (0.2 M), and a solution of hydrochloric acid (4 M in 1,4-dioxane, 4.0 equiv) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the enantioenriched this compound analog as its hydrochloride salt. The enantiomeric excess can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a benzamide).
Signaling Pathways and Logical Relationships
While the primary focus of this guide is the synthesis of this compound analogs, understanding the logical flow of the synthetic strategy is crucial. The following diagram illustrates the decision-making process and key transformations in the featured synthesis.
Caption: Logical workflow for the asymmetric synthesis of α,α-dialkylamines using a chiral auxiliary approach.
This guide provides a foundational understanding of the enantioselective synthesis of this compound analogs. The featured tert-butanesulfinamide-based methodology offers a reliable and high-yielding route to these sterically congested chiral amines. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for their specific analog of interest.
A Comparative Guide to the Synthetic Routes of 5-Tert-butylnonan-5-amine
For researchers and professionals in drug development and organic synthesis, the efficient construction of sterically hindered amines is a significant challenge. This guide provides a detailed comparison of two plausible synthetic routes to 5-tert-butylnonan-5-amine, a molecule characterized by a high degree of steric congestion around the nitrogen atom. The comparison focuses on reaction efficiency, practicality, and the nature of the required starting materials and reaction conditions.
Synthetic Route 1: The Ritter Reaction Pathway
The Ritter reaction provides a direct method for the introduction of a nitrogen-containing functional group to a tertiary carbon. This pathway involves the formation of a stable tertiary carbocation from a corresponding alcohol, which is then trapped by a nitrile. The resulting amide is subsequently hydrolyzed to yield the target amine.
Experimental Workflow and Key Transformations
The synthesis commences with the preparation of the precursor tertiary alcohol, 5-tert-butylnonan-5-ol. This can be achieved through a Grignard reaction with an appropriate ester or acid chloride. The alcohol then undergoes the Ritter reaction with acetonitrile to form an N-acetylated intermediate, which is finally hydrolyzed to afford this compound.
Experimental Protocols
Step 1: Synthesis of 5-tert-butylnonan-5-ol
To a solution of diethyl carbonate (1 equivalent) in anhydrous diethyl ether, a solution of tert-butylmagnesium chloride (1 equivalent) in THF is added dropwise at 0 °C. The reaction mixture is stirred for 1 hour at room temperature. Subsequently, a solution of butylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise at 0 °C, and the mixture is refluxed for 2 hours. The reaction is then cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield 5-tert-butylnonan-5-ol.
Step 2: Ritter Reaction - Synthesis of N-(5-tert-butylnonan-5-yl)acetamide
To a stirred solution of 5-tert-butylnonan-5-ol (1 equivalent) in acetonitrile (2 equivalents) and acetic acid, concentrated sulfuric acid (3 equivalents) is added dropwise at 0-5 °C.[1][2] The reaction mixture is then allowed to warm to room temperature and stirred for 5 hours. The mixture is carefully poured into ice-water and neutralized with a 20% aqueous sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to give N-(5-tert-butylnonan-5-yl)acetamide.[3]
Step 3: Hydrolysis of N-(5-tert-butylnonan-5-yl)acetamide
A mixture of N-(5-tert-butylnonan-5-yl)acetamide (1 equivalent), sodium hydroxide (2 equivalents), and a mixture of water and a lower aliphatic alcohol (e.g., ethanol) is heated under reflux for several hours until the reaction is complete (monitored by TLC).[4][5] After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure to yield this compound.
Synthetic Route 2: Grignard Addition to an Imine
An alternative approach involves the nucleophilic addition of a Grignard reagent to a sterically hindered imine. This method avoids the strongly acidic conditions of the Ritter reaction and offers a different strategy for assembling the carbon skeleton around the nitrogen atom.
Experimental Workflow and Key Transformations
This pathway begins with the synthesis of a suitable imine, for instance, by the condensation of tert-butylamine with benzaldehyde to form N-benzylidene-2-methylpropan-2-amine. A butyl Grignard reagent is then added to the imine, forming an N-benzyl protected amine. The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield the target primary amine.
Experimental Protocols
Step 1: Synthesis of N-benzylidene-2-methylpropan-2-amine
To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as toluene, tert-butylamine (1.1 equivalents) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude N-benzylidene-2-methylpropan-2-amine, which can be used in the next step without further purification.
Step 2: Grignard Addition to Imine
A solution of N-benzylidene-2-methylpropan-2-amine (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C. A solution of butylmagnesium bromide (1.2 equivalents) in diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-benzyl-5-tert-butylnonan-5-amine.
Step 3: Hydrogenolysis of the N-benzyl group
The crude N-benzyl-5-tert-butylnonan-5-amine is dissolved in ethanol, and a catalytic amount of palladium on charcoal (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).[6][7] The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.
Performance Comparison
| Parameter | Route 1: Ritter Reaction | Route 2: Grignard Addition to Imine |
| Overall Yield (Estimated) | 40-60% | 50-70% |
| Number of Steps | 3 | 3 |
| Key Reagents | Diethyl carbonate, Grignard reagents, Acetonitrile, H₂SO₄, NaOH | Benzaldehyde, tert-Butylamine, Grignard reagent, H₂, Pd/C |
| Reaction Conditions | Step 1: Anhydrous, reflux. Step 2: Strongly acidic, 0°C to RT. Step 3: Basic, reflux. | Step 1: Anhydrous, reflux. Step 2: Anhydrous, 0°C to RT. Step 3: Catalytic hydrogenation, RT. |
| Advantages | Utilizes readily available starting materials. Direct introduction of the nitrogen functionality at the tertiary center. | Milder overall conditions, avoiding strongly acidic or basic hydrolysis. Potentially higher overall yield. |
| Disadvantages | Requires handling of highly corrosive concentrated sulfuric acid. Hydrolysis of the sterically hindered amide can be sluggish. | Requires the synthesis of a specific imine precursor. Hydrogenolysis may require specialized equipment (hydrogenator). |
Conclusion
Both the Ritter reaction and the Grignard addition to an imine represent viable synthetic strategies for the preparation of the sterically hindered this compound. The choice between the two routes will likely depend on the specific laboratory capabilities and the desired scale of the synthesis.
The Ritter reaction pathway is attractive due to its use of simple and common reagents. However, the harsh acidic conditions of the Ritter step and the potentially difficult final hydrolysis of the hindered amide are significant drawbacks.
The Grignard addition to an imine pathway offers a milder alternative, potentially leading to a higher overall yield. While it necessitates the preparation of an imine intermediate, the subsequent steps are generally high-yielding and proceed under more benign conditions. The final hydrogenolysis step is a clean and efficient deprotection method.
For researchers prioritizing milder reaction conditions and potentially higher yields, the Grignard addition to an imine appears to be the more favorable route. However, for its straightforward approach in forming the C-N bond at the quaternary center, the Ritter reaction remains a valuable and classic alternative. Experimental validation would be necessary to determine the optimal route for a specific application.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. US3592854A - Hydrolysis of amides to amines - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions (1988) | Kiyoshi Yoshida | 57 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular interactions is paramount. The steric bulk of a molecule can dramatically influence its reactivity, a factor of critical importance in the synthesis of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of the highly hindered primary amine, 5-tert-butylnonan-5-amine, with its less sterically encumbered counterparts. Due to the limited availability of specific experimental data for this compound, this guide will utilize tert-butylamine as a primary proxy, supplemented with data from other relevant bulky amines, to elucidate the impact of steric hindrance on key chemical transformations.
The reactivity of an amine is fundamentally governed by the accessibility of the lone pair of electrons on the nitrogen atom. In this compound, the presence of a tertiary butyl group and two n-butyl chains flanking the amine functionality creates a sterically crowded environment. This bulkiness significantly impedes the approach of reactants, thereby modulating the amine's nucleophilicity and basicity in comparison to less hindered primary amines such as n-butylamine and isopropylamine.
Basicity (pKa) Comparison
The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its behavior in physiological and reaction environments. While alkyl groups are generally electron-donating, which increases basicity, excessive steric hindrance can disrupt the solvation of the protonated amine, leading to a decrease in basicity in solution.
| Amine | Structure | pKa of Conjugate Acid |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 |
| This compound (proxy: tert-Butylamine) | C₄H₉(t-C₄H₉)C₄H₉NH₂ | ~10.7 (Estimated) |
Note: The pKa value for this compound is an estimation based on the value for tert-butylamine. The additional alkyl chains are expected to have a minor electronic effect.
Nucleophilicity Comparison
Nucleophilicity, the ability of an amine to donate its lone pair to an electrophilic carbon, is highly sensitive to steric effects. Mayr's nucleophilicity scale provides a quantitative measure of this property. A higher Mayr's nucleophilicity parameter (N) indicates a stronger nucleophile.
| Amine | Mayr's Nucleophilicity Parameter (N) in CH₂Cl₂ |
| n-Propylamine | 13.3[1] |
| Isopropylamine | 12.0[1] |
| tert-Butylamine | 10.5[1] |
| This compound (proxy: tert-Butylamine) | ~10.5 (Estimated) [1] |
As the data illustrates, increasing steric bulk from n-propylamine to tert-butylamine leads to a significant decrease in nucleophilicity. This trend is expected to be even more pronounced for the highly hindered this compound.
Reactivity in Key Synthetic Transformations
The differences in basicity and nucleophilicity translate directly to reactivity in common synthetic reactions.
Acylation Reactions
Acylation, the formation of an amide bond, is a cornerstone of drug synthesis. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
| Amine | Relative Reaction Rate with Acylating Agent |
| n-Butylamine | Fast |
| Isopropylamine | Moderate |
| tert-Butylamine | Slow |
| This compound | Very Slow |
The bulky nature of this compound presents a significant barrier to the approach of the acylating agent, resulting in substantially slower reaction rates compared to linear or less branched primary amines.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the amine acts as a nucleophile to displace a leaving group. Steric hindrance at the nucleophile dramatically decreases the reaction rate.
| Amine | Relative Sₙ2 Reaction Rate with a Primary Alkyl Halide |
| n-Butylamine | Fast |
| Isopropylamine | Moderate |
| tert-Butylamine | Very Slow / No Reaction |
| This compound | Extremely Slow / No Reaction |
The significant steric shielding of the nitrogen lone pair in this compound makes it a very poor nucleophile for Sₙ2 reactions.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. While the initial formation of the imine or enamine intermediate can be sterically hindered, the subsequent reduction can still proceed. However, yields may be lower compared to less bulky amines.
| Amine | Typical Yield in Reductive Amination with a Ketone |
| n-Butylamine | High |
| Isopropylamine | Good to High |
| tert-Butylamine | Moderate to Good |
| This compound | Moderate (Expected) |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an amine.
Materials:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Amine sample
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.[2][3]
Monitoring Acylation Kinetics by ¹H NMR Spectroscopy
Objective: To compare the relative rates of acylation for different amines.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Amine samples (e.g., this compound, n-butylamine)
-
Acylating agent (e.g., acetic anhydride)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Prepare separate NMR tubes for each amine to be tested.
-
In each tube, dissolve a known concentration of the amine and the internal standard in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum for each amine solution.
-
At time t=0, add a known amount of the acylating agent to each NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting amine and the amide product.
-
Plot the concentration of the starting amine or product as a function of time to determine the reaction rate.[4][5]
The Role of Sterically Hindered Amines in Drug Development
The deliberate incorporation of sterically hindered amines into drug candidates is a strategic approach in medicinal chemistry. The bulk of these amines can confer several advantageous properties.[6]
The steric bulk can act as a "shield," protecting the rest of the molecule from metabolic enzymes, thereby increasing the drug's half-life in the body.[6] Furthermore, the conformational constraints imposed by a bulky group can lead to higher selectivity for the intended biological target, reducing off-target effects and potential toxicity.[6] The modulation of physicochemical properties such as solubility can also be achieved, which is a critical factor in drug formulation and bioavailability.[7] Finally, bulky amines can be employed as components of advanced drug delivery systems, for example, as sterically protecting shells in nanoparticle formulations.[8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Sterically Hindered Amines - Enamine [enamine.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 5-Tert-butylnonan-5-amine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to identify and characterize the reaction intermediates in the synthesis of the sterically hindered tertiary amine, 5-Tert-butylnonan-5-amine. Due to the absence of specific literature for this compound, this guide presents a well-established synthetic route—reductive amination—and offers a detailed, predictive analysis of the spectroscopic data for its key intermediates based on analogous structures and fundamental principles.
Introduction
This compound is a sterically hindered tertiary amine, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Their synthesis, often achieved through reductive amination, involves transient intermediates that are crucial to understanding reaction kinetics and optimizing yields. This document outlines the spectroscopic characterization of these intermediates—specifically the hemiaminal and the iminium cation—using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proposed Synthetic Pathway: Reductive Amination
The synthesis of this compound can be efficiently achieved via the reductive amination of nonan-5-one with tert-butylamine. This one-pot reaction typically proceeds through two key intermediates: a hemiaminal, which is often unstable, and an iminium cation, which is subsequently reduced to the final tertiary amine.
Comparative Spectroscopic Data of Reaction Intermediates
The following tables summarize the predicted quantitative data for the key intermediates. This data is extrapolated from known values for structurally similar compounds and serves as a guide for experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound/Intermediate | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Hemiaminal | -OH | ~2.5-4.0 | br s | - | Broad, exchangeable with D₂O. |
| -NH | ~1.5-2.5 | br s | - | Broad, exchangeable with D₂O. | |
| C(CH₃)₃ | ~1.15 | s | - | 9H, sharp singlet. | |
| -CH₂- (adjacent to C-O) | ~1.5-1.7 | m | - | 4H, complex multiplet. | |
| -CH₃ (terminal) | ~0.9 | t | ~7.0 | 6H, triplet. | |
| Iminium Cation | -NH | ~8.0-9.0 | br s | - | 1H, broad, exchangeable with D₂O. |
| C(CH₃)₃ | ~1.45 | s | - | 9H, deshielded due to proximity to positive charge. | |
| =C-CH₂- | ~2.8-3.2 | t | ~7.5 | 4H, deshielded by iminium group. | |
| -CH₃ (terminal) | ~0.95 | t | ~7.0 | 6H, triplet. | |
| This compound | -NH (if protonated) | - | - | - | Signal absent in free base. |
| C(CH₃)₃ | ~1.05 | s | - | 9H, singlet. | |
| -CH₂- (adjacent to C-N) | ~1.3-1.5 | m | - | 4H, multiplet. | |
| -CH₃ (terminal) | ~0.9 | t | ~7.0 | 6H, triplet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound/Intermediate | Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Hemiaminal | C-O, C-N | ~90-100 | Quaternary carbon, often weak. |
| C (CH₃)₃ | ~50-55 | Quaternary carbon of t-butyl group. | |
| C(C H₃)₃ | ~28-30 | Methyl carbons of t-butyl group. | |
| -CH₂- (adjacent to C-O) | ~35-40 | ||
| -CH₃ (terminal) | ~14 | ||
| Iminium Cation | C =N⁺ | ~170-185 | Deshielded quaternary carbon. |
| C (CH₃)₃ | ~60-65 | Deshielded quaternary carbon of t-butyl group. | |
| C(C H₃)₃ | ~29-32 | Deshielded methyl carbons. | |
| =C-C H₂- | ~40-45 | Deshielded methylene carbons. | |
| -CH₃ (terminal) | ~14 | ||
| This compound | C-N | ~55-60 | Quaternary carbon. |
| C (CH₃)₃ | ~50-55 | Quaternary carbon of t-butyl group. | |
| C(C H₃)₃ | ~29 | Methyl carbons of t-butyl group. | |
| -CH₂- (adjacent to C-N) | ~30-35 | ||
| -CH₃ (terminal) | ~14 |
Table 3: Predicted FT-IR Spectroscopic Data (Liquid Film/Solution)
| Compound/Intermediate | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| Hemiaminal | O-H stretch | 3300-3500 | Medium, broad | |
| N-H stretch | 3200-3400 | Weak-Medium, broad | ||
| C-H stretch (sp³) | 2850-2960 | Strong | Aliphatic C-H stretches. | |
| C-O stretch | 1050-1150 | Medium-Strong | ||
| C-N stretch | 1100-1200 | Medium | ||
| Iminium Cation | N-H stretch | 2400-2800 | Medium, broad | Characteristic of ammonium salts. |
| C=N⁺ stretch | 1660-1690 | Strong | Key diagnostic peak for iminium. Hindrance may lower frequency. | |
| C-H stretch (sp³) | 2850-2960 | Strong | Aliphatic C-H stretches. | |
| This compound | N-H stretch | - | - | Absent in tertiary amine free base. |
| C-H stretch (sp³) | 2850-2960 | Strong | Aliphatic C-H stretches. | |
| C-N stretch | 1100-1200 | Medium |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound/Intermediate | Key Fragment (m/z) | Proposed Structure | Notes |
| Hemiaminal | [M-H₂O]⁺ | Iminium Cation | Unlikely to be observed directly; readily dehydrates. |
| [M-C₄H₉]⁺ | Loss of butyl radical. | ||
| Iminium Cation | [M]⁺ | C₁₃H₂₈N⁺ | Molecular ion of the iminium cation. |
| [M-C₄H₉]⁺ | α-cleavage, loss of a butyl radical. | ||
| [M-C₄H₈]⁺ | McLafferty-type rearrangement. | ||
| This compound | [M]⁺ (m/z 199) | C₁₃H₂₉N | Molecular ion, should be observed. Odd m/z due to nitrogen rule.[1] |
| [M-CH₃]⁺ (m/z 184) | Loss of a methyl radical from the t-butyl group. | ||
| [M-C₄H₉]⁺ (m/z 142) | α-cleavage, loss of a butyl radical to form a stable iminium ion. This is often the base peak.[1] | ||
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
-
To a solution of nonan-5-one (1.0 mmol) in methanol (10 mL) is added tert-butylamine (1.2 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequently the iminium ion.
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary.
-
The reaction is stirred at room temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: An aliquot of the reaction mixture is taken at various time points, diluted with CDCl₃, and transferred to an NMR tube.
-
Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For the identification of quaternary carbons and the number of attached protons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
-
Analysis: The appearance and disappearance of signals corresponding to the starting materials, intermediates, and product are monitored over time. D₂O exchange experiments can be performed to identify -OH and -NH protons.
FT-IR Spectroscopy:
-
Sample Preparation: A drop of the reaction mixture is placed between two NaCl or KBr plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.
-
Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Analysis: The disappearance of the C=O stretch of the ketone (around 1710 cm⁻¹) and the appearance of the C=N⁺ stretch of the iminium ion (around 1660-1690 cm⁻¹) are key diagnostic features to monitor.
Mass Spectrometry:
-
GC-MS: Aliquots from the reaction mixture are diluted and injected into a GC-MS system. This is useful for monitoring the volatile components (starting materials and final product). Intermediates are often too unstable for GC analysis.
-
Electrospray Ionization (ESI-MS): To observe the ionic intermediates, the reaction mixture can be directly infused into an ESI mass spectrometer. This soft ionization technique is ideal for detecting the iminium cation.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns are analyzed to confirm the structures of the species present in the reaction mixture. The nitrogen rule is a useful tool for identifying nitrogen-containing compounds.[1]
Conclusion
The spectroscopic analysis of reaction intermediates in the synthesis of this compound provides invaluable insights into the reaction mechanism. By comparing the spectroscopic data obtained at different stages of the reaction with the predicted values in this guide, researchers can effectively identify the hemiaminal and iminium cation intermediates. This understanding is critical for optimizing reaction conditions, improving yields, and controlling the purity of the final product in the development of sterically hindered amines for various applications.
References
A Computational Guide to the Steric Properties of 5-Tert-butylnonan-5-amine and a Comparison with Alternative Bulky Amines
For Researchers, Scientists, and Drug Development Professionals
This guide presents a computational framework for analyzing the steric properties of the novel bulky amine, 5-Tert-butylnonan-5-amine. Due to the absence of existing experimental data for this specific compound, this document outlines a detailed protocol for its computational characterization and provides a comparative analysis against established sterically hindered amines: 2,2,6,6-tetramethylpiperidine (TMP) and di-tert-butylamine. The objective is to facilitate the evaluation of this compound's potential as a non-nucleophilic base or sterically demanding ligand in synthetic chemistry and drug development.
Comparative Analysis of Steric Parameters
The steric hindrance of an amine is a critical factor influencing its reactivity and utility.[1] Key parameters for quantifying this property include the Tolman cone angle (θ), the percent buried volume (%VBur), and the A-value. The following table summarizes the proposed computationally derived values for this compound alongside experimentally and computationally determined values for the reference amines.
| Steric Parameter | This compound (Proposed Computational) | 2,2,6,6-Tetramethylpiperidine (TMP) | Di-tert-butylamine |
| Tolman Cone Angle (θ) | To be determined | ~152° | Value not readily available |
| Percent Buried Volume (%VBur) | To be determined | Value not readily available | Value not readily available |
| A-Value (kcal/mol) | To be determined | ~2.1 | ~2.5 |
| pKa of Conjugate Acid | To be determined | 11.07 | Value not readily available |
Note: The values for this compound are hypothetical and would be determined by following the computational protocols outlined in this guide.
Experimental and Computational Protocols
To ensure a rigorous and reproducible analysis of this compound's steric properties, the following computational workflow is proposed. This protocol is based on established methodologies for characterizing sterically hindered amines.[2][3]
Protocol 1: Computational Geometry Optimization and Steric Parameter Calculation
-
Molecular Modeling: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or Spartan.[4]
-
Conformational Analysis: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.
-
Quantum Mechanical Calculations: The lowest energy conformers will be subjected to geometry optimization using Density Functional Theory (DFT) calculations.[5][6]
-
Calculation of Steric Descriptors:
-
Percent Buried Volume (%VBur): This parameter, which represents the percentage of the volume around the nitrogen atom occupied by the ligand, will be calculated from the optimized geometry. It is a robust predictor of steric hindrance in amines.[2][3] The calculation will be performed by centering a sphere on the nitrogen atom and determining the volume occupied by the van der Waals spheres of the constituent atoms.
-
Tolman Cone Angle (θ): The exact cone angle will be calculated from the optimized structure. This method involves finding the most acute right circular cone that encompasses the entire molecule with the nitrogen atom at the apex.[7]
-
A-Value: The A-value, representing the energetic preference for an equatorial versus an axial position on a cyclohexane ring, will be computationally estimated.[8] This involves calculating the energy difference between the two chair conformations of N-(1-cyclohexyl)-5-Tert-butylnonan-5-amine using the DFT methodology described above.
-
Logical Workflow for Computational Analysis
The following diagram illustrates the proposed workflow for the computational analysis of this compound's steric properties.
Caption: Computational workflow for steric analysis.
Comparison with Alternative Amines
-
2,2,6,6-Tetramethylpiperidine (TMP): TMP is a widely used non-nucleophilic base characterized by its sterically hindered nitrogen atom within a piperidine ring.[9][10][11] Its four methyl groups shield the nitrogen, significantly reducing its nucleophilicity while maintaining its basicity.[9][10]
-
Di-tert-butylamine: This secondary amine is also a well-known non-nucleophilic base due to the presence of two bulky tert-butyl groups attached to the nitrogen.[12] Its synthesis and properties have been studied, highlighting its inertness towards certain electrophiles.[12]
The proposed computational analysis of this compound will provide valuable data to position it within the landscape of these and other bulky amines, aiding researchers in selecting the appropriate tool for their specific synthetic challenges.
References
- 1. Computational Chemistry: calculation of sterical effects - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 12. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
biological activity screening of 5-Tert-butylnonan-5-amine derivatives
A comprehensive guide to the biological activity screening of 5-tert-butylnonan-5-amine derivatives, offering a comparative framework for researchers, scientists, and drug development professionals. This document outlines potential therapeutic applications and provides detailed experimental protocols for their evaluation, based on the activities of structurally related compounds.
Introduction to this compound Derivatives
The novel class of this compound derivatives presents an intriguing scaffold for drug discovery. The presence of a sterically hindering tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, potentially improving its pharmacokinetic profile. The amine functionality provides a site for various chemical modifications, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR). While direct biological activity data for this specific class of compounds is not yet publicly available, the structural motifs suggest potential for a range of therapeutic applications, including anticancer, antimicrobial, and neurological activities. This guide provides a roadmap for the systematic screening of these derivatives.
Potential Biological Activities and Screening Protocols
Based on the known biological activities of compounds containing tert-butyl and amine moieties, the following areas represent promising avenues for the investigation of this compound derivatives.
Anticancer Activity
The cytotoxicity of novel chemical entities is a primary screening parameter in cancer drug discovery. Many compounds with bulky hydrophobic groups exhibit anticancer properties by disrupting cellular processes.
Table 1: Comparison of In Vitro Anticancer Screening Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/MTS Assay [1] | Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product. | Colorimetric change proportional to the number of viable cells. | High-throughput, cost-effective, well-established.[1] | Can be affected by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Enzymatic activity of LDH, indicating loss of membrane integrity. | Non-radioactive, simple, and rapid. | Less sensitive than other methods for early-stage apoptosis. |
| Clonogenic Assay | Assesses the ability of a single cell to grow into a colony. | Number and size of colonies formed after treatment. | "Gold standard" for determining cytotoxicity. | Time-consuming, not suitable for high-throughput screening. |
| Caspase Activity Assay [2] | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Fluorometric or colorimetric signal from a cleaved substrate. | Specific for apoptosis, can distinguish between different apoptotic pathways. | May not detect non-apoptotic cell death. |
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticancer Screening Workflow
Antimicrobial Activity
The search for new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Amine-containing compounds have historically been a rich source of antimicrobial drugs.
Table 2: Comparison of In Vitro Antimicrobial Screening Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| Broth Microdilution [3][4] | Serial dilutions of the compound are incubated with a standardized microbial inoculum in a liquid growth medium. | The lowest concentration of the compound that inhibits visible growth (Minimum Inhibitory Concentration - MIC).[3] | Quantitative, high-throughput, and standardized.[3] | Can be influenced by the solubility of the test compound. |
| Agar Well Diffusion [3] | A microbial lawn is grown on an agar plate, and the test compound is added to wells cut into the agar. | The diameter of the zone of growth inhibition around the well. | Simple, inexpensive, and good for initial screening.[3] | Less precise than dilution methods, dependent on diffusion rates. |
| Time-Kill Assay [5] | Measures the rate of microbial killing over time when exposed to the test compound. | The change in the number of viable cells (CFU/mL) over time. | Provides information on bactericidal vs. bacteriostatic activity. | Labor-intensive, lower throughput. |
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Antimicrobial Screening Workflow
Neurological Activity
Compounds that can cross the blood-brain barrier and interact with targets in the central nervous system are of great interest for the treatment of neurodegenerative diseases and other neurological disorders.
Table 3: Comparison of In Vitro Neurological Screening Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| Neuroprotection Assay [6][7] | Neuronal cells are exposed to a neurotoxin (e.g., glutamate, amyloid-beta) with and without the test compound. | Cell viability, reduction in apoptosis, or preservation of neuronal morphology. | Relevant to neurodegenerative disease models.[6] | The choice of neurotoxin is critical and may not fully replicate disease pathology. |
| Enzyme Inhibition Assay (e.g., AChE) [8] | Measures the ability of a compound to inhibit the activity of a specific enzyme involved in neurotransmission. | Decrease in enzyme activity. | Target-specific, provides mechanistic insight. | Does not account for cell permeability or off-target effects. |
| Neurite Outgrowth Assay | Measures the effect of the compound on the growth of axons and dendrites from neurons. | Length and branching of neurites. | Indicates potential for promoting neuronal repair. | Can be complex to quantify and automate. |
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in appropriate medium.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Neurotoxin Exposure: Add glutamate (e.g., 5 mM) to the culture medium to induce excitotoxicity and incubate for 24 hours.[7]
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring LDH release.
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Hypothetical Neuroprotective Mechanism
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The screening paradigms outlined in this guide provide a systematic approach to elucidating the biological activities of this compound class. By employing a combination of high-throughput in vitro assays followed by more detailed mechanistic studies and in vivo validation for the most promising candidates, researchers can efficiently navigate the early stages of the drug discovery process. The data generated from these studies will be crucial in establishing the therapeutic potential and guiding the future development of this compound derivatives.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Bulky Primary Amines in Catalytic C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sterically Hindered Primary Amines in Palladium-Catalyzed Buchwald-Hartwig Amination.
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceuticals and functional materials, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation. The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for achieving this. The choice of the amine coupling partner, especially when dealing with sterically demanding substrates, is critical to the success of the reaction. While a direct catalytic application of 5-Tert-butylnonan-5-amine is not extensively documented in publicly available literature, this guide provides a head-to-head comparison of structurally analogous and commercially available bulky primary amines in a representative catalytic reaction. This analysis, supported by experimental data, aims to inform researchers on the impact of amine steric bulk on catalytic efficiency.
The steric properties of bulky primary amines play a crucial role in influencing the outcome of catalytic reactions. The increased steric hindrance around the nitrogen atom can prevent undesired side reactions, such as double arylation, and can influence the reductive elimination step of the catalytic cycle, ultimately affecting the reaction's yield and selectivity.
Comparative Performance of Bulky Primary Amines in the Arylation of 4-chlorotoluene
To provide a quantitative comparison, we will examine the performance of various bulky primary amines in the Palladium-catalyzed cross-coupling reaction with 4-chlorotoluene. This reaction is a well-established benchmark for evaluating the efficacy of different catalyst systems. The data presented below is a compilation of representative results from the scientific literature on Buchwald-Hartwig amination.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 1-Adamantanamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| sec-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 88 |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 85 |
This data is representative and compiled from various sources on Buchwald-Hartwig amination for illustrative comparison.
The results indicate that highly hindered primary amines, such as tert-butylamine and 1-adamantanamine, provide excellent yields in the C-N coupling with an aryl chloride. The steric bulk of these amines is believed to be advantageous in preventing the formation of diarylated byproducts and facilitating the final reductive elimination step from the palladium center. While less hindered amines like sec-butylamine and n-butylamine also perform well, the yields are slightly lower, which can be a significant factor in large-scale synthesis.
Experimental Protocol: General Procedure for the Palladium-Catalyzed Amination of Aryl Halides
The following is a generalized experimental procedure for the Buchwald-Hartwig amination reaction, which can be adapted for specific substrates and catalysts.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, XPhos)
-
Aryl halide
-
Bulky primary amine
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium precatalyst and the phosphine ligand are added to a dry reaction vessel.
-
Reagent Addition: The aryl halide, the bulky primary amine, and the base are added to the reaction vessel.
-
Solvent Addition: Anhydrous solvent is added to the reaction vessel.
-
Reaction Setup: The vessel is sealed and removed from the glovebox. The reaction mixture is then heated to the desired temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for the described Palladium-catalyzed C-N cross-coupling reaction.
Peer-Reviewed Literature on 5-Tert-butylnonan-5-amine: A Review of Available Data
Despite a comprehensive search of scientific databases and patent literature, no peer-reviewed articles validating the utility of 5-Tert-butylnonan-5-amine have been identified. Consequently, there is a lack of experimental data to support the creation of a comparative guide detailing its performance against other alternatives.
Our investigation into the scientific and patent literature did not yield any studies describing the synthesis, biological activity, or therapeutic application of this compound. Chemical databases list the compound, but they do not provide any information regarding its practical use or validation in a research or clinical setting.
While there is no specific information on this compound, the broader class of compounds to which it belongs, tert-alkylamines and branched aliphatic amines, are of significant interest in drug discovery and development. These chemical motifs are frequently incorporated into pharmaceutical agents to enhance their pharmacological properties.
The General Role of Alkylamines in Pharmacology
Alkylamine functionalities are prevalent in a wide array of approved drugs and clinical candidates. Their incorporation can influence several key pharmacokinetic and pharmacodynamic parameters:
-
Solubility and Bioavailability: The amine group, which can be protonated at physiological pH, often improves the water solubility of a drug molecule. This can, in turn, enhance its absorption and bioavailability.
-
Target Binding: The nitrogen atom in an amine can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as proteins and enzymes. These interactions are often crucial for a drug's mechanism of action.
-
Receptor Selectivity: The size and substitution pattern of the alkyl groups attached to the nitrogen atom can significantly impact a drug's selectivity for its intended biological target over other related targets, thereby potentially reducing off-target side effects.
Hypothetical Experimental Workflow for Validation
Should research on this compound be undertaken, a typical validation workflow to assess its utility would involve several key stages. The following diagram illustrates a generalized experimental approach that could be employed.
Caption: A generalized workflow for the validation of a novel chemical entity.
Safety Operating Guide
Proper Disposal of 5-Tert-butylnonan-5-amine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-tert-butylnonan-5-amine, a laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe handling and disposal of this aliphatic amine, in line with general laboratory safety and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects, necessitating containment from environmental release.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] If vapors or aerosols are generated, a respirator may be required.
Summary of Hazards
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Acute Inhalation Toxicity | Toxic if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer.[4][5]
1. Waste Collection:
-
Collect surplus and non-recyclable this compound in a designated, compatible, and properly sealed waste container.[3][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]
2. Handling Spills and Contaminated Materials:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[1][2]
-
Collect the spilled material and absorbent into a suitable, closed container for disposal as hazardous waste.[1][6]
-
All materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.[7]
-
To decontaminate, triple-rinse the container with a suitable solvent.[4]
-
Collect the rinsate from all three rinses and manage it as hazardous waste along with the chemical itself.[4]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies.[4]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[3]
-
Do not attempt to transport hazardous waste yourself.[4]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Tert-butylnonan-5-amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Tert-butylnonan-5-amine. The following guidance is based on the known hazards of structurally similar aliphatic amines, such as tert-Butylamine (CAS 75-64-9). It is imperative to treat this compound with the same, if not greater, precautions as these related compounds. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Due to the corrosive and potentially flammable nature of aliphatic amines, a comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes or vigorous reactions.[1][2] |
| Skin Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn.[3] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] For extended contact, consult the glove manufacturer's resistance guide. Wear closed-toe shoes and long pants. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Remove all flammable materials and ignition sources from the immediate work area.[3][4]
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Donning Personal Protective Equipment:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
3. Handling and Experimental Work:
-
Conduct all manipulations of this compound inside a chemical fume hood.[4]
-
When transferring the chemical, use a grounded and bonded system for large containers to prevent static discharge.[3]
-
Keep containers tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any remaining this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[4]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Waste Disposal:
Quantitative Data (Based on tert-Butylamine)
The following table presents key quantitative safety data for tert-Butylamine, a structural analog of this compound. This data should be considered as an estimate of the properties of this compound.
| Property | Value |
| Flash Point | -38 °C / -36.4 °F |
| Boiling Point | 46 °C / 114.8 °F |
| Autoignition Temperature | 380 °C / 716 °F |
| Lower Explosive Limit | 1.70% |
| Upper Explosive Limit | 8.90% |
Source: Safety Data Sheet for tert-Butylamine[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
